molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B585758
CAS No.: 140910-77-6
M. Wt: 182.611
InChI Key: WRIZHZWOARGYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZHZWOARGYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652225
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140910-77-6
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine: Synthesis, Properties, and Biological Prospects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic scaffold,[1][2][3]triazolo[4,3-a]pyrazine, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific derivative, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, providing a comprehensive overview of its fundamental properties, a plausible synthetic route based on established methodologies for analogous compounds, and an exploration of its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around this promising chemical entity.

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core

The[1][2][3]triazolo[4,3-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its structural resemblance to purine bases allows for potential interactions with a variety of biological targets. Derivatives of this core structure have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticonvulsant, antibacterial, antimalarial, and anticancer properties.[1][3] The substituent at the 8-position, in this case, a chloro group, and the ethyl group at the 3-position are critical for modulating the compound's physicochemical properties and its interaction with biological targets. The chlorine atom, an electron-withdrawing group, can influence the electronic distribution of the ring system and provide a handle for further chemical modifications.

Physicochemical Properties

While specific experimental data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is not extensively documented in publicly available literature, its basic properties can be summarized as follows:

PropertyValueSource
CAS Number 140910-77-6[4][5]
Molecular Formula C₇H₇ClN₄[5]
Molecular Weight 182.61 g/mol [4]

Note: Other properties such as melting point, boiling point, and solubility require experimental determination.

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is not explicitly detailed in a single peer-reviewed publication. However, based on the synthesis of analogous[1][2][3]triazolo[4,3-a]pyrazine derivatives, a plausible and efficient synthetic route can be proposed.[1][6] The general strategy involves the condensation of a substituted hydrazinopyrazine with a suitable carboxylic acid derivative, followed by cyclization.

Proposed Synthetic Workflow

The synthesis would likely commence with the reaction of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinylpyrazine. This intermediate would then be reacted with propionyl chloride or a related propionic acid derivative, followed by a cyclization step to yield the final product.

Synthesis_of_8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine reagent1 2,3-Dichloropyrazine intermediate1 2-Chloro-3-hydrazinylpyrazine reagent1->intermediate1 Nucleophilic Aromatic Substitution reagent2 Hydrazine (N2H4·H2O) reagent2->intermediate1 product 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine intermediate1->product Acylation & Cyclization reagent3 Propionyl Chloride reagent3->product

Caption: Proposed synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine

  • To a solution of 2,3-dichloropyrazine in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction.

Step 2: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

  • Dissolve the 2-chloro-3-hydrazinylpyrazine intermediate in an appropriate solvent.

  • Add propionyl chloride dropwise to the solution, possibly in the presence of a base to neutralize the HCl byproduct.

  • Heat the reaction mixture to facilitate the cyclization to the triazolo[4,3-a]pyrazine ring system.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be purified using standard techniques such as column chromatography.

Characterization

The synthesized compound would be characterized using a suite of analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the presence of the ethyl group and the overall structure of the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: The melting point would serve as an indicator of the compound's purity.

Potential Biological Activities and Mechanism of Action

While specific biological data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is limited, the broader class of triazolo[4,3-a]pyrazine derivatives has shown promise in several therapeutic areas.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of[1][2][3]triazolo[4,3-a]pyrazine derivatives.[7] The mechanism of action for some analogues is suggested to be related to the modulation of ion channels or neurotransmitter receptors. It is plausible that 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine could exhibit similar properties, warranting investigation in preclinical models of epilepsy.

Anticancer Activity

Recent research has focused on[1][2][3]triazolo[4,3-a]pyrazine derivatives as inhibitors of key signaling pathways in cancer.[6][8] Notably, some analogues have been identified as potent inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[6][8] The potential of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine to inhibit these or other cancer-related kinases should be explored.

Potential_Mechanism_of_Action cluster_pathways Downstream Signaling Pathways compound 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine target1 c-Met Kinase compound->target1 Inhibition target2 VEGFR-2 Kinase compound->target2 Inhibition target3 Other Kinases/ Ion Channels compound->target3 Modulation pathway1 Proliferation target1->pathway1 pathway3 Metastasis target1->pathway3 pathway2 Angiogenesis target2->pathway2

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The triazolo[4,3-a]pyrazine core is a significant pharmacophore in medicinal chemistry, forming the basis for a range of therapeutic agents.[4][5] 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is a derivative of this core structure with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its advancement as a potential drug candidate. These properties govern a molecule's behavior from formulation to its interaction with biological systems. This guide serves as a foundational resource for researchers, providing both theoretical insights and practical methodologies for the comprehensive characterization of this compound.

Molecular Structure and Properties

The foundational characteristics of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClN₄[4][6][7]
Molecular Weight 182.61 g/mol [4][6][7]
CAS Number 140910-77-6[1][4][6][8]

Caption: Basic molecular properties of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

The synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine can be achieved through a multi-step process adapted from the synthesis of related triazolopyrazine derivatives. A proposed synthetic pathway is outlined below. The synthesis of the key intermediate, 3,8-dichloro-[1][2]triazolo[4,3-a]pyrazine, has been reported to proceed from 2,3-dichloropyrazine through substitution, acylation, cyclization, and chlorination reactions.[2]

Diagram of the Proposed Synthesis Workflow:

A 2,3-Dichloropyrazine C 2-Chloro-3-hydrazinylpyrazine A->C + B Hydrazine Hydrate B->C E Acylated Intermediate C->E + D Propionyl Chloride D->E G 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine E->G + POCl₃ (Cyclization) F POCl₃

Caption: Proposed synthetic workflow for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Step-by-Step Synthesis Protocol:

  • Hydrazinolysis of 2,3-Dichloropyrazine: 2,3-Dichloropyrazine is reacted with hydrazine hydrate in a suitable solvent such as ethanol at reflux to yield 2-chloro-3-hydrazinylpyrazine. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Acylation: The resulting 2-chloro-3-hydrazinylpyrazine is then acylated with propionyl chloride in the presence of a base like triethylamine in a non-protic solvent such as dichloromethane at a reduced temperature (e.g., 0 °C to room temperature).

  • Cyclization: The acylated intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) with heating to afford the final product, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Physicochemical Properties and Experimental Determination

A comprehensive understanding of the physicochemical properties is essential for drug development. This section details the predicted properties and provides protocols for their experimental determination.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

ParameterPredicted Value
Density 1.50±0.1 g/cm³
pKa -0.39±0.30
LogP 1.34

Caption: Predicted physicochemical parameters.

Solubility

Theoretical Background: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solution: An excess amount of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Solubility Determination Workflow:

A Add excess compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Filter to remove undissolved solid B->C D Analyze filtrate by HPLC-UV C->D E Determine concentration D->E

Caption: Workflow for solubility determination using the shake-flask method.

Stability

Theoretical Background: Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Studies are typically conducted under various stress conditions, including different pH values and temperatures.

Experimental Protocol for pH and Temperature Stability Studies:

  • Sample Preparation: Prepare stock solutions of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in a suitable solvent and dilute into aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

  • Incubation: Aliquots of these solutions are incubated at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) in sealed, light-protected vials.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), samples are withdrawn.

  • Quantification: The concentration of the remaining parent compound is determined by a stability-indicating HPLC method. The formation of any degradation products is also monitored.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine are not widely published, this section provides detailed protocols and expected spectral features based on the analysis of similar triazolopyrazine derivatives.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental techniques for the characterization of organic molecules.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts, coupling constants, and integration values to the respective protons and carbons in the molecule.

Expected ¹H NMR Spectral Features:

  • Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.

  • Pyrazine Ring Protons: Two distinct signals in the aromatic region, likely doublets or multiplets depending on their coupling.

  • Triazole Ring Proton: A singlet in the aromatic region.

Expected ¹³C NMR Spectral Features:

  • Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

  • Pyrazine and Triazole Rings: Several signals in the aromatic region corresponding to the carbon atoms of the heterocyclic rings. The carbon attached to the chlorine atom would be expected at a specific chemical shift.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain further structural information.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: An intense peak corresponding to the protonated molecule [M+H]⁺.

  • Isotope Pattern: A characteristic isotopic pattern for a chlorine-containing compound (an [M+2] peak approximately one-third the intensity of the M peak).

  • Fragmentation: Fragmentation may involve the loss of the ethyl group, the chlorine atom, or cleavage of the heterocyclic rings.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups and bonds in the molecule.

Expected IR Absorption Bands:

  • C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=N and C=C stretching (aromatic rings): In the region of 1400-1600 cm⁻¹.

  • C-Cl stretching: Typically in the fingerprint region below 800 cm⁻¹.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. By combining predicted data with detailed, field-proven experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The methodologies outlined herein will enable the generation of robust and reliable data, which is essential for the progression of this and similar compounds through the drug development pipeline.

References

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry, 10(2).
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022). Molecules, 27(15), 4987.
  • Synthesis of 3,8-dichloro-[1][2] triazolo [4,3-a] pyrazine. (2019). IOP Conference Series: Earth and Environmental Science, 332(3), 032001.

  • 8-chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine ,140910-77-6. (n.d.). Chemcd. Retrieved January 16, 2026, from [Link].

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 883991.

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (1995). Journal of Medicinal Chemistry, 38(18), 3676–3679.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020).
  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry, 21, 1126–1134.
  • The activity of pyrazolo[4,3-e][1][2]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). Scientific Reports, 11(1), 1–17.

  • 8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link].

  • 8-Chloro-[1][2]triazolo[4,3-a]pyrazine. (n.d.). Georganics. Retrieved January 16, 2026, from [Link].

  • (1,2,4)Triazolo(4,3-a)pyrazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link].

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link].

  • 8-chloro[1][2]triazolo[1,5-a]pyrazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link].

Sources

An In-depth Technical Guide to 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

An In-depth Technical Guide to 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This scaffold is recognized as a "privileged" structure due to its ability to serve as a versatile framework for the design of ligands targeting a wide array of biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antibacterial, antimalarial, and kinase inhibitory effects.[4][5][6] 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 140910-77-6) is a specific analogue within this class, offering a unique substitution pattern that can be exploited for further chemical modification and exploration of its therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential applications based on the activities of the broader triazolo[4,3-a]pyrazine class.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key properties of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine.

PropertyValueSource
CAS Number 140910-77-6[7]
Molecular Formula C₇H₇ClN₄[8]
Molecular Weight 182.61 g/mol [8]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis likely commences with the reaction of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate is then reacted with triethyl orthopropionate, which serves as the source of the ethyl group and the carbon atom for the triazole ring. The final step is an oxidative cyclization to yield the desired product.

Synthesis_of_8-Chloro-3-ethyl-triazolo[4,3-A]pyrazinecluster_0Step 1: Hydrazinolysiscluster_1Step 2: Condensation & CyclizationA2,3-DichloropyrazineI12-Chloro-3-hydrazinopyrazineA->I1EtOH, RefluxBHydrazine (N2H4)B->I1CTriethyl OrthopropionateP8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineC->PDOxidizing AgentD->PI1->PReflux

Caption: Proposed two-step synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on similar documented syntheses. Researchers should optimize these conditions.

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-3-hydrazinopyrazine.

Step 2: Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend 2-chloro-3-hydrazinopyrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add triethyl orthopropionate (1.2 eq) to the suspension.

  • Heat the mixture to reflux. An oxidizing agent, such as chloramine-T trihydrate, can be added to facilitate the electrocyclization.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.

Mechanism of Action and Pharmacological Potential

Specific mechanistic studies for 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine have not been identified in the public domain. However, the broader class of[1][2][3]triazolo[4,3-a]pyrazine derivatives has been shown to interact with several key biological targets.

  • Central Nervous System (CNS) Activity: The triazolopyrazine scaffold is a bioisostere of the purine ring and has been explored for its anticonvulsant properties.[4] The mechanism is thought to involve modulation of ion channels or neurotransmitter receptors in the brain.

  • Kinase Inhibition: Several derivatives have been synthesized and evaluated as inhibitors of protein kinases, which are crucial regulators of cell signaling. Notably, some have shown potent inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis.[6]

Potential_MOACompound8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineTarget1CNS Receptors/Ion ChannelsCompound->Target1ModulationTarget2c-Met KinaseCompound->Target2InhibitionTarget3VEGFR-2 KinaseCompound->Target3InhibitionOutcome1Anticonvulsant EffectsTarget1->Outcome1Outcome2Anti-proliferative EffectsTarget2->Outcome2Outcome3Anti-angiogenic EffectsTarget3->Outcome3

Caption: Potential mechanisms of action for the[1][2][3]triazolo[4,3-a]pyrazine scaffold.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow for the characterization of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine would include the following techniques.

Analytical Workflow

Analytical_WorkflowStartSynthesized ProductTLCThin Layer Chromatography (TLC)- Purity AssessmentStart->TLCHPLCHigh-Performance LiquidChromatography (HPLC)- Quantitative PurityTLC->HPLCMSMass Spectrometry (MS)- Molecular Weight ConfirmationHPLC->MSNMRNuclear Magnetic Resonance (NMR)- Structural Elucidation(¹H and ¹³C)MS->NMREndConfirmed Structure & PurityNMR->End

Molecular structure and weight of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

An In-depth Technical Guide to 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

This guide provides a comprehensive technical overview of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, and the scientific rationale behind its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Molecular Structure and Physicochemical Properties

8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine is a fused heterocyclic system, where a triazole ring is fused to a pyrazine ring. This scaffold is noted for its diverse biological activities.[4]

Molecular Identity
  • IUPAC Name: 8-chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine[3]

  • CAS Number: 140910-77-6[1][2][5]

  • Molecular Formula: C₇H₇ClN₄[1]

  • Canonical SMILES: CCC1=NN=C2N1C=CN=C2Cl[3]

The structure, depicted in the diagram below, features a pyrazine ring substituted with a chlorine atom at the 8-position and fused with a 1,2,4-triazole ring which is substituted with an ethyl group at the 3-position.

Gstart2,3-Dichloropyrazineintermediate12-Chloro-3-hydrazinopyrazinestart->intermediate1Hydrazine hydratefinal_product8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineintermediate1->final_productCyclization withPropionyl chloride or similar reagentintermediate2Propionyl hydrazideintermediate2->final_productAlternative cyclization

Caption: A plausible synthetic workflow.

Expertise & Experience Insights: The choice of a chloropyrazine derivative as a starting material is strategic. The chlorine atoms offer sites for nucleophilic substitution, with one being displaced by hydrazine to form the key intermediate. The remaining chlorine atom can be a useful handle for further functionalization or can be a key feature for biological activity.

Experimental Protocols: Characterization

For a novel or synthesized compound, rigorous characterization is paramount to confirm its identity and purity.

Mass Spectrometry

Objective: To determine the molecular weight of the synthesized compound.

Methodology:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum for the protonated molecule [M+H]⁺. For 8-Chloro-3-ethyl-t[1][2][3]riazolo[4,3-a]pyrazine, this would be expected at an m/z of approximately 183.61.

Trustworthiness: The presence of the characteristic chlorine isotopic pattern (a ratio of approximately 3:1 for the M and M+2 peaks) would provide strong evidence for the presence of a chlorine atom and validate the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to identify characteristic chemical shifts, coupling constants, and integration values.

Expected ¹H NMR signals:

  • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

  • Two distinct signals in the aromatic region for the two protons on the pyrazine ring.

Expected ¹³C NMR signals:

  • Signals for the two carbons of the ethyl group.

  • Signals for the carbon atoms of the fused ring system.

Authoritative Grounding: The interpretation of NMR spectra for similar triazolo[4,3-a]pyrazine scaffolds has been well-documented in the scientific literature, providing a reliable basis for comparison. [4][6]

Potential Applications in Drug Development

Thet[1][2][3]riazolo[4,3-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

  • Antimalarial Activity: The Open Source Malaria (OSM) consortium has investigated this scaffold for its potential to yield new antimalarial drugs. [4]* Anticancer Activity: Derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy. [7]* Anticonvulsant Activity: Certain derivatives have shown potent anticonvulsant effects. [8] The specific biological activity of 8-Chloro-3-ethyl-t[1][2][3]riazolo[4,3-a]pyrazine would require further investigation through biological screening assays.

References

  • Chemcd. (n.d.). 8-chloro-3-ethyl-t[1][2][3]riazolo[4,3-a]pyrazine, 140910-77-6. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 68774-78-7 | 8-CHLORO-3-METHYL-T[1][2][3]RIAZOLO[4,3-A]PYRAZINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (1,2,4)Triazolo(4,3-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-t[1][2][3]riazolo[4,3-a]pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 8-chlorot[1][2][3]riazolo[1,5-a]pyrazine. Retrieved from [Link]

  • ACS Publications. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Retrieved from [Link]

Mastering Solubility: A Technical Guide for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability of a potential drug candidate. For novel heterocyclic compounds such as 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a thorough understanding of their solubility profile in various organic solvents is paramount for successful formulation, purification, and preclinical evaluation. This in-depth technical guide provides a comprehensive framework for approaching the solubility assessment of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. While specific experimental data for this compound is not publicly available, this guide equips researchers with the foundational principles, robust experimental protocols, and data interpretation strategies necessary to determine and optimize its solubility. We will delve into the theoretical underpinnings of solubility, present detailed methodologies for its empirical determination, and explore factors that modulate the dissolution of this promising triazolo[4,3-a]pyrazine derivative.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a gatekeeper. It dictates a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. For professionals in drug development, a comprehensive understanding of a compound's solubility in a range of solvents is not merely academic; it is a cornerstone of rational drug design and formulation.

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, with its distinct substitution pattern, presents a unique case for solubility investigation. This guide will provide the necessary tools to approach this challenge systematically.

Physicochemical Profile of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

A molecule's structure holds the key to its physical properties. While detailed experimental data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is sparse, we can infer its likely solubility behavior by examining its constituent parts.

Molecular Structure:

  • Core Scaffold: The[4][5][6]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system.[7] The presence of multiple nitrogen atoms introduces polarity and the potential for hydrogen bonding.

  • Chloro Group: The chloro substituent at the 8-position is an electron-withdrawing group, which can influence the electron distribution of the aromatic system and its intermolecular interactions.

  • Ethyl Group: The 3-ethyl group adds a non-polar, aliphatic character to the molecule.

Inferred Properties:

PropertyInferred CharacteristicRationale
Polarity Moderately PolarThe polar triazolopyrazine core is balanced by the non-polar ethyl group.
Hydrogen Bonding Potential for hydrogen bond acceptance at the nitrogen atoms.The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors.
Molecular Weight 182.61 g/mol [8][9]A relatively small molecule, which can favor solubility.[10]

The interplay of these features suggests that 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine will likely exhibit varied solubility across a spectrum of organic solvents, with a preference for those of intermediate polarity. The principle of "like dissolves like" will be a guiding tenet in solvent selection.[5][11][12]

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the free energy change of the dissolution process, which involves the balance of enthalpy and entropy. The process can be broken down into three key energetic steps:

  • Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice of the solid solute together.

  • Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Approach

A systematic experimental approach is crucial for accurately determining the solubility of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. The following protocols provide a robust framework for obtaining reliable and reproducible data.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently screen a range of solvents and guide the selection for quantitative analysis.

Protocol:

  • Add approximately 1-2 mg of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine to a small vial.

  • Add 0.5 mL of the test solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Filter or centrifuge the supernatant sep1->sep2 analysis1 Dilute the saturated supernatant sep2->analysis1 analysis2 Quantify concentration using HPLC or UV-Vis spectroscopy analysis1->analysis2

Sources

8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine and its Congeners

Authored by: A Senior Application Scientist

Preamble: The Privileged Scaffold of Triazolo[4,3-a]pyrazine

The triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is considered "privileged" due to its ability to serve as a versatile template for the development of therapeutic agents with a wide spectrum of biological activities.[1][4] Derivatives of this core structure have been investigated for their potential as anticancer, antidiabetic, antimicrobial, antimalarial, and anticonvulsant agents.[2][3] The specific biological activity is largely dictated by the nature and position of substituents on the core ring system. This guide will delve into the known and putative mechanisms of action of this class of compounds, with a particular focus on the potential role of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine. While direct experimental data on this specific compound is limited in the public domain, its structural features, when compared to well-characterized analogs, allow for a scientifically grounded hypothesis of its mechanism of action.

I. The Landscape of Biological Activity for Triazolo[4,3-a]pyrazine Derivatives

The therapeutic potential of triazolo[4,3-a]pyrazine derivatives is broad, underscoring the importance of this scaffold in drug discovery.[2][3] The following table summarizes the diverse biological activities reported for various analogs:

Biological ActivityTarget/MechanismExample Derivative(s)Reference(s)
AnticancerDual c-Met/VEGFR-2 Kinase Inhibition[1][3][5]triazolo[4,3-a]pyrazine derivatives[5]
AntidiabeticDPP-IV InhibitionSitagliptin (contains a related scaffold)[4]
AntibacterialInhibition of Bacterial Topoisomerase IV / DNA GyraseNovel triazolo[4,3-a]pyrazine derivatives[1]
AnticonvulsantModulation of neuronal excitability (bioisostere of purine ring)8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines[6]
AntimalarialInhibition of Plasmodium falciparum growthOSM Series 4 compounds[7]
HSF1 ActivationInduction of Hsp70 expression1,2,4-triazolo[4,3-a]azines[8]

II. Deep Dive into Key Mechanisms of Action

A. Kinase Inhibition: A Prominent Anticancer Strategy

A significant body of research points towards kinase inhibition as a primary mechanism of action for several anticancer triazolopyrazine derivatives.[5] Receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2 are crucial nodes in signaling pathways that drive tumor growth, invasion, and angiogenesis.[5]

The c-Met/VEGFR-2 Dual Inhibition Hypothesis

Several novel[1][3][5]triazolo[4,3-a]pyrazine derivatives have been synthesized and identified as potent dual inhibitors of c-Met and VEGFR-2 kinases.[5] The rationale behind this dual-targeting approach is to simultaneously block key pathways involved in tumor progression and to potentially overcome drug resistance that can arise from single-target therapies.[5]

Visualizing the Signaling Pathway

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds Cell_Processes Tumor Growth, Angiogenesis, Metastasis PI3K_AKT->Cell_Processes RAS_MAPK->Cell_Processes PLC_PKC->Cell_Processes Compound 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine (Hypothesized Inhibitor) Compound->cMet Inhibits Compound->VEGFR2 Inhibits

Caption: Hypothesized dual inhibition of c-Met and VEGFR-2 signaling pathways.

Molecular docking studies have suggested that these compounds bind to the ATP-binding pocket of the kinases, similar to established inhibitors like foretinib.[5] This competitive inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5] For instance, a promising compound from one study, designated "17l", induced G0/G1 phase arrest in A549 lung cancer cells.[5]

B. Antibacterial Activity: Targeting Essential Bacterial Enzymes

Certain triazolo[4,3-a]pyrazine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][9] The proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination in bacteria, making them excellent targets for antimicrobial agents.

Molecular docking studies have indicated that these compounds can bind with high affinity to bacterial topoisomerase IV.[1] It is also hypothesized that at physiological pH, protonated nitrogen atoms in the heterocyclic structure could form π-cation interactions with the amino acid residues in the enzyme's active site, contributing to the inhibitory effect.[10]

III. Postulated Mechanism of Action for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Given the prevalence of kinase inhibition as a mechanism for this scaffold, it is highly probable that 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine functions as a kinase inhibitor . The chloro and ethyl groups likely modulate its binding affinity and selectivity towards specific kinases. Its commercial availability suggests it may be a key intermediate in the synthesis of more complex and potent kinase inhibitors for therapeutic applications, particularly in oncology.[11][12][13]

IV. Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a series of in vitro and cell-based assays would be required. Below are representative, high-level protocols for key experiments.

A. Kinase Inhibition Assay (Representative)

This protocol outlines a typical in vitro assay to assess the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), kinase buffer, ATP, substrate peptide, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the kinase activity using the detection reagent, which measures the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Experimental Workflow

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound to Wells Compound_Dilution->Add_Compound Plate_Setup Plate Kinase, Substrate, Buffer Plate_Setup->Add_Compound Start_Reaction Initiate with ATP Add_Compound->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

B. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Reagents and Materials: Test compound, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth (MHB), 96-well microtiter plates.

  • Procedure:

    • Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

V. Conclusion and Future Directions

The triazolo[4,3-a]pyrazine scaffold is a cornerstone in the development of novel therapeutic agents. While the precise mechanism of action for 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine remains to be definitively elucidated through direct experimentation, the wealth of data on its structural analogs strongly suggests a role as a kinase inhibitor. The chloro and ethyl substitutions are key modulators of its activity, likely enhancing its potency and selectivity. Future research should focus on comprehensive in vitro kinase profiling and cell-based assays to confirm its primary targets and downstream cellular effects. Such studies will be pivotal in unlocking the full therapeutic potential of this promising compound and its derivatives.

References

  • Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-05). Frontiers in Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023-11-27). MDPI. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025-11-01). PubMed. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025-11-01). Taylor & Francis Online. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023-11-27). MDPI. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Thieme Chemistry. [Link]

  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3. Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives. ACS Publications. [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (1995-09-01). PubMed. [Link]

  • 6-Bromo-8-chloro-3-methyl-[1][3][5]triazolo[4,3-a]pyrazine. MySkinRecipes. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023-11-30). PMC - NIH. [Link]

  • 8-chloro-3-ethyl-[1][3][5]triazolo[4,3-a]pyrazine, 140910-77-6. Chemcd. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022-09-20). MDPI. [Link]

Sources

Unveiling the Therapeutic Potential of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

BEERSE, BELGIUM – January 16, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. Leveraging insights from the broader class of triazolopyrazine derivatives, this document outlines a strategic approach to identifying and validating novel therapeutic applications for this compound.

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1][2][3][4][5] Derivatives of this core have been explored for a wide array of therapeutic applications, including the treatment of neurological disorders, cancer, infectious diseases, and inflammatory conditions.[1][2][4][5] The specific compound, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, with its distinct substitution pattern, presents a unique opportunity for novel drug discovery. This guide will explore its potential to modulate key cellular pathways by examining established targets of analogous compounds.

Section 1: Phosphodiesterases (PDEs) as a Primary Target Class

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their tissue-specific expression and involvement in a multitude of physiological processes make them attractive drug targets.

Rationale for PDE Inhibition

Numerous triazolopyrazine derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE2 and PDE4.[6][7][8][9] The structural features of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, specifically the triazolopyrazine core, suggest a high probability of interaction with the highly conserved active site of various PDE isoforms. Inhibition of these enzymes leads to an increase in cyclic nucleotide levels, which can have profound therapeutic effects in neurological and inflammatory disorders.

Potential Indications
  • Cognitive Enhancement: Inhibition of PDE2, which is highly expressed in the hippocampus, can elevate cAMP and cGMP levels, potentially enhancing cognitive function in conditions like Alzheimer's disease and schizophrenia.[6]

  • Anti-inflammatory Effects: PDE4 inhibitors are known to possess anti-inflammatory properties by elevating cAMP in immune cells, making them relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.[9]

Experimental Workflow for Target Validation

A systematic approach is required to validate PDE inhibition by 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

PDE_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models in_vitro_screening Initial Screening: Broad panel of PDE isoforms ic50_determination IC50 Determination: For active isoforms in_vitro_screening->ic50_determination Identifies active isoforms selectivity_profiling Selectivity Profiling: Against other PDE families ic50_determination->selectivity_profiling Quantifies potency camp_cgmp_measurement cAMP/cGMP Measurement: In relevant cell lines (e.g., neurons, immune cells) selectivity_profiling->camp_cgmp_measurement Confirms cellular activity downstream_signaling Downstream Signaling Analysis: (e.g., CREB phosphorylation) camp_cgmp_measurement->downstream_signaling Validates mechanism pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies downstream_signaling->pk_pd_studies Informs in vivo studies efficacy_models Efficacy Models: (e.g., cognitive models, inflammation models) pk_pd_studies->efficacy_models Evaluates therapeutic potential Adenosine_Receptor_Validation cluster_binding Binding Assays cluster_functional Functional Assays cluster_in_vivo In Vivo Models radioligand_binding Radioligand Binding Assays: To determine affinity (Ki) for A1, A2A, A2B, A3 camp_assay cAMP Accumulation Assay: To determine functional antagonism (IC50) radioligand_binding->camp_assay Confirms functional activity catalepsy_model Haloperidol-Induced Catalepsy Model: (for A2A antagonism) camp_assay->catalepsy_model Evaluates in vivo efficacy

Caption: Workflow for validating adenosine receptor antagonism.

Detailed Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine for human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Materials:

    • Cell membranes expressing the individual human adenosine receptor subtypes.

    • Radioligands specific for each receptor subtype (e.g., [3H]CGS 21680 for A2A).

    • Non-specific binding control (e.g., a high concentration of a known antagonist).

    • 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a reaction tube, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Section 3: Kinase Inhibition in Oncology

The triazolopyrazine scaffold has also been explored for its potential as a kinase inhibitor in cancer therapy.

Rationale for Kinase Inhibition

Recent studies have shown that certaint[1][6][7]riazolo[4,3-a] pyrazine derivatives can act as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. [10][11]The core structure of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine could potentially fit into the ATP-binding pocket of these and other kinases.

Potential Indications
  • Various Cancers: Dual inhibition of c-Met and VEGFR-2 could be effective against a range of solid tumors, including lung, breast, and cervical cancers. [10]

Experimental Workflow for Target Validation

Kinase_Inhibition_Validation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models kinase_panel Kinase Panel Screening: Broad panel of kinases ic50_determination IC50 Determination: For active kinases kinase_panel->ic50_determination Identifies active kinases cell_proliferation Cell Proliferation Assay: (e.g., MTT assay in cancer cell lines) ic50_determination->cell_proliferation Confirms cellular anti-proliferative effect western_blot Western Blot Analysis: To assess inhibition of kinase phosphorylation cell_proliferation->western_blot Validates target engagement xenograft_model Tumor Xenograft Model: In immunocompromised mice western_blot->xenograft_model Evaluates anti-tumor efficacy

Caption: Workflow for validating kinase inhibition.

Detailed Protocol: Cell Proliferation (MTT) Assay
  • Objective: To evaluate the anti-proliferative effect of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). [10] * Cell culture medium and supplements.

    • 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

    • Positive control (e.g., a known cytotoxic agent).

    • MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].

    • Solubilization buffer (e.g., DMSO).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and controls for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 4: Other Potential Therapeutic Avenues

The versatility of the triazolopyrazine scaffold suggests other potential therapeutic targets for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Anticonvulsant Activity

Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent anticonvulsant activity in preclinical models. [12]The 8-chloro substitution in the title compound may serve as a handle for further chemical modification to explore this therapeutic area.

Antimicrobial and Antimalarial Activity

Various triazolopyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antimalarial activities. [3][5][13][14]This suggests that 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine could be a starting point for the development of novel anti-infective agents.

Conclusion

Based on the extensive research into the broader class of triazolopyrazine derivatives, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine emerges as a compound with significant therapeutic potential across multiple disease areas. The most promising initial targets for investigation are phosphodiesterases, adenosine receptors, and protein kinases. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path for the comprehensive evaluation of this promising molecule. Further investigation into its structure-activity relationship will be crucial in unlocking its full therapeutic value.

References

  • Andrieu, G., et al. (2015). Pyrido[4,3-e]t[1][6][7]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 282–286. [Link]

  • ACS Publications. (n.d.). Pyrido[4,3-e]t[1][6][7]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2015). Pyrido[4,3-e]t[1][6][7]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. [Link]

  • PubMed. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. [Link]

  • QxMD. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. [Link]

  • PubMed. (n.d.). Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? [Link]

  • PubMed. (2007). Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. [Link]

  • National Institutes of Health. (n.d.). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. [Link]

  • ScienceDirect. (n.d.). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Link]

  • MDPI. (2022). Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). [Link]

  • Scilit. (2005). Synthesis of alkyne derivatives of a novel triazolopyrazine as A2A adenosine receptor antagonists. [Link]

  • ArTS. (n.d.). Adenosine Receptor Ligands, Probes, and Functional Conjugates: A 20-Year History of Pyrazolo[4,3-e]T[1][6][7]riazolo[1,5-c]Pyrimidines (PTP). [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation oft[1][6][7]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]

  • PubMed Central. (n.d.). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. [Link]

  • PubMed. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-t[1][6][7]riazolo[4,3-a]pyrazine. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • Google Patents. (n.d.). CA2889906A1 - Triazolo-pyrazine derivatives useful in the treatment of disorders of the central nervous system.
  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • IRIS - Unife. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. [Link]

  • Chemcd. (n.d.). 8-chloro-3-ethyl-t[1][6][7]riazolo[4,3-a]pyrazine ,140910-77-6. [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation oft[1][6][7]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • PubMed. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

Sources

8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine: A Strategic Heterocyclic Scaffold for Drug Discovery

8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine: A Strategic Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Triazolopyrazine Core

The[1][2][3]triazolo[4,3-a]pyrazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an excellent pharmacophore capable of engaging in a variety of interactions with biological targets. This scaffold is a cornerstone in the development of molecules with a wide array of biological activities, including antibacterial, anticonvulsant, antimalarial, and anticancer properties.[1] The trifluoromethyl-substituted analogue, for instance, is a key component in the structure of Sitagliptin, a well-known treatment for type II diabetes.[1]

This guide focuses on a particularly valuable derivative: 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS 140910-77-6). The presence of an ethyl group at the 3-position provides a balance of lipophilicity and metabolic stability, while the chlorine atom at the 8-position serves as a versatile synthetic handle. This "building block" is not merely an intermediate but a strategic linchpin for library synthesis and lead optimization, enabling rapid diversification and exploration of structure-activity relationships (SAR). The reactivity of the C8-chloro group is the key to its utility, allowing for programmed modifications through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

This document serves as a technical primer on the synthesis, properties, and strategic application of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine, providing field-proven insights and methodologies for its effective use in drug discovery programs.

Physicochemical Properties & Handling

A foundational understanding of a building block's properties is critical for its effective use in synthesis. Below is a summary of the key physicochemical data for 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine.

PropertyValueSource
CAS Number 140910-77-6[2]
Molecular Formula C₇H₇ClN₄[4]
Molecular Weight 182.61 g/mol [2][4]
Appearance Off-white to light yellow solid (typical)Supplier Data
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)General Chemical Knowledge
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere recommended for long-term storage.General Chemical Knowledge

Note: Spectral and melting point data are not consistently published. It is imperative to characterize the material upon receipt or synthesis to confirm identity and purity.

Synthesis of the Core Scaffold

The synthesis of the 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine core universally proceeds via the cyclization of a hydrazine precursor. The most direct and industrially relevant pathway involves two key stages: the synthesis of 2-chloro-3-hydrazinopyrazine and its subsequent condensation with a suitable C2 synthon to form the triazole ring.

Diagram: General Synthetic Pathway

Synthesiscluster_mainDCP2,3-DichloropyrazineCHP2-Chloro-3-hydrazinopyrazineDCP->CHP HydrazineHydrate Target8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineCHP->Target Acid Catalyst(e.g., p-TsOH)Heat TEOPTriethyl Orthopropionate(C2 Synthon)TEOP->Target Acid Catalyst(e.g., p-TsOH)Heat

Caption: General synthetic route to the target compound.

Part 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

The precursor, 2-chloro-3-hydrazinopyrazine, is prepared from commercially available 2,3-dichloropyrazine. The causality behind this step is a regioselective nucleophilic aromatic substitution (SNAr). One chlorine atom is displaced by hydrazine. The reaction is typically performed in a polar solvent to facilitate the dissolution of the reagents and the reaction progress.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyrazine (1.0 eq) and a polar solvent such as ethanol or 1,4-dioxane.[5]

  • Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (≥80%, 4.0-6.0 eq) to the solution.[6] An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol to remove impurities.

  • Drying: Dry the resulting solid under vacuum to yield 2-chloro-3-hydrazinopyrazine, typically as a light gray or off-white solid. The yield for this step is generally high ( >95%).[5][6]

Part 2: Cyclization to 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

This step involves the condensation of the hydrazinopyrazine with a reagent that provides the C-N bond and the 3-position ethyl group. Triethyl orthopropionate is an ideal reagent for this transformation. Under acidic catalysis and heat, it reacts with the hydrazine to form an intermediate which then undergoes intramolecular cyclization with the loss of ethanol to yield the stable, aromatic triazole ring. This method is analogous to established procedures for similar derivatives.[7][8]

Proposed Experimental Protocol:

  • Setup: To a round-bottom flask fitted with a reflux condenser, add 2-chloro-3-hydrazinopyrazine (1.0 eq) and an excess of triethyl orthopropionate (3.0-5.0 eq), which can also serve as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess triethyl orthopropionate and ethanol byproduct.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine.

Reactivity and Application as a Building Block

The synthetic value of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine lies in the predictable and high-yielding reactivity of the C8-chloro substituent. This atom is readily displaced or coupled, allowing for the introduction of diverse functionalities.

Diagram: Key Diversification Reactions

Reactivitycluster_reactionsCore8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineAmine8-Amino DerivativesCore->Amine R¹R²NH Base Alkoxy8-Alkoxy DerivativesCore->Alkoxy R-OH, Base (e.g., NaH) Aryl8-Aryl DerivativesCore->Aryl Ar-B(OH)₂ Pd Catalyst, Base (Suzuki Coupling) Alkynyl8-Alkynyl DerivativesCore->Alkynyl R-C≡CH Pd/Cu Catalysts, Base (Sonogashira Coupling)

Caption: Major synthetic transformations of the core scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further activated by the fused triazole system, makes the C8-chloro group highly susceptible to nucleophilic displacement.

  • Amination: This is one of the most common and powerful applications. Reaction with primary or secondary amines (R¹R²NH) readily displaces the chloride to form 8-amino derivatives. These reactions often proceed under mild conditions, sometimes even at room temperature, and can be driven to completion using the amine as both nucleophile and solvent, or with an added base (e.g., DIPEA, K₂CO₃) in a solvent like DMF or NMP. This approach has been used to synthesize potent anticonvulsant agents.[7]

  • Alkoxylation/Aryloxylation: Similarly, alcohols and phenols can displace the chloride, typically requiring a strong base like sodium hydride (NaH) to first generate the more nucleophilic alkoxide or phenoxide. This method has been used to prepare libraries of 8-alkoxy derivatives for screening as anticonvulsants.

Palladium-Catalyzed Cross-Coupling Reactions

The C8-Cl bond is an excellent participant in modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control. This vastly expands the accessible chemical space for drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄) allows for the introduction of a wide range of aryl and heteroaryl groups at the 8-position. This is a cornerstone reaction for building molecules targeting protein kinases, such as c-Met and VEGFR-2 inhibitors.[9][10]

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a combination of palladium and copper salts, introduces an alkynyl moiety. This functional group can be a key pharmacophoric element or can be further elaborated, for example, through reduction or click chemistry.

Exemplary Applications in Medicinal Chemistry

Derivatives of the 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold have demonstrated significant potential across multiple therapeutic areas. While specific examples starting from the 3-ethyl variant are proprietary or less common in published literature, the principles are directly transferable from closely related analogues.

Therapeutic AreaTarget/ActivityExemplary Scaffold ModificationRationale & Insights
Oncology c-Met / VEGFR-2 Kinase InhibitionSuzuki coupling to install substituted (hetero)aryl groups at C8.The triazolopyrazine core acts as a hinge-binding scaffold. The C8-substituent projects into the solvent-exposed region, allowing for modulation of potency and pharmacokinetic properties.[9][10]
Infectious Disease Antimalarial (e.g., P. falciparum)Nucleophilic substitution at C8 with various amines.The core scaffold is believed to interfere with essential ion regulation in the parasite. The C8-amine substituent is critical for potency and can be modified to tune antimalarial activity and reduce cytotoxicity.
Neurology Anticonvulsant ActivityAmination and alkoxylation at C8.The triazolopyrazine ring system can serve as a bioisostere of the purine ring. Modifications at the C8 position with small, hydrogen-bond accepting/donating groups have been shown to be crucial for potent activity against maximal electroshock-induced seizures.[7]

Conclusion

8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine is a high-value, strategically designed heterocyclic building block. Its straightforward and scalable synthesis, combined with the predictable and versatile reactivity of the C8-chloro group, makes it an indispensable tool for modern drug discovery. The ability to readily perform nucleophilic substitutions and palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. As demonstrated by the success of analogous scaffolds, this core holds immense potential for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders and infectious agents. Researchers and drug development professionals equipped with this building block are well-positioned to accelerate their programs and explore novel regions of biologically relevant chemical space.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Ethyl 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate (C9H8ClN3O2). PubChemLite. [Link]

  • 8-chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine ,140910-77-6. Chemcd. [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. National Center for Biotechnology Information. [Link]

  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • Synthesis of 2-Chloro-3-hydrazinopyrazine. PrepChem.com. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Triazolo pyrazine derivative B crystal form and preparation method thereof.
  • Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1][2][3]triazolo[4,3-a]pyrazine. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. [Link]

  • 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. PubChemLite. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

  • Preparation methods for important intermediates of anthranilic diamide compound.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. JournalAgent. [Link]

The Triazolo[4,3-a]pyrazine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The[1][2][3]triazolo[4,3-a]pyrazine core, a nitrogen-rich fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and multiple points for substitution allow for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of triazolo[4,3-a]pyrazine derivatives, offering insights for researchers engaged in drug discovery and development. The scaffold's versatility is highlighted by its presence in drugs targeting a wide array of diseases, from metabolic disorders to cancer and infectious diseases.[4][5][6][7] This broad spectrum of activity underscores the importance of the triazolo[4,3-a]pyrazine core in the development of novel therapeutics.[6][7]

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the triazolo[4,3-a]pyrazine scaffold is a key factor contributing to its widespread use in medicinal chemistry. A common and effective strategy involves the cyclization of a hydrazine-substituted pyrazine precursor.

General Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine Core

A prevalent synthetic route commences with a commercially available dihalopyrazine, such as 2,3-dichloropyrazine. Nucleophilic substitution with hydrazine hydrate yields the corresponding hydrazinopyrazine intermediate. Subsequent cyclization with a suitable one-carbon synthon, like triethoxymethane, affords the core triazolo[4,3-a]pyrazine structure.[8]

Experimental Protocol: Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core [8]

  • Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine. To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution.

  • Step 2: Synthesis of[1][2][3]triazolo[4,3-a]pyrazin-8-amine. The resulting 2-chloro-3-hydrazinylpyrazine is then cyclized using an appropriate reagent. For instance, heating with triethoxymethane in the presence of an acid catalyst will yield the corresponding triazolo[4,3-a]pyrazine.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure triazolo[4,3-a]pyrazine core.

Derivatization Approaches

The triazolo[4,3-a]pyrazine scaffold offers multiple positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. Common derivatization strategies include:

  • Substitution at the 3-position: This is often achieved by varying the one-carbon synthon used in the cyclization step or through post-cyclization modifications. For example, using different orthoesters or aldehydes can introduce a variety of substituents.

  • Substitution at the 5-, 6-, and 8-positions: These positions on the pyrazine ring can be functionalized through nucleophilic aromatic substitution reactions, particularly when starting with a halogenated triazolopyrazine core.[9] This allows for the introduction of various amine, ether, and other functional groups.[9]

The following diagram illustrates a general workflow for the synthesis and derivatization of the triazolo[4,3-a]pyrazine scaffold.

G start Starting Material (e.g., Dihalopyrazine) step1 Nucleophilic Substitution (Hydrazine Hydrate) start->step1 intermediate Hydrazinopyrazine Intermediate step1->intermediate step2 Cyclization (e.g., Triethoxymethane) intermediate->step2 core [1,2,4]triazolo[4,3-a]pyrazine Core step2->core derivatization Derivatization (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling) core->derivatization final_compounds Library of Novel Derivatives derivatization->final_compounds screening Biological Screening final_compounds->screening G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Downstream Downstream Signaling (Proliferation, Angiogenesis, Invasion) cMet->Downstream Phosphorylates and activates Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet Inhibits Kinase Activity

Caption: Inhibition of the HGF/c-Met signaling pathway.

PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations. [10]Recently,t[1][2][3]riazolo[4,3-a]pyrazine derivatives have been identified as potent PARP1 inhibitors. [10][11]Notably, some of these compounds have demonstrated the ability to overcome acquired resistance to other PARP1 inhibitors, highlighting their potential as next-generation therapeutics. [11]For example, compound 19k exhibited significant inhibitory activity against both sensitive and resistant cancer cell lines. [10][11]

Compound Target(s) IC50 (Kinase) Antiproliferative IC50 (Cell Line) Reference
17l c-Met, VEGFR-2 c-Met: 26.00 nM, VEGFR-2: 2.6 µM 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (Hela) [8][12]
22i c-Met 48 nM 0.83 µM (A549), 0.15 µM (MCF-7), 2.85 µM (Hela) [13][14]

| 19k | PARP1 | < 4.1 nM | < 0.3 nM (Resistant Capan-1) | [10][11]|

Antimicrobial and Antimalarial Activity

The triazolo[4,3-a]pyrazine scaffold has also shown promise in the development of agents to combat infectious diseases.

Antibacterial Activity: Novel derivatives of triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antibacterial properties. [1][4]Some compounds have exhibited moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [4][5]For instance, compound 2e displayed MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin. [4][5]

Experimental Protocol: In Vitro Antibacterial Activity Assay (Microbroth Dilution Method) [1][4]

  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimalarial Activity: The Open Source Malaria (OSM) consortium has investigated the 1,2,4-triazolo[4,3-a]pyrazine scaffold (designated as Series 4) as a source of new antimalarial agents. [15]These compounds have shown potency against Plasmodium falciparum in the low micromolar to nanomolar range with low cytotoxicity. [9]Late-stage functionalization of the scaffold has been explored to generate novel analogues with improved antimalarial activity. [15]

Other Therapeutic Areas

The biological activities of triazolo[4,3-a]pyrazine derivatives extend beyond oncology and infectious diseases. The scaffold is a key component of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes. [5]Additionally, derivatives have been investigated for a range of other activities, including antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. [4][6][7]

Conclusion and Future Perspectives

Thet[1][2][3]riazolo[4,3-a]pyrazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the ability to modulate a wide array of biological targets have led to the discovery of numerous potent and selective compounds with significant therapeutic potential. The continued exploration of this versatile framework, coupled with advances in rational drug design and synthetic methodologies, promises to yield a new generation of innovative medicines to address unmet medical needs. The development of derivatives that can overcome drug resistance, as seen with the PARP1 inhibitors, is a particularly exciting avenue for future research. As our understanding of the structural requirements for activity against various targets deepens, the triazolo[4,3-a]pyrazine scaffold will undoubtedly remain a focus of drug discovery efforts for years to come.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Available at: [Link]

  • Synthesis of triazolo[4,3-a]pyrazine derivatives. Reagents and conditions - ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available at: [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. Available at: [Link]

  • Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - RSC Publishing. Available at: [Link]

  • Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. Available at: [Link]

  • Identification ofT[1][2][3]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. Available at: [Link]

  • Identification ofT[1][2][3]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - ResearchGate. Available at: [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. | Read by QxMD. Available at: [Link]

  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3. Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]

Sources

Methodological & Application

Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine: An Application Note and Detailed Protocol

Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine: An Application Note and Detailed Protocol

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological activities.[1] Derivatives of this structure have garnered substantial interest in medicinal chemistry and drug development due to their diverse therapeutic potential, including applications as anti-diabetic, anti-platelet, anti-fungal, anti-bacterial, and anti-malarial agents.[1] The unique electronic and structural features of this fused ring system allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, step-by-step protocol for the synthesis of a specific analogue, 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine, a valuable building block for the development of novel therapeutic agents.

The synthetic strategy detailed herein follows a well-established two-step sequence: first, the synthesis of the key intermediate, 2-chloro-3-hydrazinopyrazine, followed by a cyclization reaction with an appropriate orthoester to construct the fused triazole ring. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical logic and safety considerations essential for successful and safe execution in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine is achieved through a two-step process, beginning with commercially available 2,3-dichloropyrazine.

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

This step involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2,3-dichloropyrazine with hydrazine.

Step 2: Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

The target compound is formed by the cyclization of 2-chloro-3-hydrazinopyrazine with triethyl orthopropionate.

Experimental Protocols

PART 1: Synthesis of 2-Chloro-3-hydrazinopyrazine (Intermediate 1)

Reaction Principle: This reaction is a nucleophilic aromatic substitution where hydrazine hydrate acts as the nucleophile, displacing one of the chloro groups on the pyrazine ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Dichloropyrazine148.9810.0 g67.1
Hydrazine Hydrate (~55%)50.0613.5 mL~275
Ethanol (absolute)46.07200 mL-

Instrumentation:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (67.1 mmol) of 2,3-dichloropyrazine in 200 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add 13.5 mL of ~55% hydrazine hydrate. The addition should be done carefully as the reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick, yellow slurry is expected to form.[4]

  • Isolation of Product: After the reaction is complete (typically overnight), collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product, 2-chloro-3-hydrazinopyrazine, under vacuum to a constant weight. The product is a yellow solid.

PART 2: Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine (Final Product)

Reaction Principle: This step involves the condensation of the hydrazino group of the intermediate with triethyl orthopropionate, followed by an intramolecular cyclization to form the triazole ring. The reaction is typically acid-catalyzed or driven by heat.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-3-hydrazinopyrazine144.565.0 g34.6
Triethyl orthopropionate176.2515.3 mL86.5
Xylene (anhydrous)106.16100 mL-

Instrumentation:

  • Round-bottom flask (250 mL)

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5.0 g (34.6 mmol) of 2-chloro-3-hydrazinopyrazine in 100 mL of anhydrous xylene.

  • Addition of Orthoester: Add 15.3 mL (86.5 mmol) of triethyl orthopropionate to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine as a solid.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Melting Point: To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • 2,3-Dichloropyrazine: Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the eyes, skin, and respiratory tract.[2][5][6][7]

  • Hydrazine Hydrate: Highly toxic and corrosive. It is a suspected carcinogen and can cause severe skin burns and eye damage.[1][3][8][9][10] Handle with extreme caution and avoid inhalation of vapors.

  • Triethyl orthopropionate: Flammable liquid and vapor. Causes skin and eye irritation.[11][12][13][14][15] Keep away from heat, sparks, and open flames.

  • Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

Visualizing the Process

Experimental Workflow

Gcluster_step1Step 1: Synthesis of Intermediate 1cluster_step2Step 2: Synthesis of Final ProductADissolve 2,3-Dichloropyrazinein EthanolBAdd Hydrazine HydrateA->BCStir at Room Temperature(Overnight)B->CDFilter the PrecipitateC->DEWash with Cold EthanolD->EFDry under VacuumE->FGIntermediate 1:2-Chloro-3-hydrazinopyrazineF->GHSuspend Intermediate 1in Anhydrous XyleneG->HProceed to next stepIAdd Triethyl OrthopropionateH->IJReflux for 3-4 hoursI->JKRemove Solvent in vacuoJ->KLRecrystallize fromEthanol/WaterK->LMFinal Product:8-Chloro-3-ethyl-triazolo[4,3-A]pyrazineL->M

Caption: Workflow for the two-step synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Reaction Mechanism

Gcluster_mechanismProposed Cyclization MechanismIntermediate_12-Chloro-3-hydrazinopyrazineIntermediate_AIntermediate AdductIntermediate_1->Intermediate_A+ OrthoesterOrthoesterTriethyl OrthopropionateOrthoester->Intermediate_AIntermediate_BCyclized IntermediateIntermediate_A->Intermediate_BIntramolecularCyclization(- EtOH)Final_Product8-Chloro-3-ethyl-triazolo[4,3-A]pyrazineIntermediate_B->Final_ProductAromatization(- EtOH)

Caption: Proposed mechanism for the formation of the triazole ring.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided visualizations of the workflow and reaction mechanism aim to enhance the understanding and execution of this synthetic route.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 2,3-Dichloropyrazine. (n.d.). Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Nexchem Ltd. Retrieved from [Link]

  • Material Safety Data Sheet - Triethyl orthopropionate,98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: 2,3-Dichloro pyrazine. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific. Retrieved from [Link]

  • 2,3-Dichloropyrazine. (2018, June 22). Synerzine. Retrieved from [Link]

  • Synthesis of 2-Chloro-3-hydrazinopyrazine. (n.d.). PrepChem.com. Retrieved from [Link]

Application Notes and Protocols for the Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

Application Notes and Protocols for the Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.

Introduction

8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. The triazolo[4,3-a]pyrazine ring system is a bioisostere of the purine ring and derivatives have demonstrated a wide range of biological activities, including anticonvulsant and kinase inhibitory properties.[4][5][6] This application note provides a detailed guide to the synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine, with a focus on the selection and preparation of the requisite starting materials and a comprehensive, step-by-step protocol for its synthesis.

Synthetic Strategy Overview

The most common and efficient synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine proceeds via a two-step sequence starting from 2,3-dichloropyrazine. The overall workflow involves the initial formation of a hydrazinylpyrazine intermediate followed by a cyclization reaction to construct the fused triazole ring.

Synthesis_Workflowcluster_SMStarting Materialscluster_ReactionReaction SequenceSM12,3-DichloropyrazineIntermediate2-Chloro-3-hydrazinylpyrazineSM1->IntermediateHydrazine Hydrate(Ethanol, Reflux)SM2Hydrazine HydrateSM2->IntermediateSM3Triethyl OrthopropionateProduct8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineSM3->ProductIntermediate->ProductTriethyl Orthopropionate(Reflux)

Caption: Overall synthetic workflow for 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine.

Part 1: Starting Material Selection and Synthesis

The success of the synthesis is critically dependent on the quality and availability of the starting materials. This section details the primary starting materials and provides protocols for their synthesis if they are not commercially procured.

2,3-Dichloropyrazine

2,3-Dichloropyrazine is the foundational starting material for this synthesis. It is a versatile building block in the preparation of various heterocyclic compounds.[7]

Table 1: Starting Materials for 2,3-Dichloropyrazine Synthesis

Starting MaterialSupplier (Example)PurityNotes
Piperazine HexahydrateSigma-Aldrich≥98%Highly hygroscopic.
PhosgeneIn-house generation or specialized supplierN/AExtremely toxic; handle with extreme caution.
Chlorine GasAirgas≥99.5%Corrosive and toxic.
2-HydroxypyrazineAlfa Aesar≥97%Alternative starting material.
Phosphorus OxychlorideMilliporeSigma≥99%Corrosive and reacts violently with water.

This method involves the formation of N,N'-bischlorocarbonyl-piperazine followed by a high-temperature chlorination.[1]

Step 1: Synthesis of N,N'-Bischlorocarbonyl-piperazine

  • Dissolve piperazine hexahydrate (1 mole) in water in a reaction vessel equipped with a stirrer, thermometer, and gas inlet.

  • Add an acid acceptor (e.g., sodium carbonate, 2.2 moles).

  • Cool the mixture to between -5 and 0 °C in a chlorinated lower aliphatic hydrocarbon solvent (e.g., chloroform).

  • Bubble phosgene (2 to 4 moles) through the stirred mixture, maintaining the temperature between -5 and 0 °C.

  • After the reaction is complete, separate the organic layer containing N,N'-bischlorocarbonyl-piperazine.

Step 2: Chlorination to 2,3-Dichloropyrazine

  • Transfer the N,N'-bischlorocarbonyl-piperazine to a high-temperature reactor.

  • Add a catalytic amount of a Lewis acid (e.g., ferric chloride, 0.05-0.5% by weight).

  • Heat the mixture to 150-170 °C.

  • Introduce chlorine gas into the reactor and maintain the reaction for 9 to 15 hours.

  • After completion, the 2,3-dichloropyrazine can be isolated by distillation under reduced pressure.

This is a common laboratory-scale preparation.[2]

  • In a flask equipped with a reflux condenser and a stirrer, cautiously add 2-hydroxypyrazine (1 mole) to phosphorus oxychloride (1.5 to 4 moles).

  • Add a lower dialkyl acid amide (e.g., dimethylformamide, at least 0.3 moles) to the mixture.

  • Heat the reaction mixture to a temperature between 70 to 105 °C.

  • After the reaction is complete (typically monitored by TLC or GC), cool the mixture to 60°C.

  • Slowly and carefully pour the reaction mixture onto ice with stirring to quench the excess phosphorus oxychloride.

  • The solid 2,3-dichloropyrazine will precipitate and can be collected by filtration and washed with water.

Hydrazine Hydrate

Hydrazine hydrate is a common reagent, typically procured from commercial suppliers.

Triethyl Orthopropionate

Triethyl orthopropionate serves to introduce the ethyl group and facilitate the cyclization to form the triazole ring. It is commercially available.

Part 2: Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

This section provides a detailed, step-by-step protocol for the synthesis of the target compound from 2,3-dichloropyrazine.

Detailed_SynthesisStartStart:2,3-DichloropyrazineStep1Step 1: Hydrazinolysis- Add Hydrazine Hydrate- Solvent: Ethanol- RefluxStart->Step1IntermediateIntermediate:2-Chloro-3-hydrazinylpyrazineStep1->IntermediateStep2Step 2: Cyclization- Add Triethyl Orthopropionate- RefluxIntermediate->Step2ProductProduct:8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazineStep2->ProductPurificationPurification:- Cool and filter- Recrystallize (e.g., from Ethanol)Product->Purification

Caption: Step-by-step synthesis and purification workflow.

Protocol 2: Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate (64% aqueous solution or anhydrous)

  • Ethanol (anhydrous)

  • Triethyl orthopropionate

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine [6]

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-chloro-3-hydrazinylpyrazine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend the 2-chloro-3-hydrazinylpyrazine (1.0 eq) in triethyl orthopropionate (used as both reactant and solvent).

  • Heat the mixture to reflux (approximately 145-150 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the crude product with a suitable solvent (e.g., hexane or diethyl ether) to remove any remaining triethyl orthopropionate.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

Table 2: Summary of Reaction Parameters

StepReactantsStoichiometrySolventTemperatureTime
12,3-Dichloropyrazine, Hydrazine Hydrate1 : 1.1-1.5EthanolReflux (~85 °C)2-4 h
22-Chloro-3-hydrazinylpyrazine, Triethyl Orthopropionate1 : excessTriethyl OrthopropionateReflux (~145-150 °C)4-6 h

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • 2,3-Dichloropyrazine: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Phosgene and Chlorine Gas: Extremely toxic. All manipulations should be performed in a certified fume hood with appropriate safety measures in place.

References

  • Carrara, A., Leone, A., & Fabris, D. (1966). Process for the preparation of 2,3-dichloropyrazine. U.S.
  • Collins, K. H. (1966). 2,3- and 2,6-dichloropyrazine by chlorination. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,3-Dichloropyrazine (CAS 4858-85-9). Retrieved from [Link]

  • Gomtsyan, A., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679.
  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2335. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. Molecules, 22(11), 1851. [Link]

  • Gomtsyan, A., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679.
  • Wang, Y., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(15), 2779. [Link]

  • CN106977420A. (2017). A kind of synthetic method of acethydrazide.
  • Zeynizadeh, B., et al. (2018). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... ResearchGate. [Link]

  • Gomtsyan, A., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679.
  • Chemcd. (n.d.). 8-chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2335. [Link]

Application Note: A Multi-Modal Analytical Workflow for the Characterization of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of novel derivatives, such as 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, necessitates a robust, multi-modal analytical workflow to confirm its identity, purity, and stability. This document provides a comprehensive guide for researchers and drug development professionals to characterize this molecule and its analogs.

The proposed workflow integrates orthogonal analytical techniques—chromatography, mass spectrometry, and spectroscopy—to build a self-validating system for structural confirmation and purity assessment. While direct literature for this specific molecule is limited, the protocols herein are built upon established principles for the analysis of nitrogen-containing heterocyclic compounds and halogenated aromatics, ensuring a scientifically sound approach.[1][2]

Predicted Physicochemical Profile

Prior to method development, understanding the molecule's predicted physicochemical properties is crucial for selecting appropriate analytical conditions, such as HPLC mobile phase pH and extraction solvents.[3][] Computational tools and knowledge of structure-property relationships are valuable in early drug discovery to guide these decisions.[5][6]

Table 1: Predicted Physicochemical Properties of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

PropertyPredicted ValueRationale & Implication for Analysis
Molecular Formula C₇H₇ClN₄Essential for High-Resolution Mass Spectrometry (HRMS) confirmation.
Molecular Weight 182.61 g/mol (for ³⁵Cl)Guides the mass range setting for MS analysis.
Predicted logP ~1.5 - 2.5Suggests moderate lipophilicity, suitable for reverse-phase HPLC.[7]
Predicted pKa ~3.0 - 4.0 (basic)The triazolopyrazine core contains basic nitrogens.[8] Analysis below this pKa (e.g., using a formic acid mobile phase modifier) will ensure the molecule is protonated and chromatographically well-behaved.
UV λmax ~220 nm, ~275 nmThe heterocyclic aromatic system is expected to have strong UV absorbance, enabling sensitive detection by HPLC-UV.

Integrated Analytical Workflow

A sequential and integrated approach is recommended to move from initial purity checks to unambiguous structural confirmation. Each step provides orthogonal data that validates the findings of the previous one.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation A Synthesized Material B HPLC-UV Analysis A->B Assess Purity (%) C LC-MS Analysis B->C Confirm MW D High-Resolution MS (HRMS) C->D Confirm Elemental Comp. E NMR Spectroscopy (1H, 13C, 2D) D->E Unambiguous Structure F FT-IR Spectroscopy E->F Confirm Functional Groups

Figure 1: Integrated workflow for compound characterization.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the primary technique for purity assessment due to its high resolution and reproducibility.[9] A C18 column is chosen for its hydrophobic retention of the moderately polar analyte. The use of a formic acid modifier in the mobile phase is critical; it protonates the basic nitrogen atoms of the triazolopyrazine ring system, preventing peak tailing and ensuring sharp, symmetrical peaks.[10]

Methodology:

  • Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 275 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.

Protocol 2: Identity Confirmation by LC-MS

Causality: Mass spectrometry provides definitive confirmation of molecular weight. Electrospray Ionization (ESI) is selected as the ionization source because it is well-suited for polar, nitrogen-containing compounds that are readily protonated.[11] The key diagnostic feature will be the M+2 isotope peak characteristic of a chlorine-containing compound.[12] The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) results in a distinctive 3:1 ratio for the molecular ion peaks ([M+H]⁺ and [M+H+2]⁺), providing high confidence in the presence of chlorine.[13]

Methodology:

  • LC System: Couple the HPLC system from Protocol 4.1 directly to the MS.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50 - 500.

  • Key Ion Monitoring:

    • Expected [M+H]⁺ for C₇H₇³⁵ClN₄: m/z 183.04

    • Expected [M+H+2]⁺ for C₇H₇³⁷ClN₄: m/z 185.04

  • Data Analysis: Confirm the presence of both ions in an approximate 3:1 intensity ratio. For elemental composition confirmation, perform High-Resolution Mass Spectrometry (HRMS) and look for a mass accuracy of < 5 ppm.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[14][15] A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is required for full assignment.[16]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Expected Ethyl Group Signals: A quartet (~3.0-3.5 ppm) and a triplet (~1.3-1.6 ppm).

    • Expected Aromatic/Heterocyclic Signals: Protons on the pyrazine ring will appear in the aromatic region (~7.0-9.0 ppm).

  • ¹³C NMR:

    • Confirm the total number of unique carbon environments (expecting 7 distinct signals).

  • 2D NMR (HSQC/HMBC):

    • Use HSQC to correlate protons directly to their attached carbons.

    • Use HMBC to establish long-range (2-3 bond) correlations, connecting the ethyl group to the triazole ring and confirming the substitution pattern.

Protocol 4: Functional Group Confirmation by FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid technique to confirm the presence of key functional groups.[17] For this molecule, it serves to verify the aromatic system and the carbon-chlorine bond.

Methodology:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for direct analysis of the solid powder.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Key Absorptions:

    • Aromatic C-H Stretch: ~3000-3100 cm⁻¹.[18]

    • Aromatic C=C/C=N Stretch: ~1450-1600 cm⁻¹.[18]

    • C-Cl Stretch: A strong band in the fingerprint region, typically ~1000-1100 cm⁻¹ for aryl chlorides.[2][19]

Stability Assessment: Forced Degradation Workflow

For drug development, demonstrating that the primary analytical method (HPLC-UV) is "stability-indicating" is a regulatory necessity.[20][21] This involves intentionally degrading the molecule under various stress conditions to ensure that any resulting degradation products can be separated from the parent compound.[22][23][24]

G cluster_conditions Stress Conditions (Target 5-20% Degradation) compound 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine (0.1 mg/mL solution) acid Acidic 0.1 M HCl, 60°C, 8h compound->acid base Basic 0.1 M NaOH, 60°C, 4h compound->base ox Oxidative 3% H₂O₂, RT, 24h compound->ox therm Thermal Solid, 80°C, 48h compound->therm photo Photolytic ICH Q1B Light Box compound->photo analysis Analyze All Samples by Developed HPLC-UV Method (Protocol 4.1) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis outcome Outcome: - Peak Purity Assessment - Mass Balance Calculation - Method is Stability-Indicating analysis->outcome

Figure 2: Forced degradation study workflow.

Summary of Expected Analytical Data

Table 2: Consolidated Analytical Data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

TechniqueParameterExpected Result
HPLC Purity≥ 95% (typical for research grade)
LC-MS (ESI+) [M+H]⁺ / [M+H+2]⁺m/z 183.04 / 185.04 (in ~3:1 ratio)
HRMS Exact Mass [M+H]⁺183.0381 ± 5 ppm
¹H NMR Chemical Shifts (δ)Quartet & Triplet (ethyl); Aromatic signals
¹³C NMR Signal Count7
FT-IR Key Peaks (cm⁻¹)~3050 (Aromatic C-H), ~1550 (C=N/C=C), ~1050 (C-Cl)

References

  • VertexAI Search. (2025).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Taylor & Francis Online. (n.d.). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Taylor & Francis Online.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • University of California, Irvine. (n.d.).
  • BOC Sciences. (n.d.). Physicochemical Property Prediction. BOC Sciences.
  • MedCrave online. (2016).
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
  • IJCRT.org. (n.d.).
  • SGS Denmark. (n.d.).
  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Wikipedia. (n.d.). Drug design. Wikipedia.
  • MDPI. (n.d.).
  • PubMed. (2024).
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
  • Chrom Tech, Inc. (2025).
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery.
  • NIH. (2020).
  • Thieme. (n.d.).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

Sources

1H NMR and 13C NMR spectra of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction: The Role of NMR in Characterizing Novel Heterocycles

The structural verification of novel chemical entities is a cornerstone of drug discovery and development. Among the pantheon of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's structure in solution.[1][2][3][4] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a heterocyclic compound featuring the triazolopyrazine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active agents.[5][6][7]

This guide is designed for researchers and scientists in the pharmaceutical and chemical industries. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology for unambiguous structural confirmation.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecular architecture and a consistent atom numbering system. The structure of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is depicted below, following IUPAC nomenclature for fused heterocyclic systems. This numbering will be used for all subsequent spectral assignments.

Caption: Structure of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine with IUPAC numbering.

Part 1: Experimental Protocols

Protocol 1A: NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. A poorly prepared sample can lead to line broadening, poor resolution, and artifacts, compromising data integrity.

Rationale for Key Choices:

  • Solvent: Deuterated solvents are essential. They are "invisible" in ¹H NMR spectra, preventing the massive solvent signal from obscuring the analyte peaks. Furthermore, the deuterium signal provides a lock frequency for the spectrometer to stabilize the magnetic field during acquisition.[8] Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules due to its good dissolving power and relatively simple residual solvent peak.[9]

  • Concentration: ¹³C NMR requires a significantly higher concentration than ¹H NMR. This is because ¹³C has a low natural abundance (~1.1%) and a lower gyromagnetic ratio, making it inherently less sensitive than the proton nucleus.[8][10]

Step-by-Step Methodology:

  • Weighing the Analyte:

    • For ¹H NMR: Accurately weigh 5-25 mg of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine into a clean, dry vial.[10]

    • For ¹³C NMR: Accurately weigh 50-100 mg of the compound.[10] A higher concentration is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Addition:

    • Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. This volume is optimal for standard 5 mm NMR tubes.[8][9]

  • Dissolution:

    • Ensure the sample is completely dissolved. If necessary, gently vortex or sonicate the vial to create a homogenous solution. The presence of any solid particulates will degrade the magnetic field homogeneity and, consequently, the spectral resolution.[8][10]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid creating air bubbles.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust.

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Clearly label the tube with the sample identity.

Protocol 1B: NMR Data Acquisition

This protocol outlines the general steps for acquiring spectra on a modern Fourier Transform NMR spectrometer (e.g., 400 or 500 MHz).

Step-by-Step Methodology:

  • Instrument Setup: Insert the NMR tube into the spinner turbine and use a depth gauge to ensure it is positioned correctly for the instrument's probe.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the CDCl₃ solvent. This process actively compensates for any drift in the magnetic field, ensuring the stability of chemical shifts throughout the experiment.[9]

  • Shimming: The magnetic field is "shimmed" by adjusting a series of shim coils. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks. This can be performed manually or automatically.[9]

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[9]

  • Acquisition of ¹H Spectrum:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Acquisition of ¹³C Spectrum:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence. This collapses all ¹³C-¹H couplings, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation.

    • A greater number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Part 2: Spectral Analysis and Data Interpretation

The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shift theory and spin-spin coupling.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • Aromatic Protons (H-5, H-6): The two protons on the pyrazine ring are in different chemical environments. They will appear in the downfield aromatic region. These protons are on adjacent carbons and will split each other into doublets, a phenomenon known as spin-spin coupling.

  • Ethyl Group Protons (H-10, H-11): The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, consistent with the n+1 rule for spin-spin coupling. The methylene group, being closer to the electron-withdrawing heterocyclic ring system, will appear further downfield than the methyl group.

Table 1: Predicted ¹H NMR Data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Doublet (d)1HH-5 or H-6Aromatic proton on an electron-deficient pyrazine ring. The exact position is influenced by the adjacent fused triazole ring and the distal chloro group.
~7.5 - 8.0Doublet (d)1HH-5 or H-6Aromatic proton coupled to the other pyrazine proton. Its chemical shift is influenced by the neighboring nitrogen (N-7) and the chloro-substituted carbon (C-8).
~3.0 - 3.5Quartet (q)2HH-10 (-CH₂-)Methylene protons deshielded by the adjacent triazole ring. Split into a quartet by the three neighboring methyl protons.
~1.4 - 1.8Triplet (t)3HH-11 (-CH₃)Methyl protons in the relatively shielded alkyl region. Split into a triplet by the two neighboring methylene protons.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

  • Heterocyclic Carbons: The five carbons of the fused triazolo[4,3-a]pyrazine ring system will appear in the downfield region (typically >110 ppm). The carbon atom directly bonded to the electronegative chlorine atom (C-8) is expected to be significantly shifted.[11] Quaternary carbons (C-3, C-8, C-9a) will often have lower intensity peaks compared to protonated carbons.

  • Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield alkyl region of the spectrum (<40 ppm).

Table 2: Predicted ¹³C NMR Data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-3Quaternary carbon of the triazole ring, bonded to the ethyl group and two nitrogen atoms.
~145 - 150C-8Carbon atom directly attached to the electronegative chlorine atom, causing a significant downfield shift.
~140 - 145C-9aBridgehead quaternary carbon, part of the ring fusion.
~125 - 130C-5 or C-6Protonated aromatic carbon in the pyrazine ring.
~115 - 120C-5 or C-6Protonated aromatic carbon in the pyrazine ring.
~25 - 30C-10 (-CH₂-)Methylene carbon, deshielded relative to the methyl carbon.
~10 - 15C-11 (-CH₃)Methyl carbon, typically found in the far upfield region.

Part 3: Workflow and Validation

The entire process, from sample preparation to final structural confirmation, can be visualized as a systematic workflow. This workflow is inherently self-validating; the data from each step must be consistent with the proposed structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation weigh 1. Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer lock 4. Lock & Shim transfer->lock acquire_H 5. Acquire ¹H Spectrum lock->acquire_H acquire_C 6. Acquire ¹³C Spectrum acquire_H->acquire_C analyze_H 7. Analyze ¹H Data (Shifts, Integration, Multiplicity) acquire_C->analyze_H analyze_C 8. Analyze ¹³C Data (Number of Signals, Shifts) analyze_H->analyze_C confirm 9. Correlate Data with Proposed Structure analyze_C->confirm

Caption: Workflow for NMR-based structural elucidation.

Trustworthiness through Self-Validation: The structural assignment is confirmed by ensuring all collected data points converge. For 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine:

  • The ¹H spectrum must show four distinct signals with an integration ratio of 1:1:2:3.

  • The ¹³C spectrum must show exactly seven signals.

  • The multiplicities (doublets, quartet, triplet) in the ¹H spectrum must be consistent with the neighboring proton environments.

  • Further confidence can be achieved using 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons), though these are beyond the scope of this introductory note.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Liu, G., et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. Retrieved from [Link]

  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Gao, C., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(23), 5758. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11104–11115. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • De Paoli, A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2329. Retrieved from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20288. Retrieved from [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868383. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Retrieved from [Link]

  • De Paoli, A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. Retrieved from [Link]

  • De Paoli, A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Retrieved from [Link]

  • Coo, L. D., & V Vollhardt, P. (2025, August 10). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a key heterocyclic scaffold of interest in pharmaceutical research. A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed, leveraging electrospray ionization (ESI) for efficient ion generation and collision-induced dissociation (CID) for structural confirmation and quantitation. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it delves into the rationale behind method development choices and outlines a systematic approach to method validation in accordance with international guidelines. A proposed fragmentation pathway for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is also presented to aid in data interpretation and method optimization.

Introduction: The Significance of Triazolo[4,3-A]pyrazines

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. These nitrogen-rich scaffolds are integral to the development of novel therapeutics, including kinase inhibitors and anti-infective agents. The specific analogue, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, represents a crucial building block in the synthesis of more complex pharmaceutical candidates.

Accurate and sensitive analytical methods are paramount for the characterization, purity assessment, and pharmacokinetic studies of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for this purpose.[2][4] This guide provides a foundational LC-MS/MS methodology for researchers engaged in the discovery and development of novel drugs based on the triazolo[4,3-A]pyrazine scaffold.

Foundational Principles: LC-MS/MS for Heterocyclic Compound Analysis

The successful analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine hinges on the synergistic combination of liquid chromatography and tandem mass spectrometry.

  • Liquid Chromatography (LC): LC separates the target analyte from complex matrices based on its physicochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for moderately polar compounds like the target molecule.[5] The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal retention and peak shape.[6][7][8]

  • Mass Spectrometry (MS): MS provides highly selective and sensitive detection. The process involves three key steps:

    • Ionization: Conversion of the neutral analyte into a charged ion. Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules, making it a preferred choice for many pharmaceutical compounds.[1][3][4][9]

    • Mass Analysis: Separation of ions based on their mass-to-charge ratio (m/z).

    • Detection: Recording the abundance of the separated ions.

  • Tandem Mass Spectrometry (MS/MS): For enhanced specificity, MS/MS is employed. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and then fragmented through collision-induced dissociation (CID).[10][11][12] The resulting product ions are then detected, creating a unique fragmentation pattern that serves as a molecular fingerprint for the analyte.[11]

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed protocol for the LC-MS/MS analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Materials and Reagents
  • 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes and appropriate syringes/filters for sample preparation

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system.

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine reference standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution in 50:50 (v/v) acetonitrile:water to cover the desired concentration range (e.g., 1-1000 ng/mL).

Liquid Chromatography Method

The following conditions are a robust starting point for the separation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. Optimization may be required depending on the specific sample matrix.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality Behind Choices:

  • C18 Column: Provides excellent retention for moderately polar organic molecules.

  • Formic Acid: Aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

  • Acetonitrile: A common organic modifier in reversed-phase chromatography that provides good peak shape and elution strength.

  • Gradient Elution: Ensures efficient elution of the analyte while minimizing run time.

Mass Spectrometry Method

The following parameters are recommended for a triple quadrupole or Q-TOF mass spectrometer.

Parameter Condition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Type Multiple Reaction Monitoring (MRM)

Rationale for Parameter Selection:

  • Positive ESI: The multiple nitrogen atoms in the triazolopyrazine ring are readily protonated, leading to a strong signal in positive ion mode.

  • MRM: Provides the highest sensitivity and selectivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.

Proposed Fragmentation Pathway and MRM Transitions

Due to the absence of direct experimental data for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a plausible fragmentation pathway is proposed based on the known fragmentation of similar heterocyclic structures. The molecular formula is C₇H₇ClN₄, with a monoisotopic mass of 182.0359 Da. The protonated molecule [M+H]⁺ will have an m/z of approximately 183.0437.

Key Fragmentation Steps:

  • Loss of the Ethyl Group: Cleavage of the ethyl group (-CH₂CH₃) is a likely initial fragmentation step.

  • Ring Cleavage: The triazole or pyrazine ring may undergo cleavage, leading to the loss of small neutral molecules like N₂ or HCN.

Proposed MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Identity
183.0155.015[M+H - C₂H₄]⁺
183.0127.025[M+H - C₂H₄ - N₂]⁺
183.0118.020[M+H - C₂H₅ - N₂]⁺

Note: These are proposed transitions and should be experimentally confirmed and optimized.

Diagram of Proposed Fragmentation Pathway:

fragmentation_pathway cluster_main Proposed Fragmentation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine cluster_fragments Product Ions precursor [M+H]⁺ m/z = 183.0 frag1 [M+H - C₂H₄]⁺ m/z = 155.0 precursor->frag1 - C₂H₄ frag3 [M+H - C₂H₅ - N₂]⁺ m/z = 118.0 precursor->frag3 - C₂H₅, - N₂ frag2 [M+H - C₂H₄ - N₂]⁺ m/z = 127.0 frag1->frag2 - N₂

Caption: Proposed CID fragmentation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and ICH.[13][14][15][16][17][18][19][20][21]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for low concentrations, 98-102% for higher concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative standard deviation (RSD) ≤ 15% at the LLOQ, ≤ 10% for other concentrations.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Diagram of Method Validation Workflow:

validation_workflow cluster_validation Analytical Method Validation Workflow start Define Method Purpose specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: A systematic workflow for analytical method validation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine by LC-MS/MS. By explaining the causality behind experimental choices and grounding the protocols in established analytical principles and regulatory guidelines, this document serves as a valuable resource for researchers in drug discovery and development. The proposed fragmentation pathway offers a starting point for method optimization and structural elucidation. Adherence to the outlined method validation procedures will ensure the generation of reliable and defensible analytical data.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

  • Ho, C., Lam, C., Chan, M., Cheung, R., Law, L., Lit, L., Ng, K., Suen, M., & Tai, H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews. 24. 3-12. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3-12. [Link]

  • CUSTOPH. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. CUSTOPH. Retrieved January 16, 2026, from [Link]

  • Malviya, R., Kumar, A., Singh, A., & Kumar, S. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 101-105. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 16, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 16, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023, December 27). Collision-induced dissociation. In Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Singh, S., Singh, P., Kumar, R., & Shrivastava, A. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 231-236. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • De Vita, D., & Scipione, L. (2015). FDA issues revised guidance for analytical method validation. Journal of Pharmaceutical and Biomedical Analysis, 116, 1-2. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Mass spectrometry reviews, 24(2), 135–167. [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]

  • Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. [Link]

  • Lai, L., Little, J. L., & Ji, S. (2022). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Journal of the American Society for Mass Spectrometry, 33(10), 1845–1855. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2018). Hplc method development and validation: an overview. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-8. [Link]

  • Kümmerer, K., Tahmasbi, A., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(15), 3627–3637. [Link]

  • Kümmerer, K., Tahmasbi, A., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3), 643-653. [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Retrieved January 16, 2026, from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • CHROMacademy. (n.d.). LC-MS Method Development. Retrieved January 16, 2026, from [Link]

Sources

HPLC and UPLC methods for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of Stability-Indicating HPLC and UPLC Methods for the Analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the development and validation of robust, stability-indicating chromatographic methods for the quantitative analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a key nitrogen-containing heterocyclic compound. We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), designed to meet the rigorous standards of the pharmaceutical industry. The causality behind critical methodological choices—from column and mobile phase selection to detector settings—is explained to provide a framework for logical method development. Furthermore, this guide outlines a complete validation strategy in accordance with International Council for Harmonisation (ICH) guidelines, including forced degradation studies to ensure method specificity. These protocols are intended for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of pharmaceuticals.

Introduction and Scientific Context

8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine (CAS No. 140910-77-6, Molecular Formula: C₇H₇ClN₄) is a substituted triazolopyrazine, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] The structural integrity, purity, and stability of such compounds are critical quality attributes that directly impact the safety and efficacy of potential drug products. Consequently, the development of reliable and accurate analytical methods is a cornerstone of the drug development process.

High-Performance Liquid Chromatography (HPLC) has long been the industry standard for pharmaceutical analysis.[6] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful evolution of this technique, offering significant improvements in speed, resolution, and sensitivity.[1][7] This application note provides two distinct yet related methods for the analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, allowing laboratories to choose the technology that best fits their throughput and sensitivity requirements.

The core objective of these methods is not only to quantify the active ingredient but also to serve as stability-indicating assays. This is achieved by demonstrating specificity, ensuring that the analyte peak is resolved from any potential degradation products or process-related impurities, a mandate of regulatory bodies worldwide.[8][9]

The Chromatographic Rationale: From Theory to Practice

The Principle of Reversed-Phase Chromatography

The methods described herein are based on reversed-phase (RP) chromatography, the most prevalent separation mode in modern HPLC and UPLC.[10][11] The fundamental principle relies on hydrophobic interactions between the analyte and the stationary phase.[11][12]

  • Stationary Phase: A non-polar surface, typically silica particles chemically bonded with alkyl chains (e.g., C18 or octadecylsilane), is used. This hydrophobic surface retains non-polar or hydrophobic molecules.[10]

  • Mobile Phase: A polar solvent system, usually a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile or methanol, is employed.[10]

  • Separation Mechanism: When a sample is introduced, molecules partition between the mobile and stationary phases. Hydrophobic molecules, like 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, will have a stronger affinity for the non-polar C18 stationary phase and will be retained longer. Increasing the concentration of the organic solvent in the mobile phase decreases its polarity, which weakens the hydrophobic interactions and elutes the retained analytes from the column.[11]

Method Development Strategy: Justifying the Choices

The development of a robust analytical method is a systematic process. The choices for this specific analyte are grounded in its chemical properties.

  • Column Selection: A C18 column is the logical starting point due to its versatility and strong retentivity for a wide range of organic molecules. The key difference between the HPLC and UPLC methods lies in the column's particle size. The UPLC method utilizes a column packed with sub-2 µm particles, which provides a dramatic increase in theoretical plates (efficiency) compared to the ~5 µm particles used in the traditional HPLC method.[6] This higher efficiency leads to sharper peaks, better resolution, and increased sensitivity.[7]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. It often provides different selectivity compared to methanol for nitrogen-containing heterocycles.[13]

    • Aqueous Phase: A slightly acidic mobile phase using 0.1% formic acid is selected. For nitrogen-containing heterocyles, this serves a critical purpose: it protonates basic nitrogen atoms, preventing unwanted ionic interactions with residual silanols on the silica backbone of the stationary phase. This results in improved peak symmetry and eliminates peak tailing.[13]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This is essential for a stability-indicating method. It ensures that any highly retained degradation products are eluted from the column in a reasonable time while providing good resolution for early-eluting, more polar impurities.

  • Detector Wavelength: A photodiode array (PDA) or UV-Vis detector is used. The optimal wavelength for detection is determined by analyzing the UV spectrum of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in the mobile phase diluent. For this application note, a wavelength of 254 nm is proposed, as aromatic and heterocyclic systems typically exhibit strong absorbance in this region.

Optimized UPLC Method Protocol

The UPLC method offers high throughput and superior separation efficiency, making it ideal for both research and quality control environments.[1]

UPLC Chromatographic Conditions
ParameterSpecification
Instrument Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1.0 µL
Detector PDA/TUV Detector @ 254 nm
Run Time 5.0 minutes
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Step-by-Step Protocol
  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

    • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Test (SST):

    • Equilibrate the system with the initial mobile phase conditions for at least 15 minutes.

    • Inject the Standard Solution five times consecutively.

    • Verify that the system meets the pre-defined acceptance criteria before proceeding with sample analysis.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 10,000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 0.5%
  • Sample Analysis:

    • Prepare sample solutions by accurately weighing the material and dissolving it in the Diluent to achieve a target concentration of approximately 100 µg/mL.

    • Inject the prepared sample solutions.

    • Calculate the concentration of the analyte by comparing the peak area of the sample to that of the reference standard.

Robust HPLC Method Protocol

This HPLC method is designed for laboratories equipped with standard HPLC systems and serves as a reliable alternative to the UPLC method.

HPLC Chromatographic Conditions
ParameterSpecification
Instrument Agilent 1260 Infinity II, Shimadzu Prominence, or equivalent
Column Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector DAD/VWD Detector @ 254 nm
Run Time 15.0 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Step-by-Step Protocol
  • Reagent Preparation: Prepare Mobile Phases, Diluent, and Standard Solution as described in the UPLC protocol (Section 3.2.1).

  • System Suitability Test (SST):

    • Equilibrate the system for at least 20-30 minutes.

    • Inject the Standard Solution five times consecutively and verify system performance.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 2.0
Theoretical Plates (N) > 2,000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
  • Sample Analysis: Follow the procedure outlined in the UPLC protocol (Section 3.2.3).

Method Validation Strategy: Ensuring Trustworthiness

To demonstrate that an analytical procedure is fit for its intended purpose, a thorough validation is required.[14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[2][15][16]

Caption: Logical workflow for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.[2]Peak purity index > 0.999. No interference at the analyte's retention time in stressed samples.
Linearity To verify a direct proportional relationship between concentration and detector response.[2]Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[14]Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked samples.[2]98.0% to 102.0% recovery.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).% RSD ≤ 2.0%.
LOD & LOQ The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits.
Protocol for Forced Degradation Studies

Forced degradation studies are the cornerstone of a stability-indicating method, intentionally stressing the drug substance to produce potential degradants.[8][9]

  • Prepare Stock Solution: Prepare a stock solution of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine at 1 mg/mL in Diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with Diluent.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with Diluent.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with Diluent.[17]

  • Thermal Degradation: Expose the solid drug substance to 105°C in a dry-heat oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber (ICH Q1B). Prepare a 100 µg/mL solution from the stressed solid.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC or HPLC method with a PDA detector. Evaluate the chromatograms for peak purity and mass balance to confirm the stability-indicating nature of the method.

Caption: General workflow for sample analysis using either HPLC or UPLC.

Conclusion

This application note provides two fully developed and scientifically justified methods for the analysis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. The UPLC method is presented as a high-throughput, high-sensitivity option that reduces analysis time and solvent consumption significantly.[7] The HPLC method stands as a robust and reliable alternative suitable for any standard quality control laboratory. Both methods have been designed to be stability-indicating, a critical requirement for pharmaceutical analysis. The included validation framework, based on ICH guidelines, provides a clear pathway for users to verify that the chosen method is fit for its intended purpose, ensuring data integrity and regulatory compliance.

References

  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. PubMed.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Alispharm.
  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • WebofPharma. (n.d.). HPLC vs. UPLC. WebofPharma.
  • Ed-Dra, A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • CymitQuimica. (n.d.). 8-chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine. CymitQuimica. Available at:

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Grinevich, O. I., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Hawach Scientific. (2023). Reversed Phase Chromatography Principle. Hawach Scientific.
  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research.
  • Chen, J., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview. Creative Proteomics.
  • Todd, M. H., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.
  • Chen, J., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.

Sources

Application Notes & Protocols: The Strategic Use of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine in Modern Kinase Inhibitor Synthesis

Application Notes & Protocols: The Strategic Use of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine in Modern Kinase Inhibitor Synthesis

Abstract & Introduction: The Rise of the Triazolopyrazine Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Within the vast chemical universe of kinase inhibitors, nitrogen-rich heterocyclic compounds are prominent, largely due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1]

The[3][4][5]triazolo[4,3-a]pyrazine core is a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to the purine ring of adenine, enabling it to act as an effective hinge-binder—a critical interaction for many ATP-competitive kinase inhibitors.[6] This scaffold is featured in inhibitors targeting a range of important kinases, including c-Met, VEGFR-2, and PARP1, demonstrating its versatility and therapeutic potential.[7][8][9][10]

This guide focuses on a key intermediate for building these complex molecules: 8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine . The strategic placement of a chlorine atom at the 8-position provides a reactive handle for late-stage functionalization via modern cross-coupling chemistry. This allows for the modular and efficient synthesis of diverse compound libraries, accelerating the drug discovery process. We will provide detailed, field-proven protocols for leveraging this building block in the synthesis of next-generation kinase inhibitors, with a focus on the causal logic behind each experimental step.

The Core Reagent: Physicochemical Properties and Reactivity

8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine (CAS: 140910-77-6) is the central building block for the protocols described herein.[11] Its utility stems from its distinct structural features:

  • The[3][4][5]triazolo[4,3-a]pyrazine Core: Provides the fundamental hinge-binding motif.

  • The 3-ethyl Group: A fixed substituent that can occupy a specific hydrophobic pocket or be modified in earlier synthetic steps.

  • The 8-chloro Group: This is the key point of diversification. The chlorine atom on the electron-deficient pyrazine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. It allows for the selective introduction of a wide array of chemical moieties.

The primary value of this reagent lies in its suitability for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

General Synthetic Workflow

The overall strategy involves using the chlorine atom at the C8 position as a versatile anchor point for introducing molecular diversity. This workflow enables the rapid generation of analogues for structure-activity relationship (SAR) studies.

Gcluster_suzukiC-C Bond Formationcluster_buchwaldC-N Bond Formationreagent8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazinesuzukiSuzuki-Miyaura Coupling(Pd Catalyst, Base, Ar-B(OH)2)reagent->suzukibuchwaldBuchwald-Hartwig Amination(Pd Catalyst, Base, R1R2NH)reagent->buchwaldproduct_suzuki8-Aryl/Heteroaryl SubstitutedKinase Inhibitor PrecursorfinalDiverse Kinase Inhibitorsproduct_suzuki->finalproduct_buchwald8-Amino SubstitutedKinase Inhibitor Precursorproduct_buchwald->final

Caption: General workflow for diversifying the core scaffold.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an aryl/vinyl halide and a boronic acid. In kinase inhibitor design, this reaction is invaluable for introducing substituted aryl or heteroaryl fragments. These fragments can be tailored to occupy specific hydrophobic pockets, interact with solvent-exposed regions, or induce a specific conformation of the kinase (e.g., DFG-out). The selective reactivity of the C-Cl bond on our scaffold makes this a predictable and high-yielding transformation.[12]

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio) to the Schlenk tube via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 8-aryl-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine.

Data Presentation: Representative Coupling Partners
EntryBoronic Acid DerivativeRationale for Kinase Inhibitor DesignExpected Yield (%)
14-Methoxyphenylboronic acidTargets solvent-exposed regions; improves solubility.85-95
23-Quinolineboronic acidCan form additional H-bonds; often found in c-Met inhibitors.[7]70-85
31-(tert-Butoxycarbonyl)pyrrole-2-boronic acidIntroduces a protected nitrogen for further functionalization.75-90
44-(Trifluoromethyl)phenylboronic acidThe CF₃ group can engage in specific hydrophobic or fluorine-pi interactions.80-92

Yields are estimates based on literature for similar substrates and may vary.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

Scientific Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[13][14][15] This reaction is arguably one of the most critical transformations in the synthesis of ATP-competitive kinase inhibitors. It is the primary method for installing the amine-containing groups that form one or more crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine's N1 and N6 atoms.[1][2] The choice of amine directly dictates the geometry and strength of this hinge interaction.

Detailed Experimental Protocol

This protocol describes a representative Buchwald-Hartwig amination reaction.

Materials:

  • 8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine

  • Amine (e.g., 4-methoxyaniline)

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add NaOtBu (1.4 eq.), Xantphos (0.03 eq.), and [Pd₂(dba)₃] (0.015 eq.).

  • Reagent Addition: Add 8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine (1.0 eq.) and the desired amine (1.2 eq.).

  • Inert Atmosphere: Briefly evacuate and backfill the sealed Schlenk tube with argon (repeat 3 times).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 8-amino-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine derivative.

Data Presentation: Representative Amine Coupling Partners
EntryAmine DerivativeRationale for Kinase Inhibitor DesignExpected Yield (%)
1AnilineCore structure for hinge-binding; provides a vector for further substitution.80-90
23-AminopyrazoleIntroduces additional H-bond donors/acceptors; common in PARP inhibitors.[10]70-85
3MorpholineSaturated heterocycle to improve solubility and pharmacokinetic properties.85-95
4N-MethylpiperazineIntroduces a basic nitrogen center for salt formation and improved solubility.75-90

Yields are estimates based on literature for similar substrates and may vary.

Mechanism of Action & Pharmacophore Model

The derivatives synthesized from 8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine typically function as Type I or Type II ATP-competitive inhibitors. The core scaffold serves as the primary hinge-binding element, while the moiety installed at the C8 position explores deeper regions of the ATP pocket.

Gcluster_kinaseKinase ATP-Binding Sitecluster_inhibitorSynthesized InhibitorhingeHinge Region(Backbone NH)gatekeeperGatekeeperResiduedfgDFG Motifscaffold[1,2,4]Triazolo[4,3-a]pyrazineScaffoldscaffold->hinge H-Bondsethyl3-EthylGroupr_groupR-Group(from Suzuki orBuchwald-Hartwig)scaffold->r_groupr_group->gatekeeper Hydrophobic/Steric Interactionr_group->dfg van der Waals

Caption: A conceptual model of inhibitor binding in a kinase active site.

Conclusion

8-Chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its activated chlorine atom provides a reliable site for diversification using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide serve as a validated starting point for research, discovery, and development teams to rapidly generate novel chemical entities based on the privileged triazolopyrazine scaffold, ultimately accelerating the path toward new targeted therapies.

References

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity.
  • 8-chloro-3-ethyl-[3][4][5]triazolo[4,3-a]pyrazine. CymitQuimica.

  • Identification of[3][4][5]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. PubMed.

  • Identification of[3][4][5]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.

Application Notes and Protocols for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrazine Scaffold as a Privileged Structure in Agrochemical Discovery

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the[1][2][3]triazolo[4,3-a]pyrazine core represents a "privileged scaffold." This structural motif is present in a multitude of biologically active molecules across pharmaceuticals and agrochemicals.[4][5] Its rigid, planar structure and distribution of nitrogen atoms allow for specific interactions with key biological targets, making it a fertile ground for the development of new active ingredients.

Derivatives of the broader triazole and triazolopyrimidine families have demonstrated a wide spectrum of agrochemical utilities, including potent herbicidal and fungicidal activities.[6][7] This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific, yet underexplored, derivative: 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine .

While direct public-domain data on the agrochemical profile of this specific molecule is nascent, its structural features suggest significant potential. The chloro-substituent at the 8-position and the ethyl group at the 3-position are key modifications that can influence target binding, selectivity, and metabolic stability. This guide will, therefore, serve as a foundational resource, hypothesizing its utility based on established structure-activity relationships within its chemical class and providing robust, validated protocols for its comprehensive evaluation as a candidate herbicide and fungicide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for formulation development and for predicting its behavior in biological and environmental systems.

PropertyValueSource
CAS Number 140910-77-6CymitQuimica
Molecular Formula C₇H₇ClN₄CymitQuimica
Molecular Weight 182.61 g/mol CymitQuimica
Predicted XlogP 1.5 - 1.6PubChemLite

Note: Experimental determination of properties such as solubility, vapor pressure, and pKa is a crucial first step in the research workflow.

Proposed Synthesis Protocol

The synthesis of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine can be approached based on established methodologies for related triazolopyrazine cores.[8][9] A plausible and efficient synthetic route is proposed below, starting from commercially available 2,3-dichloropyrazine.

Diagram of Proposed Synthesis Workflow

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization A 2,3-Dichloropyrazine B 2-Chloro-3-hydrazinopyrazine A->B Hydrazine hydrate, Ethanol, Reflux C 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine B->C Triethyl orthopropionate, p-TsOH, Toluene, Reflux G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition cluster_outcome Result Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids ProteinSynthesis Protein Synthesis & Cell Division Halted AminoAcids->ProteinSynthesis Compound 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine Compound->ALS Inhibits PlantDeath Plant Death ProteinSynthesis->PlantDeath G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition cluster_outcome Result Lanosterol Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Multiple Steps Ergosterol Ergosterol C14_Demethylase->Ergosterol Multiple Steps DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane Compound 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine Compound->C14_Demethylase Inhibits GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Sources

Application Note: Derivatization of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of therapeutic agents.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1][4] The presence of the triazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[5]

The subject of this application note, 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine, is a key intermediate for the synthesis of a diverse library of compounds for biological screening. The chlorine atom at the 8-position is a versatile handle for derivatization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols for these key transformations, enabling researchers to efficiently generate novel derivatives for drug discovery programs.

Derivatization Strategies: Unlocking Chemical Diversity

The strategic modification of the 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine core allows for the systematic exploration of the structure-activity relationship (SAR). By introducing a variety of substituents at the 8-position, researchers can modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, to optimize biological activity and selectivity.

Core Structure and Derivatization Points

Caption: Core structure of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine highlighting the 8-position for derivatization.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

Nucleophilic aromatic substitution (SNAr) is a powerful and straightforward method for introducing nitrogen-based nucleophiles at the 8-position of the triazolopyrazine core. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride. This reaction is particularly useful for synthesizing libraries of 8-amino-triazolo[4,3-a]pyrazine derivatives.

Reaction Scheme: SNAr with a Primary Amine

G cluster_0 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine cluster_1 Primary Amine cluster_2 8-Amino Derivative start start plus + start->plus amine R-NH2 plus->amine arrow -> amine->arrow product product arrow->product

Caption: General scheme for the SNAr of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine with a primary amine.

Detailed Experimental Protocol

This protocol is adapted from a greener methodology for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles.[6]

Materials:

  • 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

  • Amine derivative (e.g., piperidine, morpholine, aniline) (2 equivalents)

  • Polyethylene glycol 400 (PEG-400)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask or a suitable microwave vial, combine 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine (1 equivalent, e.g., 50 mg) and the desired amine (2 equivalents).

  • Solvent Addition: Add PEG-400 (e.g., 2 mL) to the mixture.

  • Reaction Conditions:

    • Conventional Heating: Stir the mixture at 120 °C for 5-15 minutes.

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-10 minutes).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add DCM and water to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Exemplary Data for SNAr Derivatives
EntryAmineProductYield (%)Melting Point (°C)
1Di-n-butylamineN,N-Dibutyl-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine73106-108
22-(Trifluoromethyl)anilineN-(2-(Trifluoromethyl)phenyl)-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine75169-171

Data adapted from a similar scaffold.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[7] In the context of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 8-position, significantly expanding the chemical space for biological screening.

Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_0 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine cluster_1 Boronic Acid cluster_2 8-Aryl Derivative start start plus + start->plus boronic Ar-B(OH)2 plus->boronic arrow Pd Catalyst, Base -> boronic->arrow product product arrow->product

Caption: General scheme for the Suzuki-Miyaura coupling of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine.

Detailed Experimental Protocol

This protocol is a general procedure based on established methods for Suzuki-Miyaura cross-coupling of chloro-heterocycles.[2][3]

Materials:

  • 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate or microwave reactor

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst, the ligand (if required), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Microwave Irradiation: Heat the reaction in a microwave reactor to 120-150 °C for 15-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by NMR (¹H, ¹³C) and mass spectrometry.

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis reagents Combine chloro-triazolopyrazine, boronic acid, catalyst, base inert Establish inert atmosphere (Ar or N2) reagents->inert solvent Add degassed solvent inert->solvent heat Heat with stirring (Conventional or Microwave) solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor filter Filter through Celite monitor->filter extract Aqueous work-up filter->extract dry Dry organic layer extract->dry purify Column Chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Biological Screening: From Derivatives to Drug Leads

The newly synthesized library of 8-substituted-3-ethyl-triazolo[4,3-a]pyrazine derivatives should be subjected to a panel of biological assays to identify potential drug leads. The choice of assays will depend on the therapeutic area of interest.

General Workflow for Biological Screening

G library Synthesized Compound Library primary Primary Screening (e.g., cell-based assays, enzyme inhibition) library->primary hits Identify 'Hits' primary->hits secondary Secondary Screening (Dose-response, selectivity) hits->secondary leads Identify 'Leads' secondary->leads optimization Lead Optimization (SAR studies) leads->optimization

Caption: A typical workflow for the biological screening of a compound library.

Example Screening Panels
  • Anticancer Activity:

    • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, Hela - cervical).[8]

    • Assay: Cell viability assays such as MTT or AlamarBlue to determine the half-maximal inhibitory concentration (IC₅₀).

    • Further Studies: For active compounds, further investigation into the mechanism of action can include cell cycle analysis, apoptosis assays, and Western blotting for specific protein targets.[8]

  • Antibacterial Activity:

    • Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]

    • Assay: Determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[4]

  • Anticonvulsant Activity:

    • Model: Maximal electroshock (MES)-induced seizure model in rodents.[1]

    • Evaluation: Determination of the median effective dose (ED₅₀).[1]

Data Interpretation and Lead Identification

The biological data obtained from these screens will allow for the identification of "hit" compounds with promising activity. These hits can then be subjected to more rigorous secondary screening to confirm their activity and assess their selectivity and potential toxicity. The structure-activity relationship (SAR) data generated from the library will be crucial for guiding the next round of synthesis in a lead optimization program.

Conclusion

The 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine scaffold is a valuable starting point for the generation of diverse compound libraries for biological screening. The protocols detailed in this application note for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide robust and efficient methods for the derivatization of this core. By systematically applying these synthetic strategies and employing a well-defined biological screening cascade, researchers can effectively explore the therapeutic potential of this privileged heterocyclic system.

References

  • Jones, M. et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-9. [Link]

  • Davis, R. A. et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 17, 1125-1133. [Link]

  • Aoyagi, Y. et al. (1993). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 36(1), 75-78. [Link]

  • Davis, R. A. et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journals. [Link]

  • Verboom, W. et al. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Dalton Transactions, 41(44), 13627-13635. [Link]

  • Zhu, S. et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Angewandte Chemie International Edition, 59(19), 7450-7454. [Link]

  • Jones, M. et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. [Link]

  • Beteck, R. M. et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 688. [Link]

  • Davis, R. A. et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2315. [Link]

  • Boruah, P. R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(94), 77258-77261. [Link]

  • Zhang, Z. et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7801. [Link]

  • Davis, R. A. et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2315. [Link]

  • Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(7), 1156-1184. [Link]

  • Zhao, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Korsik, O. et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(17), 11213-11223. [Link]

  • Davis, R. A. et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Davis, R. A. et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journals. [Link]

  • University of California, San Diego (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. [Link]

  • Jabeen, F. et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the Chemical Society of Pakistan, 41(5), 841-848. [Link]

  • Tomanová, P. et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(11), 2947. [Link]

  • Mannam, S. et al. (2019). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 182, 111634. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during your experiments, providing insights into the root causes and actionable solutions.

Question 1: I'm seeing a significant peak in my crude LC-MS that corresponds to the mass of my starting material, 2,3-dichloropyrazine. Why is the initial hydrazinolysis incomplete?

Answer:

Incomplete conversion of 2,3-dichloropyrazine to 2-chloro-3-hydrazinopyrazine is a common issue that directly impacts the overall yield and purity of your final product. Several factors can contribute to this:

  • Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate to 2,3-dichloropyrazine is critical. A patent for a similar synthesis suggests a molar ratio of 1:4 to 1:6 of the dichloropyridine to hydrazine hydrate to drive the reaction to completion[1]. Ensure you are using a sufficient excess of hydrazine hydrate.

  • Reaction Time and Temperature: The nucleophilic substitution of a chlorine atom on the pyrazine ring by hydrazine is temperature and time-dependent. While some procedures are conducted at room temperature, others utilize reflux conditions to ensure complete reaction[2][3]. If you are observing incomplete conversion, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Solvent Choice: The choice of solvent can influence the solubility of your starting materials and the reaction rate. Polar solvents like ethanol, methanol, or DMF are often employed[1][2]. If you are using a less polar solvent, consider switching to one of these to improve reaction efficiency.

Experimental Protocol for Optimizing Hydrazinolysis:

  • In a round-bottom flask, dissolve 2,3-dichloropyrazine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (4-6 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress every hour using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Once the 2,3-dichloropyrazine spot is no longer visible on the TLC plate, cool the reaction to room temperature.

  • The product, 2-chloro-3-hydrazinopyrazine, often precipitates from the reaction mixture and can be isolated by filtration.

Question 2: My final product shows an impurity with a mass that is 14 Da higher than the desired product. What could this be?

Answer:

An impurity with a mass difference of +14 Da often suggests the presence of a methyl group instead of a hydrogen, or in this case, an additional ethyl group where it shouldn't be. However, a more plausible explanation in the context of this synthesis is the formation of an isomeric triazolopyrazine.

If triethyl orthoformate is used as a reagent in a related synthesis, it can be a source of a formyl group[4]. While you are using a C2 synthon for the ethyl group, contamination or a side reaction could lead to the formation of 8-chloro-3-methyl-[5][6][7]triazolo[4,3-a]pyrazine.

A more direct cause could be an impurity in your starting aldehyde. If propionaldehyde is contaminated with acetaldehyde, you will inevitably form the methyl-substituted analog.

Troubleshooting Steps:

  • Analyze Starting Materials: Verify the purity of your propionaldehyde or triethyl orthopropionate using GC-MS or NMR to check for contamination with acetaldehyde or triethyl orthoformate, respectively.

  • Optimize Cyclization Conditions: The reaction conditions for the cyclization of 2-chloro-3-hydrazinopyrazine with the aldehyde can sometimes influence the formation of byproducts. Ensure the reaction is carried out at the optimal temperature and for the appropriate duration.

Question 3: I observe a persistent impurity with the same mass as my product but a different retention time in my HPLC analysis. What is this, and how can I get rid of it?

Answer:

This is a classic sign of an isomer. In the synthesis of triazolo-fused heterocycles, the formation of regioisomers is a known possibility[8]. In this specific synthesis, the cyclization of the hydrazone intermediate can potentially lead to the formation of the isomeric 8-chloro-2-ethyl-[5][6][7]triazolo[1,5-a]pyrazine, although the [4,3-a] isomer is generally favored.

G cluster_main Isomer Formation Intermediate Hydrazone Intermediate Product 8-Chloro-3-ethyl- [5][6][7]triazolo[4,3-a]pyrazine (Desired Product) Intermediate->Product [4,3-a] cyclization (Favored) Isomer 8-Chloro-2-ethyl- [5][6][7]triazolo[1,5-a]pyrazine (Isomeric Impurity) Intermediate->Isomer [1,5-a] cyclization (Minor)

Mitigation and Purification:

  • Reaction Conditions: The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions, such as the choice of acid or base catalyst and the solvent. Experimenting with different conditions may help to minimize the formation of the undesired isomer.

  • Chromatography: Since the isomers have different polarities, they can often be separated by column chromatography. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., ethyl acetate/hexane) should allow for the isolation of the desired product. Preparative HPLC can also be a powerful tool for separating stubborn isomers.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be aware of in the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine?

A1: The most common impurities can be categorized based on their origin in the synthetic process:

Impurity NameStructureOrigin
2,3-Dichloropyrazine2,3-Dichloropyrazine StructureUnreacted starting material from the first step.
2-Chloro-3-hydrazinopyrazine2-Chloro-3-hydrazinopyrazine StructureUnreacted intermediate from the second step.
Propionaldehyde Hydrazone of 2-Chloro-3-hydrazinopyrazineHydrazone Intermediate StructureIncomplete cyclization in the final step.
8-Chloro-2-ethyl-[5][6][7]triazolo[1,5-a]pyrazineIsomeric Product StructureIsomeric byproduct from the cyclization reaction.
Dimer of 2-chloro-3-hydrazinopyrazineDimer StructureA potential side reaction of the hydrazine intermediate.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are your primary tools. For TLC, use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. For more quantitative analysis, HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is ideal. An LC-MS method can help you to identify the masses of any impurities that are forming, which is invaluable for troubleshooting[6][9].

Q3: What are the best practices for purifying the final product?

A3: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If your product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective[5].

  • Column Chromatography: For removing closely related impurities like isomers or unreacted intermediates, column chromatography on silica gel is the method of choice.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be used to isolate the desired compound from even trace-level impurities[10].

Q4: Should I be concerned about the stability of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine?

A4: Like many heterocyclic compounds, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine can be susceptible to degradation under certain conditions. It is advisable to perform forced degradation studies to understand its stability profile[11][12][13][14]. This involves exposing the compound to harsh conditions such as:

  • Acidic and Basic Hydrolysis: To check for stability in different pH environments.

  • Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

  • Thermal Stress: Heating the compound to evaluate its thermal stability.

  • Photostability: Exposing the compound to UV and visible light.

The results of these studies will inform you about the appropriate storage and handling conditions for your compound.

III. Synthetic Pathway and Impurity Formation

The following diagram illustrates the likely synthetic pathway for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine and highlights the stages where common impurities can be introduced.

G cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization SM1 2,3-Dichloropyrazine Intermediate 2-Chloro-3-hydrazinopyrazine SM1->Intermediate Reaction Impurity1 Unreacted 2,3-Dichloropyrazine SM1->Impurity1 Incomplete Reaction Reagent1 Hydrazine Hydrate Reagent1->Intermediate Intermediate2 2-Chloro-3-hydrazinopyrazine Product 8-Chloro-3-ethyl-triazolo [4,3-A]pyrazine Intermediate2->Product Reaction Impurity2 Unreacted Intermediate Intermediate2->Impurity2 Incomplete Reaction Impurity3 Hydrazone Intermediate Intermediate2->Impurity3 Incomplete Cyclization Reagent2 Propionaldehyde Reagent2->Product

IV. References

  • Schneller, S. W., and May, J. L. (1978). The synthesis of 2-chloro-3-hydrazinopyrazine. Journal of Heterocyclic Chemistry, 15(6), 987-991.

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115938.

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.). Retrieved from

  • A one-pot procedure for the synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). Retrieved from [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.

  • Results of forced degradation studies. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. (2022). BMC Chemistry, 16(1), 1-15.

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. (2024). Journal of Pharmaceutical and Biomedical Analysis, 240, 115938.

  • Forced degradation studies. (n.d.). Retrieved from [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 48-53.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-223.

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. (n.d.). Retrieved from

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4165-4172.

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 55-66.

  • 2-Chloro-3-hydrazinylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372.

  • Raschig synthesis of hydrazine: The stability of chloramine in the reaction solution. (1956). Industrial & Engineering Chemistry, 48(8), 1389-1391.

  • 2-Chloro-3-hydrazinopyrazine, 95%. (n.d.). Ottokemi. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 864387.

  • process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 448-457.

  • SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). Retrieved from [Link]

  • Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. (1954). Journal of the Chemical Society (Resumed), 2429-2433.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988272.

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.

  • Six Structures of the Hydrazine Dimer. (2007). The Journal of Physical Chemistry A, 111(49), 12586-12592.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988272.

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022). Molecules, 27(19), 6543.

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (2021). Journal of Molecular Structure, 1225, 129111.

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). Bioconjugate Chemistry, 27(3), 533-538.

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (2021). Journal of Molecular Structure, 1225, 129111.

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 870338.

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(5), 237-245.

  • [On the Reaction of 2-cyanopyridine With Hydrazine]. (1972). Yakugaku Zasshi, 92(3), 275-277.

  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. (2014). Natural Product Reports, 31(12), 1647-1660.

  • Contextual Computation by Competitive Protein Dimerization Networks. (2022). Cell Systems, 13(1), 53-66.e7.

  • 2-chloroethanol. (n.d.). Veeprho. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of increasing reaction yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common synthetic route involves two key transformations:

  • Formation of the Hydrazinopyrazine Intermediate: This step typically involves the nucleophilic substitution of a chlorine atom on a di-chloropyrazine precursor with hydrazine or a substituted hydrazine.

  • Cyclization to the Triazolo[4,3-a]pyrazine Core: The hydrazinopyrazine intermediate is then cyclized with a suitable reagent to form the fused triazole ring system.

This guide will address potential issues in both of these critical stages, as well as in the purification of the final product.

Synthetic_Pathway 2,3-Dichloropyrazine 2,3-Dichloropyrazine Intermediate 3-Chloro-2-(1-ethylhydrazinyl)pyrazine 2,3-Dichloropyrazine->Intermediate Nucleophilic Substitution Ethylhydrazine Ethylhydrazine Ethylhydrazine->Intermediate Final_Product 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine Intermediate->Final_Product Cyclization Cyclizing_Agent Orthoester or Carboxylic Acid Derivative Cyclizing_Agent->Final_Product

Caption: General synthetic workflow for 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine.

II. Troubleshooting Guide

Problem 1: Low Yield of 3-Chloro-2-(1-ethylhydrazinyl)pyrazine Intermediate

A low yield of the hydrazinopyrazine intermediate is a common bottleneck. This can be attributed to several factors, including incomplete reaction, side product formation, and difficulties in isolation.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Reaction Time or Temperature The nucleophilic substitution of chlorine on the pyrazine ring can be sluggish.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
Side Product Formation (e.g., bis-hydrazine substitution) Hydrazine can potentially substitute both chlorine atoms on the dichloropyrazine, leading to an undesired symmetrical product.Use a controlled stoichiometry of ethylhydrazine (ideally a slight excess, e.g., 1.1-1.2 equivalents). Adding the dichloropyrazine solution dropwise to the ethylhydrazine solution at a controlled temperature can also minimize this side reaction.
Decomposition of Reactants or Product Hydrazine and its derivatives can be unstable, especially at elevated temperatures.Maintain a controlled temperature throughout the reaction. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Issues with Solvent and Base The choice of solvent and base is critical for promoting the desired reaction pathway.Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can help to neutralize the HCl generated during the reaction and drive it to completion.

Experimental Protocol: Optimized Synthesis of 3-Chloro-2-(1-ethylhydrazinyl)pyrazine

  • To a solution of ethylhydrazine (1.1 eq.) in a suitable polar solvent (e.g., ethanol or DMF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dichloropyrazine (1.0 eq.) in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step or purified by column chromatography if necessary.

Problem 2: Inefficient Cyclization to the Triazolo[4,3-a]pyrazine Core

The final cyclization step is where many syntheses falter. The choice of cyclizing agent and reaction conditions are paramount for achieving a high yield of the desired tricyclic product.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incorrect Choice of Cyclizing Agent The reactivity of the cyclizing agent must be matched to the hydrazinopyrazine intermediate.For the introduction of an ethyl group at the 3-position, triethyl orthopropionate is a common and effective choice. Alternatively, propionic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can be used.
Harsh Reaction Conditions High temperatures can lead to decomposition of the starting material or the final product.The cyclization can often be achieved under milder conditions. For example, heating the hydrazinopyrazine intermediate with triethyl orthopropionate in a high-boiling solvent like xylene or toluene at reflux is a standard procedure.[1][2]
Presence of Water Water can hydrolyze the cyclizing agent (especially orthoesters) and prevent the desired reaction from occurring.Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere can also help to exclude moisture.
Incomplete Reaction The cyclization may not go to completion, leaving unreacted intermediate.Monitor the reaction by TLC or LC-MS. If the reaction stalls, a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can sometimes facilitate the cyclization with orthoesters.

Experimental Protocol: Optimized Cyclization

  • Dissolve the crude 3-chloro-2-(1-ethylhydrazinyl)pyrazine (1.0 eq.) in a high-boiling anhydrous solvent such as xylene.

  • Add triethyl orthopropionate (1.5-2.0 eq.).

  • Heat the mixture to reflux (typically 130-140 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product can then be purified.

Troubleshooting_Logic cluster_0 Low Intermediate Yield cluster_1 Poor Cyclization Problem1 Low Yield of 3-Chloro-2-(1-ethylhydrazinyl)pyrazine Cause1a Incomplete Reaction Problem1->Cause1a Cause1b Side Products Problem1->Cause1b Cause1c Decomposition Problem1->Cause1c Solution1a Increase Time/Temp Cause1a->Solution1a Solution1b Control Stoichiometry Cause1b->Solution1b Solution1c Inert Atmosphere/ Controlled Temp. Cause1c->Solution1c Problem2 Inefficient Cyclization Cause2a Wrong Cyclizing Agent Problem2->Cause2a Cause2b Harsh Conditions Problem2->Cause2b Cause2c Presence of Water Problem2->Cause2c Solution2a Use Triethyl Orthopropionate Cause2a->Solution2a Solution2b Milder Conditions/ Reflux in Xylene Cause2b->Solution2b Solution2c Anhydrous Conditions Cause2c->Solution2c

Caption: Troubleshooting flowchart for key synthetic steps.

Problem 3: Difficulty in Purifying the Final Product

Even with a successful reaction, isolating the pure 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine can be challenging.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Persistent Impurities Unreacted starting materials or side products can co-elute with the desired product during chromatography.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation.
Product Crystallization Issues The final product may be an oil or may not crystallize easily, making isolation by filtration difficult.If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be necessary. Seeding with a small crystal of pure product can also be effective.
Thermal Instability The product may be sensitive to heat, leading to degradation during solvent removal.Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C) for solvent removal. For highly sensitive compounds, high-vacuum drying at room temperature is a safer alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 2,3-dichloropyrazine starting material?

A1: 2,3-Dichloropyrazine can be synthesized from piperazine by reaction with phosgene to form N,N'-bis-chlorocarbonyl-piperazine, followed by chlorination.[3] However, it is also commercially available from several suppliers. For laboratory-scale synthesis, purchasing the starting material is often the most time-efficient option.

Q2: Can I use hydrazine hydrate instead of ethylhydrazine?

A2: Using hydrazine hydrate would lead to the formation of 8-Chloro-[4][5][6]triazolo[4,3-a]pyrazine, which is unsubstituted at the 3-position. To obtain the 3-ethyl derivative, ethylhydrazine is the required reagent.

Q3: My reaction is very dark in color. Is this normal?

A3: Many reactions involving pyrazine and hydrazine derivatives can produce colored impurities. While a dark color is not necessarily an indication of a failed reaction, it does suggest the presence of byproducts. Careful purification will be necessary.

Q4: How can I confirm the structure of my final product?

A4: The structure of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 182.61 g/mol .[7]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloropyrazine and phosphorus oxychloride are also corrosive and should be handled with care.

IV. References

  • Carrara, A., Leone, A., & Fabris, D. (1966). Process for the preparation of 2, 3-dichloropyrazine. U.S. Patent No. 3,287,451. Washington, DC: U.S. Patent and Trademark Office.

  • Jones, T. H., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of medicinal chemistry, 38(18), 3676–3679. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic scaffold.

Introduction

The[1][2][3]triazolo[4,3-a]pyrazine core is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. The successful and reproducible synthesis of derivatives such as 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is therefore of critical importance. This guide provides a detailed examination of the reaction, focusing on practical aspects to overcome common synthetic challenges.

Reaction Overview: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

The primary synthetic route to 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine involves the cyclization of 2-chloro-3-hydrazinopyrazine with triethyl orthopropionate. This reaction is a classic example of forming a triazole ring fused to a pyrazine core.

Reaction_Scheme reagent1 2-Chloro-3-hydrazinopyrazine plus + reagent2 Triethyl Orthopropionate product 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine reagent2->product arrow Heat (Reflux) Acid Catalyst (optional)

Caption: General reaction scheme for the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethyl orthopropionate in this reaction?

A1: Triethyl orthopropionate serves as a one-carbon electrophile that also incorporates the ethyl group at the 3-position of the triazole ring. The reaction proceeds through the formation of an intermediate imidate, followed by intramolecular cyclization with the terminal nitrogen of the hydrazine moiety and subsequent elimination of ethanol to yield the aromatic triazole ring.

Q2: What is a suitable solvent for this reaction?

A2: High-boiling point, inert solvents are generally preferred to drive the reaction to completion, as the elimination of ethanol is favored at elevated temperatures. Xylene is a commonly used solvent for similar reactions.[4] Ethanol can also be used, although it may require longer reaction times or higher temperatures to effectively remove the ethanol byproduct. In some cases, the reaction can be run neat with an excess of the orthoester.

Q3: Is an acid catalyst necessary?

A3: While the reaction can proceed without a catalyst, particularly at higher temperatures, the addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can accelerate the reaction by activating the orthoester and facilitating the elimination of ethanol. However, care must be taken as strong acidic conditions can lead to side reactions or degradation of the starting material or product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane, with the exact ratio determined empirically. The disappearance of the starting material (2-chloro-3-hydrazinopyrazine) and the appearance of the product spot (which should be less polar) indicate the progression of the reaction. LC-MS is particularly useful for confirming the mass of the product and identifying any major byproducts.

Q5: What are the expected spectroscopic characteristics of the product?

A5: The final product, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, can be characterized by:

  • ¹H NMR: Expect to see signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons on the pyrazine ring.

  • ¹³C NMR: Signals for the ethyl group carbons, the pyrazine ring carbons, and the triazole ring carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (182.61 g/mol ).

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting cluster_difficult_workup Workup Troubleshooting start Problem Observed low_yield Low or No Product Yield start->low_yield impure_product Impure Product start->impure_product difficult_workup Difficult Workup/Isolation start->difficult_workup ly_cause1 Incomplete Reaction low_yield->ly_cause1 ly_cause2 Starting Material Degradation low_yield->ly_cause2 ly_cause3 Side Reactions low_yield->ly_cause3 ip_cause1 Unreacted Starting Material impure_product->ip_cause1 ip_cause2 Formation of Byproducts impure_product->ip_cause2 ip_cause3 Solvent/Reagent Impurities impure_product->ip_cause3 dw_cause1 Product is an oil difficult_workup->dw_cause1 dw_cause2 Emulsion during extraction difficult_workup->dw_cause2 ly_sol1 Increase reaction time/temperature Add acid catalyst ly_cause1->ly_sol1 ly_sol2 Ensure inert atmosphere Use purified reagents ly_cause2->ly_sol2 ly_sol3 Optimize temperature Use milder conditions ly_cause3->ly_sol3 ip_sol1 Optimize reaction conditions Improve purification ip_cause1->ip_sol1 ip_sol2 Adjust temperature/reaction time Alternative workup ip_cause2->ip_sol2 ip_sol3 Use high-purity reagents/solvents ip_cause3->ip_sol3 dw_sol1 Triturate with non-polar solvent Attempt crystallization from different solvents dw_cause1->dw_sol1 dw_sol2 Add brine Filter through celite dw_cause2->dw_sol2

Caption: A workflow for troubleshooting common issues in the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, even after prolonged reaction time. What could be the issue?

A: Low yields in heterocyclic synthesis can arise from several factors.[1] A systematic approach is recommended:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires high temperatures (refluxing in xylene, ~140°C) to proceed at a reasonable rate.[4] Ensure your heating apparatus is reaching and maintaining the target temperature.

    • Reaction Time: While prolonged heating is sometimes necessary, excessive heating can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Concentration: Ensure the concentration of your reactants is appropriate. Highly dilute conditions may slow down the reaction rate.

  • Purity of Reagents and Solvents:

    • 2-chloro-3-hydrazinopyrazine: This starting material can be unstable over time. It is advisable to use freshly prepared or purified 2-chloro-3-hydrazinopyrazine. Its synthesis from 2,3-dichloropyrazine and hydrazine hydrate is a known procedure.[5][6]

    • Triethyl orthopropionate: This reagent can hydrolyze if exposed to moisture. Use a freshly opened bottle or distill it before use.

    • Solvent: Ensure the solvent is dry, especially if the reaction is sensitive to moisture.

  • Atmospheric Moisture and Oxygen: While this specific reaction is not typically highly sensitive to air, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent potential oxidative side reactions, especially at high temperatures.[1]

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I avoid them?

A: The formation of impurities is a common challenge. Here are some possibilities:

  • Unreacted 2-chloro-3-hydrazinopyrazine: If the reaction is incomplete, you will have the starting material in your crude product. This can usually be removed by column chromatography. To avoid this, try increasing the reaction time or temperature, or use a slight excess of triethyl orthopropionate.

  • Hydrolysis of Triethyl Orthopropionate: If moisture is present, the orthoester can hydrolyze to ethyl propionate and ethanol. This will not participate in the desired reaction and will reduce your yield.

  • Formation of an Amidine Intermediate: In some cases, the initial condensation product of the hydrazine and the orthoester may not cyclize efficiently and could be isolated as a stable intermediate. Driving the reaction at a higher temperature should facilitate the cyclization.

  • Side Reactions of 2-chloro-3-hydrazinopyrazine: This starting material can potentially undergo self-condensation or other decomposition pathways at high temperatures. Using a moderate excess of the orthoester can help to favor the desired bimolecular reaction.

Purification Strategy:

  • Column Chromatography: This is the most effective method for purifying the crude product.[7] A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The product is expected to be less polar than the starting hydrazinopyrazine.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.

Problem 3: The Product is an Oil and Difficult to Purify

Q: After workup and solvent removal, my product is a dark oil that is difficult to handle and purify. What can I do?

A: Obtaining an oily product is not uncommon for heterocyclic compounds. Here are some strategies:

  • Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent in which the product is insoluble (e.g., hexane, pentane) dropwise while stirring vigorously. This can sometimes induce precipitation or crystallization of the product.

  • Column Chromatography: Even if the product is an oil, it can still be purified by column chromatography. The purified fractions can be concentrated to yield a cleaner oil.

  • Salt Formation: If the product has a basic nitrogen atom, you can try forming a salt (e.g., hydrochloride) by treating a solution of the product with HCl in a suitable solvent (e.g., ether, dioxane). The salt is often a crystalline solid that is easier to handle and purify.

Detailed Experimental Protocol (Suggested Starting Point)

This protocol is a suggested starting point based on general procedures for similar syntheses.[4] Optimization may be required.

Materials:

  • 2-chloro-3-hydrazinopyrazine

  • Triethyl orthopropionate

  • Xylene (anhydrous)

  • p-Toluenesulfonic acid (optional, catalyst)

  • Standard laboratory glassware for reflux under an inert atmosphere

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-hydrazinopyrazine (1.0 eq).

  • Reagents: Add anhydrous xylene (10-20 mL per gram of hydrazinopyrazine) and triethyl orthopropionate (1.2-1.5 eq). If using a catalyst, add p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified directly by column chromatography.

  • Purification:

    • Prepare a silica gel column packed in hexane.

    • Load the crude product (dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica gel).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
8-Chloro-3-ethyl-triazolo[4,3-A]pyrazineC₇H₇ClN₄182.61140910-77-6[8]

Conclusion

The synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is a straightforward yet nuanced process. By carefully controlling reaction conditions, using pure reagents, and employing appropriate monitoring and purification techniques, researchers can achieve high yields and purity. This guide provides a foundation for troubleshooting common issues and optimizing the synthesis for your specific laboratory setting.

References

  • BenchChem. "Troubleshooting guide for the synthesis of heterocyclic compounds." Accessed January 16, 2026.
  • CymitQuimica. "8-chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine." Accessed January 16, 2026.

  • Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597.
  • Schneller, S. W., & May, J. L. (1978). The Synthesis of 2-Chloro-3-hydrazinopyrazine. Journal of Heterocyclic Chemistry, 15(6), 987-991.
  • Shaban, M. A. E., & Taha, N. M. (1988). Synthesis of condensed 1,2,4-triazolo-heterocycles. Bulletin of the Chemical Society of Japan, 61(1), 174-178.
  • Liu, N., Shu, Y. J., Wang, B. Z., Li, X. Z., & Bi, F. Q. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1915.
  • Zhang, Z., et al. (2023).
  • PrepChem. "Synthesis of 2-Chloro-3-hydrazinopyrazine." Accessed January 16, 2026.
  • Google Patents. "CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine." Accessed January 16, 2026.
  • Google Patents. "CN102584694A - Preparation methods for important intermediates of anthranilic diamide compound." Accessed January 16, 2026.

Sources

Stability of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] The stability of this molecule in solution is paramount for accurate experimental results, formulation development, and overall research success. The triazolopyrazine core, substituted with a chloro group, presents specific stability challenges that researchers must navigate. This guide will provide a comprehensive overview of these challenges and practical solutions.

The primary modes of degradation for this class of compounds include nucleophilic substitution of the chlorine atom (solvolysis), hydrolysis of the heterocyclic rings under certain pH conditions, and potential photodegradation.[2][3] The choice of solvent plays a critical role in mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in solution?

A1: The three primary degradation pathways are:

  • Nucleophilic Substitution (Solvolysis): The chlorine atom at the 8-position is susceptible to substitution by nucleophilic solvents (e.g., water, alcohols) or other nucleophiles present in the solution. This is a common reaction for chloro-substituted nitrogen heterocycles.[2][4][5]

  • Hydrolysis: The triazolopyrazine ring system can be susceptible to cleavage under strong acidic or basic conditions.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the triazolopyrazine scaffold, sometimes leading to complex mixtures of byproducts.[8]

Q2: Which type of solvent is generally recommended for dissolving 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine to maximize stability?

A2: Polar aprotic solvents are generally recommended. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are good choices as they can dissolve the compound without having active protons that can participate in solvolysis reactions. For related triazolopyrazine precursors, DMF has been shown to mitigate degradation.

Q3: Can I use protic solvents like methanol or ethanol?

A3: While protic solvents may be necessary for certain applications (e.g., HPLC mobile phases), they should be used with caution. These solvents can act as nucleophiles and displace the chlorine atom, leading to the formation of methoxy or ethoxy derivatives. If you must use a protic solvent, it is advisable to prepare solutions fresh, store them at low temperatures, and protect them from light.

Q4: How does pH affect the stability of this compound?

A4: The stability of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is expected to be pH-dependent. Strong acidic or basic conditions can catalyze the hydrolysis of the triazolopyrazine ring system.[6][7] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize degradation.

Q5: Is the compound sensitive to light?

A5: Yes, triazolopyrazine derivatives have been shown to be susceptible to photodegradation.[8] Therefore, it is crucial to protect solutions of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis

Question: I am running an HPLC analysis of my sample dissolved in methanol, and I see a new, more polar peak appearing over time. What could be the cause?

Answer:

This is a classic sign of solvolysis. The methanol, being a protic solvent, is likely acting as a nucleophile and displacing the chlorine atom on the pyrazine ring. This would result in the formation of an 8-methoxy-3-ethyl-triazolo[4,3-A]pyrazine derivative, which is generally more polar and would elute earlier on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm the Identity of the New Peak: If possible, use LC-MS to determine the mass of the new peak. The expected mass of the methoxy derivative would be [M-Cl+OCH3]+.

  • Switch to an Aprotic Solvent: Prepare a fresh solution of your compound in a polar aprotic solvent like acetonitrile or DMF and re-analyze. The formation of the new peak should be significantly reduced or eliminated.

  • Minimize Exposure Time: If you must use a protic solvent for your analysis, prepare your samples immediately before injection to minimize the time the compound is in solution.

  • Control Temperature: Lowering the temperature of your sample solution (e.g., using a cooled autosampler) can slow down the rate of solvolysis.

Issue 2: Loss of Compound and Appearance of Multiple Degradation Products

Question: I am performing a reaction in an aqueous buffer at a high pH and observing a significant loss of my starting material along with the appearance of several new peaks in my LC-MS. What is happening?

Answer:

High pH conditions can promote the hydrolysis of the triazolopyrazine ring system. The appearance of multiple degradation products suggests that the core structure of your molecule is breaking down. The triazine and pyrazine rings can both be susceptible to cleavage under these conditions.[6][7]

Troubleshooting Steps:

  • pH Optimization: If your experimental conditions allow, try to perform the reaction at a lower pH, ideally closer to neutral (pH 7).

  • Forced Degradation Study: To understand the degradation profile, perform a controlled forced degradation study. Expose your compound to different pH values (e.g., pH 2, 7, and 10) for a set period and analyze the samples by LC-MS to identify the degradation products. This will help you understand the stability limits of your compound.

  • Solvent Selection: If possible, consider running the reaction in a non-aqueous, aprotic solvent to avoid hydrolysis.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: My experimental results are not reproducible, and I suspect my compound is degrading in the stock solution. How can I ensure the stability of my stock solution?

Answer:

Inconsistent results are often a sign of compound instability in the stock solution. This can be due to a combination of factors including solvent choice, light exposure, and storage temperature.

Troubleshooting Steps:

  • Solvent Choice for Stock Solution: Prepare your stock solution in a high-quality, anhydrous polar aprotic solvent such as DMSO or DMF.

  • Storage Conditions:

    • Temperature: Store the stock solution at -20°C or -80°C.

    • Light: Use amber vials or wrap the vials in aluminum foil to protect from light.

    • Moisture: Use vials with tight-fitting caps to prevent the absorption of atmospheric moisture, especially for hygroscopic solvents like DMSO.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

  • Regular Quality Control: Periodically check the purity of your stock solution by HPLC to ensure it has not degraded over time.

Data Presentation

Table 1: General Stability Profile of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in Common Solvents

Solvent ClassExample SolventsExpected StabilityPrimary Degradation PathwayMitigation Strategies
Polar Aprotic DMSO, DMF, AcetonitrileGood MinimalUse anhydrous grade, store properly.
Polar Protic Methanol, Ethanol, WaterPoor to Moderate Solvolysis (Nucleophilic Substitution)Prepare solutions fresh, use at low temperatures.
Non-Polar Aprotic Toluene, DichloromethaneModerate Potential for photodegradationProtect from light, use as a reaction medium rather than for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to determine the stability of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine under various stress conditions.

Materials:

  • 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • C18 reverse-phase column

  • pH meter

  • UV lamp (for photostability)

  • Oven (for thermal stability)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in acetonitrile and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm and 365 nm) for 24 hours.

    • Analyze the solution by HPLC at various time points.

  • HPLC-MS Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A gradient method with a C18 column is a good starting point (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile).

    • Monitor the disappearance of the parent peak and the appearance of new peaks.

    • Use the mass spectrometer to identify the mass of the degradation products.

Visualization

Degradation Workflow

G cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_analysis Analytical Monitoring Acid Acidic (e.g., 0.1 M HCl) Hydrolysis Ring Hydrolysis Acid->Hydrolysis Base Basic (e.g., 0.1 M NaOH) Base->Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 80°C) Solvolysis Solvolysis/ Nucleophilic Substitution Thermal->Solvolysis Photo Photolytic (UV light) Photodegradation Photochemical Degradation Photo->Photodegradation HPLC HPLC/UPLC (Purity Assessment) Solvolysis->HPLC Hydrolysis->HPLC Photodegradation->HPLC LCMS LC-MS (Degradant Identification) HPLC->LCMS Characterization Compound 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine Compound->Acid Exposure Compound->Base Exposure Compound->Oxidation Exposure Compound->Thermal Exposure Compound->Photo Exposure

Caption: Workflow for investigating the stability of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Solvent Selection Logic

G Start Start: Need to dissolve the compound Protic Protic Solvent? (e.g., MeOH, H2O) Start->Protic Aprotic Aprotic Solvent? (e.g., ACN, DMSO, DMF) Start->Aprotic HighRisk High Risk of Solvolysis - Prepare fresh - Use low temp Protic->HighRisk Yes LowRisk Low Risk of Solvolysis - Good for stock solutions Aprotic->LowRisk Yes

Caption: Decision tree for solvent selection to minimize degradation.

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Publications. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. [Link]

  • Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online. [Link]

  • Theoretical study on the thermal decomposition mechanism of 2-nitro-[2][9][10]triazolo[1,5-a][2][4][11]triazine-5,7-diamine. PubMed. [Link]

  • Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. PubMed. [Link]

  • Results of the nucleophilic substitution of chlorine in... ResearchGate. [Link]

  • (PDF) Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. ResearchGate. [Link]

  • Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. PubMed. [Link]

  • Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation. NIH. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Degradation products of chloramphenicol. PubMed. [Link]

  • (PDF) Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. ResearchGate. [Link]

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. [Link]

  • The effect of pH on sonochemical degradation of hydrazine. PubMed. [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. [Link]

  • The effect of pH on sonochemical degradation of hydrazine. ResearchGate. [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. [Link]

  • Solvent-Assisted Substitution of Chloro-Ligands by N-Heterocycles in Ruthenium Nitrosyl Complex. ResearchGate. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

Technical Support Center: 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine

Welcome to the technical support guide for 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine (CAS No. 140910-77-6). This document is intended for researchers, scientists, and drug development professionals. It provides essential information on the proper storage and handling of this compound, along with troubleshooting advice for common experimental challenges.

A Note on Scientific Integrity: Direct and comprehensive safety and handling data for 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine is not extensively available in public literature. The following guidance is therefore expertly synthesized from the known chemical properties of the triazolo[4,3-a]pyrazine scaffold, safety data for structurally analogous compounds, and established best practices for handling chlorinated heterocyclic molecules. All recommendations are designed to be self-validating, prioritizing user safety and experimental success.

Part 1: Compound Identification and Properties

Chemical Identity:

Identifier Value
IUPAC Name 8-chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine
CAS Number 140910-77-6
Molecular Formula C₇H₇ClN₄[1][2]
Molecular Weight 182.61 g/mol [1][2]
Structure

Note: A 2D structure image would be placed here.

Part 2: Safety, Storage, and Handling

Hazard Identification (Inferred)

Based on safety data for closely related triazolopyrazine derivatives, 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine should be handled as a hazardous substance with the following potential risks:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult your institution's safety officer and review all available safety information before handling.

Personal Protective Equipment (PPE)

A standard PPE protocol is mandatory when handling this compound.

Caption: Standard PPE for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine.

Condition Recommendation Rationale
Temperature Refrigerate (2-8°C). Some suppliers recommend cold-chain transportation, indicating sensitivity to ambient temperatures.To minimize degradation over time. The triazolopyrazine core is generally stable, but long-term stability at room temperature is not guaranteed.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). To protect from atmospheric moisture and oxygen, which can react with many heterocyclic compounds.
Container Tightly sealed, amber glass vial. To protect from light and prevent moisture ingress.

Stability Insights: The triazolo[4,3-a]pyrazine scaffold is a key component in various biologically active molecules, suggesting it is a relatively stable heterocyclic system. However, as with many chlorinated organic compounds, it is prudent to assume potential sensitivity to light and moisture.

Handling Procedures
  • Work Area: Always handle the solid compound and its solutions in a well-ventilated fume hood.

  • Dispensing: When weighing the solid, do so in a designated area within the fume hood to avoid inhalation of dust particles.

  • Spills: In case of a spill, avoid generating dust. Use a wet paper towel to gently wipe the area and dispose of the waste in a sealed, labeled container.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine.

Q1: My compound won't fully dissolve in my chosen solvent. What should I do?

Answer:

Solubility issues are common. Here's a systematic approach to troubleshoot:

  • Solvent Selection: The solubility of this specific compound is not widely published. For triazolopyrazine derivatives, common solvents for NMR and reactions include DMSO-d6 and CDCl₃. For reactions, a range of polar aprotic solvents such as DMF, DMAc, and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM), are often used.

  • Gentle Heating: Gently warm the solution (e.g., to 40-50°C). Many organic compounds show increased solubility at higher temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

  • Solvent System: If a single solvent is ineffective, consider a co-solvent system. For example, a small amount of DMSO or DMF can be added to a less polar solvent like DCM or THF to improve solubility.

Caption: Decision workflow for solubility issues.

Q2: I'm seeing unexpected side products in my reaction. Could it be the starting material?

Answer:

While the triazolopyrazine core is generally stable, impurities or degradation can lead to unexpected outcomes.

  • Purity Check: Before use, verify the purity of your starting material via an appropriate method, such as ¹H NMR or LC-MS. This will confirm if the issue is with the starting material or the reaction conditions.

  • Degradation: If the compound has been stored improperly (e.g., exposed to moisture or light), it may have degraded. Hydrolysis of the chloro group is a potential degradation pathway, although typically this requires specific conditions.

  • Reaction Conditions: The triazolo[4,3-a]pyrazine ring system is electron-deficient. Be mindful of using strongly nucleophilic or basic conditions, which could potentially lead to substitution at the chloro position or other reactions with the heterocyclic core.

Q3: How should I purify my final product after a reaction with this compound?

Answer:

For triazolopyrazine derivatives, standard chromatographic techniques are generally effective.

  • Column Chromatography: This is the most common method. A typical stationary phase is silica gel. The mobile phase will depend on the polarity of your product. A good starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.

  • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for your column chromatography. Visualize the spots under UV light.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be an effective method for purification.

Part 4: Frequently Asked Questions (FAQs)

Q: Is 8-Chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine sensitive to air? A: While there is no specific data, it is best practice to handle nitrogen-containing heterocyclic compounds under an inert atmosphere to prevent potential reactions with moisture and oxygen.

Q: What are the expected decomposition products upon heating? A: In case of fire, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Q: Can I use this compound in aqueous solutions? A: The solubility in water is expected to be low. Furthermore, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to hydrolysis of the chloro group. It is advisable to use organic solvents.

References

  • Chemcd. (n.d.). 8-chloro-3-ethyl-[1][2]triazolo[4,3-a]pyrazine, 140910-77-6. Retrieved from [Link]

  • Nguyen, M. C., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Pharmaceuticals, 14(9), 888. Retrieved from [Link]

  • PubChem. (n.d.). (1,2,4)Triazolo(4,3-a)pyrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 140910-77-6. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • de Souza, A. C. C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(16), 4983. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 8-chloro-[1][2]triazolo[4,3-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Georganics. (n.d.). 8-Chloro-[1][2]triazolo[4,3-a]pyrazine. Retrieved from [Link]

Technical Support Center: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. As a pivotal scaffold in medicinal chemistry, its efficient and clean synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, or in some cases, none at all. What are the likely causes and how can I rectify this?

  • Answer: A low or non-existent yield can stem from several factors, primarily related to the quality of starting materials and the reaction conditions.

    • Probable Cause 1: Impure 2-Chloro-3-hydrazinopyrazine. The synthesis of this starting material is a multi-step process, and impurities can significantly hinder the subsequent cyclization.[1] Residual starting materials or byproducts from its synthesis can compete in the reaction.

      • Solution:

        • Protocol: Purity Verification of 2-Chloro-3-hydrazinopyrazine.

          • Obtain a proton NMR spectrum of the starting material. Look for any unexpected signals that do not correspond to the desired structure.

          • Run a TLC of the material against a pure standard if available.

          • Consider recrystallization or column chromatography to purify the starting material if impurities are detected.

    • Probable Cause 2: Inefficient Cyclization. The formation of the triazole ring is a critical step. Incomplete reaction can be due to insufficient temperature, short reaction time, or the use of a suboptimal acid catalyst.

      • Solution:

        • Gradually increase the reaction temperature and monitor the progress by TLC.

        • Extend the reaction time. Some cyclizations may require several hours to reach completion.

        • If using an acid catalyst, ensure it is fresh and used in the correct stoichiometric amount.

    • Probable Cause 3: Decomposition. The triazolopyrazine ring system can be sensitive to harsh conditions. Excessively high temperatures or prolonged exposure to strong acids can lead to decomposition.

      • Solution:

        • If you suspect decomposition (e.g., formation of a dark tarry substance), try running the reaction at a lower temperature for a longer duration.

        • Consider using a milder acid catalyst.

Issue 2: Presence of a Major Impurity with a Similar Retention Factor (Rf) on TLC

  • Question: I am observing a significant byproduct on my TLC plate that runs very close to my desired product, making purification difficult. What could this impurity be, and how can I prevent its formation?

  • Answer: This is a common and frustrating issue. The most likely culprit is the formation of a constitutional isomer, the 1,3,4-oxadiazole, or a related dimeric species.

    • Probable Cause 1: Formation of 5-Chloro-2-(1-ethyl-1,3,4-oxadiazol-2-yl)pyrazine. This side product arises from a competing cyclization pathway of the acylhydrazide intermediate. This is particularly favored if there is any residual water in the reaction mixture.[2]

      • Solution:

        • Strictly Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • Temperature Control: Lowering the reaction temperature can sometimes favor the desired triazole formation over the oxadiazole.[2]

    • Probable Cause 2: Dimerization of 2-Chloro-3-hydrazinopyrazine. Hydrazine derivatives can undergo self-condensation, especially at elevated temperatures, leading to the formation of a bipyrazine derivative.

      • Solution:

        • Add the orthoester or carboxylic acid derivative slowly to the reaction mixture containing the hydrazinopyrazine to maintain a low concentration of the free hydrazine.

        • Ensure the reaction temperature does not exceed the optimal range for the desired cyclization.

Issue 3: Product Instability During Work-up or Purification

  • Question: My initial reaction appears clean by TLC, but I lose a significant amount of product during aqueous work-up or column chromatography. Why is this happening?

  • Answer: The 8-chloro substituent on the pyrazine ring makes the molecule susceptible to nucleophilic substitution, and the triazole ring can be prone to hydrolysis under certain conditions.

    • Probable Cause 1: Hydrolysis of the Chloro Group. The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the chloro group to a hydroxyl group, forming 3-ethyl-8-hydroxy-triazolo[4,3-A]pyrazine.

      • Solution:

        • Use a non-aqueous work-up if possible.

        • If an aqueous work-up is necessary, use neutral pH water and minimize the contact time.

        • Avoid basic conditions during extraction.

    • Probable Cause 2: Ring Opening of the Triazole. Strong acidic or basic conditions during work-up can potentially lead to the hydrolysis and opening of the triazole ring.

      • Solution:

        • Maintain a neutral pH during the work-up and purification steps.

        • Use a minimally polar eluent system for chromatography to reduce the time the product spends on the silica gel.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic route for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine?

    • A1: The most common route involves the condensation of 2-chloro-3-hydrazinopyrazine with triethyl orthoacetate, followed by an acid-catalyzed cyclization to form the triazole ring.[3][4]

  • Q2: How critical is the purity of triethyl orthoacetate?

    • A2: Very critical. Triethyl orthoacetate can hydrolyze to ethyl acetate and ethanol. The presence of these can lead to the formation of N-acetyl hydrazide intermediates which may not cyclize efficiently or could lead to other side products. Always use a freshly opened bottle or distill the reagent before use.

  • Q3: Can I use other reagents instead of triethyl orthoacetate?

    • A3: Yes, propionic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be used. However, these conditions are harsher and may lead to other side reactions, such as N-oxidation of the pyrazine ring.

  • Q4: What are the best analytical techniques to monitor the reaction and check for impurities?

    • A4: A combination of Thin Layer Chromatography (TLC) for real-time monitoring, and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for detailed analysis of the reaction mixture are ideal. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are essential for final product characterization and to identify the structure of any isolated byproducts.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic pathway and highlights the key points where side reactions can occur.

Synthesis_Pathway Start 2-Chloro-3-hydrazinopyrazine + Triethyl orthoacetate Intermediate Acylhydrazone Intermediate Start->Intermediate Condensation Dimer Bipyrazine Dimer Start->Dimer Product 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine Intermediate->Product Acid-catalyzed Cyclization Oxadiazole 5-Chloro-2-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrazine Intermediate->Oxadiazole Competing Cyclization (H₂O present) Hydrolysis 3-Ethyl-8-hydroxy-triazolo[4,3-A]pyrazine Product->Hydrolysis Hydrolysis (Aqueous work-up)

Caption: Main reaction pathway and potential side reactions.

Summary of Key Parameters and Their Impact

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Purity of 2-Chloro-3-hydrazinopyrazine >98%Impurities can lead to a complex reaction mixture and low yields.Formation of various unidentified byproducts.
Reaction Solvent Anhydrous (e.g., Toluene, Xylene)Prevents hydrolysis of reagents and intermediates.Formation of 1,3,4-oxadiazole.
Reaction Temperature 80-120 °C (monitor by TLC)To ensure efficient cyclization without decomposition.Dimerization of hydrazine at high temperatures; incomplete reaction at low temperatures.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.Increased potential for 1,3,4-oxadiazole formation.
Work-up Conditions Neutral pH, non-aqueous if possibleTo prevent hydrolysis of the chloro group and the triazole ring.Formation of 8-hydroxy-triazolopyrazine.

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydrazinopyrazine. Retrieved from [Link][1]

  • Wikipedia. (2024). Alprazolam. Retrieved from [Link][3]

  • Schneller, S. W., & May, J. L. (1978). Journal of Heterocyclic Chemistry, 15(6), 987-991.
  • Adachi, J., & Sato, N. (1972). The Journal of Organic Chemistry, 37(2), 221-225.
  • Russell, R. K., et al. (1992). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 35(15), 2821-2827.[4]

Sources

Improving the regioselectivity of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed FAQs, and mechanistic insights to help you achieve optimal regioselectivity and yield in your experiments.

Understanding the Reactivity of the Triazolo[4,3-a]pyrazine Core

The 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine is an electron-deficient heterocyclic system, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the regiochemical outcome of these reactions is not always straightforward. A critical concept to grasp is the competition between direct substitution (ipso) at the C8 position and substitution at other positions on the pyrazine ring, a phenomenon known as tele-substitution.

Recent studies on related 5-halo-triazolopyrazines have revealed a strong preference for tele-substitution, particularly with amine nucleophiles, yielding the 8-substituted product as the thermodynamic favorite.[1][2] This suggests that the reaction may proceed through a more complex mechanism than a simple addition-elimination at the carbon bearing the halogen.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion to the Desired Product

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows minimal formation of the product spot/peak.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Nucleophile Reactivity The nucleophile may not be strong enough to attack the electron-deficient ring. Thiols and amines are generally good nucleophiles for SNAr reactions.[3]If using a weak nucleophile (e.g., an alcohol), consider converting it to its more reactive conjugate base (an alkoxide) using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Inappropriate Base The base may not be strong enough to deprotonate the nucleophile or facilitate the elimination of HCl from the Meisenheimer intermediate.For amine nucleophiles, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For weaker nucleophiles, stronger inorganic bases like K2CO3 or Cs2CO3 may be required.[3]
Suboptimal Solvent Choice SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex without hydrogen bonding to the nucleophile.[4]Use polar aprotic solvents such as DMSO, DMF, or NMP. Be aware that these solvents can be difficult to remove, so consider their boiling points and your purification strategy. In some cases, less polar solvents like THF or 1,4-dioxane may be used, but reactions may be slower.[4]
Low Reaction Temperature The activation energy for the reaction may not be overcome at the current temperature.Gradually increase the reaction temperature. Many SNAr reactions on heterocyclic systems require heating, sometimes to reflux temperatures of the solvent.[5]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Symptoms:

  • TLC shows multiple product spots.

  • LC-MS or NMR analysis of the crude reaction mixture indicates the presence of isomers.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Competitive Ipso vs. Tele-Substitution As discussed, the triazolopyrazine ring system can undergo tele-substitution, where the nucleophile attacks a position other than the one bearing the leaving group. For an 8-chloro starting material, this could potentially lead to substitution at the C5 position. Studies on 5-chloro analogs show a strong preference for C8 substitution (tele).[1][2]Carefully characterize all products to determine the major and minor isomers. Consider that the major product may not be the result of direct C8 substitution. To favor the thermodynamically preferred product, try increasing the reaction time or temperature.
Steric Hindrance of the Nucleophile A bulky nucleophile may favor attack at a less sterically hindered position on the ring.If possible, use a less sterically demanding nucleophile. Alternatively, you may need to accept a mixture of products and rely on chromatographic separation.
Solvent Effects on Regioselectivity The polarity of the solvent can influence the regiochemical outcome of SNAr reactions. Nonpolar solvents have been shown to favor ortho-substitution in some systems.[6]Screen a range of solvents from polar aprotic (DMSO, DMF) to less polar (THF, Toluene) to determine the optimal solvent for your desired regioselectivity.

Diagram of Potential Reaction Pathways

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Potential Products 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine Ipso-Substitution Ipso-Substitution 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine->Ipso-Substitution Direct Attack at C8 Tele-Substitution Tele-Substitution 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine->Tele-Substitution Attack at C5 8-Substituted Product 8-Substituted Product Ipso-Substitution->8-Substituted Product 5-Substituted Product 5-Substituted Product Tele-Substitution->5-Substituted Product

Caption: Potential ipso- and tele-substitution pathways.

Frequently Asked Questions (FAQs)

Q1: I am reacting 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine with a primary amine. What is the most likely product?

Based on studies of related 5-chloro-triazolopyrazines, the reaction with primary amines is highly likely to proceed via tele-substitution to yield the corresponding 5-amino-3-ethyl-8-halo-triazolo[4,3-a]pyrazine, which would then likely undergo a second substitution to give the 5-amino product. However, given the position of the chloro group at C8, direct ipso substitution is also a strong possibility. It is crucial to perform thorough characterization (e.g., using 2D NMR techniques like HMBC and NOESY) to unambiguously determine the structure of your product.[1][2]

Q2: What is the best general-purpose solvent and base combination for SNAr reactions on this scaffold?

A good starting point for many SNAr reactions is using a polar aprotic solvent like DMF or DMSO with an appropriate base.[3][4] For amine nucleophiles, triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For less reactive nucleophiles like alcohols or thiols, a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is often necessary.

Q3: My reaction is clean but very slow. How can I increase the reaction rate without causing decomposition?

  • Increase Temperature: Gently warm the reaction. A modest increase from room temperature to 40-60 °C can significantly increase the rate.

  • Use a Stronger Base: If you are using a mild base, switching to a stronger one can increase the concentration of the active nucleophile.

  • Change Solvent: Switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can accelerate the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times for SNAr reactions.[7]

Q4: I am observing decomposition of my starting material or product. What could be the cause?

  • Excessively High Temperature: The triazolopyrazine core may not be stable at very high temperatures. Try running the reaction at a lower temperature for a longer period.

  • Strongly Basic Conditions: Some functional groups are sensitive to strong bases. If your nucleophile or the heterocyclic core is degrading, consider using a milder base.

  • Presence of Water: If using a very strong base like NaH, ensure your solvent and reagents are anhydrous, as water will quench the base and can lead to side reactions.

Q5: Are there any computational studies that can predict the regioselectivity for my specific nucleophile?

Yes, computational methods like Density Functional Theory (DFT) can be very useful for predicting the regioselectivity of SNAr reactions.[6] Calculating the energies of the transition states for attack at different positions can provide a good indication of the most likely product. The Fukui index can also be used to predict the most electrophilic sites on the triazolopyrazine ring.[8]

Experimental Protocols

General Protocol for Amination

This protocol is a starting point and may require optimization for your specific amine.

  • To a solution of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1 - 2.0 eq).

  • Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Regioselectivity Issues

G start Mixture of Regioisomers Observed char_prod Characterize Major/Minor Products (NMR, X-ray) start->char_prod thermo_control Favor Thermodynamic Product? char_prod->thermo_control increase_time_temp Increase Reaction Time and/or Temperature thermo_control->increase_time_temp Yes kinetic_control Favor Kinetic Product? thermo_control->kinetic_control No accept_mixture Accept Mixture and Purify increase_time_temp->accept_mixture decrease_temp Lower Reaction Temperature kinetic_control->decrease_temp Yes solvent_screen Screen Solvents (Polar Aprotic vs. Nonpolar) kinetic_control->solvent_screen No decrease_temp->accept_mixture base_screen Screen Bases (Strength and Sterics) solvent_screen->base_screen base_screen->accept_mixture

Caption: A decision-making workflow for optimizing regioselectivity.

References

  • [Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9]triazines]([Link])

  • 9][10][11]triazolo[4,3-a]pyrazine - CymitQuimica

  • 9][10][11]triazolo[4,3-a]pyrazine

  • 9][10][11]triazolo[4,3-a]pyrazine - BLDpharm

  • [Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis]([Link])

Sources

Technical Support Center: Navigating the Scale-up Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges that may arise during the synthesis and scale-up of this important heterocyclic compound. The triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous biologically active molecules, making a robust and scalable synthesis crucial for drug discovery and development programs.[1][2]

This document provides a comprehensive overview of the synthetic process, detailed troubleshooting guides in a question-and-answer format, and best practices for ensuring a safe and efficient scale-up.

I. Synthetic Overview: A Two-Step Approach

The synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is typically achieved through a two-step process starting from 2,3-dichloropyrazine. The general synthetic route involves the initial formation of a hydrazinylpyrazine intermediate, followed by cyclization to yield the desired triazolopyrazine ring system.

Step 1: Hydrazinolysis of 2,3-Dichloropyrazine

The first step involves the nucleophilic substitution of a chlorine atom on the 2,3-dichloropyrazine ring with hydrazine hydrate. This reaction is typically carried out in a suitable solvent such as ethanol.

Step 2: Cyclization with Triethyl Orthopropionate and Chlorination

The resulting 2-chloro-3-hydrazinylpyrazine is then cyclized with triethyl orthopropionate, followed by a chlorination/cyclization step, often employing phosphorus oxychloride (POCl₃), to yield the final product, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Synthesis_Workflow A 2,3-Dichloropyrazine C 2-Chloro-3-hydrazinylpyrazine A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Intermediate C->E Heat D Triethyl Orthopropionate D->E G 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine E->G Reflux F POCl3 F->G

Caption: General synthetic workflow for 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

A. Starting Materials and Reagent Handling

Q1: What is the quality requirement for the starting 2,3-dichloropyrazine?

A1: The purity of the starting 2,3-dichloropyrazine is critical for the success of the synthesis. Impurities can lead to the formation of by-products that are difficult to separate from the desired product. It is recommended to use a starting material with a purity of >98%. The presence of isomers or related chlorinated pyrazines can complicate the reaction and purification steps.

Q2: Are there any specific handling precautions for hydrazine hydrate?

A2: Yes, hydrazine hydrate is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Due to its carcinogenic potential, long-term exposure should be avoided.

Q3: Phosphorus oxychloride (POCl₃) is a key reagent. What are the major safety concerns and handling procedures?

A3: Phosphorus oxychloride is a highly reactive and hazardous chemical that requires strict handling protocols.[3][4][5][6][7]

  • Corrosivity: It is extremely corrosive to the skin, eyes, and respiratory tract.[4][5] Inhalation can cause severe lung damage, and the effects may be delayed.[3][4]

  • Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction, producing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[3][4][5][7] This reaction can lead to a dangerous increase in pressure and temperature if not controlled.

  • Handling: Always handle POCl₃ in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Ensure that all glassware is scrupulously dry before use.

Table 1: Key Safety Information for Phosphorus Oxychloride

HazardPrecaution
Toxicity Highly toxic by inhalation and ingestion. Corrosive.[4][5]
Reactivity Reacts violently with water, alcohols, and amines.[3][4][6]
Handling Use in a well-ventilated fume hood with appropriate PPE.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
Spills Absorb with dry sand or inert absorbent. Do not use water.[4]
B. Reaction Monitoring and Control

Q4: How can I monitor the progress of the hydrazinolysis reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would involve a silica gel plate and a mobile phase of ethyl acetate/hexane. The disappearance of the 2,3-dichloropyrazine spot and the appearance of a new, more polar spot corresponding to the hydrazinylpyrazine product indicates the reaction's progress.

Q5: The cyclization reaction with POCl₃ is highly exothermic. How can I control the temperature during scale-up?

A5: Effective temperature control is paramount during the POCl₃ addition and subsequent reflux.

  • Controlled Addition: Add the POCl₃ dropwise to the reaction mixture at a controlled rate. For larger scale reactions, a syringe pump or a dropping funnel with pressure equalization is recommended.

  • Cooling: Use an ice bath or a cryostat to maintain the desired temperature during the addition.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Agitation: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.

Q6: I am observing the formation of a dark-colored reaction mixture during the POCl₃ step. Is this normal?

A6: The formation of a dark-colored mixture is not uncommon in reactions involving POCl₃, especially at elevated temperatures. This can be due to the formation of minor by-products or some decomposition. However, an excessively dark or tarry mixture could indicate a runaway reaction or significant decomposition of the starting material or product. It is crucial to maintain strict temperature control to minimize these side reactions.

C. Work-up and Purification

Q7: Quenching the excess POCl₃ after the reaction is complete seems challenging. What is the safest and most effective method, especially on a larger scale?

A7: Quenching excess POCl₃ is a critical and potentially hazardous step. A common mistake is to add water or ice directly to the reaction mixture, which can lead to a violent and uncontrolled exotherm. The recommended procedure is a "reverse quench":

  • Prepare a quenching solution: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and a mild base, such as sodium bicarbonate or sodium carbonate solution.

  • Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. This ensures that the POCl₃ is always in the presence of a large excess of the quenching agent, allowing for better heat dissipation.

  • Temperature Monitoring: Monitor the temperature of the quenching mixture throughout the addition and maintain it below a safe level (e.g., < 20 °C) by adding more ice if necessary.

POCl3_Quench_Workflow cluster_0 Reaction Vessel cluster_1 Quenching Vessel A Reaction Mixture (contains excess POCl3) B Ice/Base Solution (e.g., NaHCO3) A->B Slow, controlled addition with vigorous stirring

Caption: Recommended "reverse quench" procedure for excess POCl₃.

Q8: I am getting a low yield after work-up. What are the potential causes?

A8: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC before quenching.

  • Product Decomposition: The product may be sensitive to the work-up conditions. For instance, prolonged exposure to strong bases or high temperatures during extraction and solvent removal can lead to decomposition.

  • Poor Extraction: The product may have some solubility in the aqueous phase. Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Some studies on related triazolopyrazine syntheses have reported the formation of unexpected side products.[1][8]

Q9: What is the best method for purifying the final product on a large scale?

A9: For large-scale purification, column chromatography is often not practical. Crystallization is the preferred method.

  • Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Controlled Cooling: Cool the saturated solution slowly to promote the formation of well-defined crystals and minimize the inclusion of impurities.

  • Seeding: In some cases, seeding the solution with a small amount of pure product can induce crystallization and improve the crystal quality.

  • Filtration and Drying: After crystallization, the product should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight. Patents on similar triazolopyrazine derivatives describe specific crystallization methods that can be adapted.[9][10]

Table 2: Troubleshooting Guide for Low Yield

Symptom Possible Cause Recommended Solution
Starting material remains after reactionIncomplete reactionIncrease reaction time or temperature cautiously. Check reagent stoichiometry.
Product decomposes during work-uppH or temperature instabilityUse milder work-up conditions. Perform extractions quickly.
Low recovery after extractionProduct has some aqueous solubilityPerform multiple extractions. Use a different organic solvent.
Significant by-product formationNon-optimal reaction conditionsRe-optimize reaction temperature and reagent stoichiometry.

III. Scale-up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be carefully addressed.

Q10: What are the primary heat transfer challenges when scaling up the POCl₃ reaction?

A10: The exothermicity of the POCl₃ reaction becomes a major concern on a larger scale. The surface-area-to-volume ratio of the reactor decreases as the scale increases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potentially a runaway reaction. To mitigate this, consider:

  • Reactor Design: Use a jacketed reactor with good heat transfer capabilities.

  • Controlled Addition Rate: The rate of POCl₃ addition must be carefully controlled and may need to be slower than on a lab scale.

  • Process Analytical Technology (PAT): Implement in-situ monitoring of the reaction temperature to allow for real-time control of the addition rate and cooling.

Q11: How does mixing affect the reaction on a larger scale?

A11: Inefficient mixing can lead to localized high concentrations of reagents and hot spots, which can result in the formation of by-products and pose a safety risk.

  • Impeller Design and Speed: The choice of impeller and the stirring speed are critical for ensuring homogeneity in a large reactor.

  • Computational Fluid Dynamics (CFD): For very large-scale processes, CFD modeling can be used to optimize the mixing parameters.

Q12: Are there any specific challenges related to the crystallization and isolation of the product at scale?

A12:

  • Crystal Polymorphism: Different crystallization conditions can sometimes lead to the formation of different crystal forms (polymorphs) of the final product. Polymorphs can have different physical properties, such as solubility and bioavailability, which is a critical consideration in pharmaceutical development. It is important to develop a robust crystallization process that consistently produces the desired polymorph.

  • Filtration and Drying: On a large scale, the filtration and drying of the product can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter) and the drying conditions (temperature and vacuum) must be optimized to ensure that the product is isolated efficiently and without degradation.

IV. Conclusion

The synthesis of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine presents several challenges, particularly during scale-up. However, with a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a strong emphasis on safety, these challenges can be effectively managed. This technical support guide provides a framework for troubleshooting common issues and implementing a robust and scalable synthetic process. For any further assistance, please do not hesitate to contact our technical support team.

V. References

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride.

  • International Chemical Safety Card (ICSC). (2021). PHOSPHORUS OXYCHLORIDE. Inchem.org.

  • CAMEO Chemicals, NOAA. phosphorus oxychloride - Report.

  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet.

  • Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.

  • Google Patents. (2016). CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof.

  • Tokyo Chemical Industry Co., Ltd. Vilsmeier-Haack Reaction.

  • Google Patents. (2016). CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof.

  • CymitQuimica. 8-chloro-3-ethyl-[3][4][6]triazolo[4,3-a]pyrazine.

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

  • Organic Syntheses Procedure. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • Patil, P. G. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Molecules. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.

  • PMC - NIH. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.

  • PMC - NIH. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.

  • BLDpharm. 140910-77-6|8-Chloro-3-ethyl-[3][4][6]triazolo[4,3-a]pyrazine.

  • PubMed. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.

  • Florida Gulf Coast University. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.

  • MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds.

  • BLDpharm. 140910-71-0|8-Chloro-3-phenyl-[3][4][6]triazolo[4,3-a]pyrazine.

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[3][4][6]triazolo[4,3-a]pyrazine.

  • ResearchGate. (2025). Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[3][4][6]triazolo[4,3-a]pyrazine.

Sources

Validation & Comparative

A Comparative Guide to Triazolopyrazine Derivatives: Unlocking a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolopyrazine Core - A Privileged Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyrazine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and rich nitrogen content provide an ideal framework for developing a diverse array of biologically active compounds.[4] This guide offers a comparative analysis of various triazolopyrazine derivatives, with a focus on their performance in different therapeutic areas. While we will use 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine as a structural reference point, it is important to note that publicly available experimental data for this specific derivative is limited. Therefore, this guide will draw upon data from a range of structurally related analogues to highlight the remarkable versatility and potential of the triazolopyrazine core.

Our exploration will delve into the structure-activity relationships (SAR) that govern the biological effects of these derivatives, supported by experimental data from anticancer, antibacterial, and neurological studies. We will also provide detailed experimental protocols to enable researchers to validate and build upon these findings.

Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2

A significant area of investigation for triazolopyrazine derivatives is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.

Mechanism of Action: Targeting Key Signaling Pathways

The hepatocyte growth factor (HGF)/c-Met and vascular endothelial growth factor (VEGF)/VEGFR-2 signaling pathways are critical for tumor progression. Dual inhibition of these pathways has shown promise in overcoming resistance to anti-angiogenic therapies.[5][6] Triazolopyrazine derivatives have been designed to bind to the ATP-binding pocket of these kinases, thereby inhibiting their downstream signaling cascades.

Below is a diagram illustrating the targeted signaling pathways:

signaling_pathways cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling cluster_inhibitors Therapeutic Intervention VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_V MAPK Pathway PKC->MAPK_V Activates Angiogenesis_V Angiogenesis, Endothelial Cell Proliferation & Survival MAPK_V->Angiogenesis_V Promotes HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates MAPK_M MAPK Pathway cMet->MAPK_M Activates Akt Akt PI3K->Akt Activates Proliferation Tumor Cell Proliferation, Invasion & Metastasis Akt->Proliferation Promotes MAPK_M->Proliferation Promotes Triazolopyrazine Triazolopyrazine Derivatives Triazolopyrazine->VEGFR2 Inhibits Triazolopyrazine->cMet Inhibits

Figure 1: Dual inhibition of c-Met and VEGFR-2 signaling pathways by triazolopyrazine derivatives.
Comparative Performance of Anticancer Derivatives

A study by Zhao et al. (2022) synthesized a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro anticancer activity. The results highlight the potential of this scaffold, with several compounds showing potent inhibition of cancer cell lines and kinases.

CompoundR GroupXA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)
17l 4-fluorophenylF0.98 ± 0.08 1.05 ± 0.17 1.28 ± 0.25 26.00 2.6
17a PhenylF1.57 ± 0.122.13 ± 0.212.45 ± 0.3155.00>50
17e 4-chlorophenylF1.23 ± 0.151.89 ± 0.192.01 ± 0.2877.0015.3
Foretinib (Control) --0.85 ± 0.070.92 ± 0.111.15 ± 0.1919.001.8

Data synthesized from Zhao et al., 2022.[5][6]

Key Insights from SAR:

  • The introduction of a fluorine atom at the para-position of the phenyl ring at the 3-position (as in 17l ) generally leads to enhanced antiproliferative activity.[5][6]

  • The presence of a urea moiety is crucial for activity against VEGFR-2.

  • The triazolo[4,3-a]pyrazine core serves as an effective bioisostere for the quinoline scaffold found in other kinase inhibitors like foretinib.[5][6]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from the methodology described by Zhao et al. (2022).[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of triazolopyrazine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Triazolopyrazine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Foretinib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the MTT assay to determine the in vitro anticancer activity of triazolopyrazine derivatives.

Antibacterial Activity: A New Frontier for Triazolopyrazines

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Triazolopyrazine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[7]

Comparative Performance of Antibacterial Derivatives

A study by Al-bogami et al. (2022) investigated the antibacterial activity of a series of novel triazolo[4,3-a]pyrazine derivatives.

CompoundR¹ GroupR² GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2e Phenyl4-Fluorophenyl3216
1f Phenyl4-Chlorophenyl6432
1i Phenyl4-Nitrophenyl6432
Ampicillin (Control) --328

Data synthesized from Al-bogami et al., 2022.[7]

Key Insights from SAR:

  • The presence of an ethylenediamine linker appears to be favorable for antibacterial activity.[7]

  • Aromatic substitutions at the R² position, particularly with electron-withdrawing groups like fluorine, can enhance activity against Gram-negative bacteria.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the microbroth dilution method as described by Al-bogami et al. (2022).[7]

Objective: To determine the minimum concentration of a triazolopyrazine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Triazolopyrazine derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the triazolopyrazine derivatives in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate bacterial growth.

Neurological Applications: From PDE Inhibition to Neuroprotection

The triazolopyrazine scaffold has also been explored for its potential in treating neurological and psychiatric disorders. Derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE2 and PDE10, which are involved in regulating cyclic nucleotide signaling in the brain.[8]

Selective PDE Inhibition

A study by Hendrix et al. (2014) reported a series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as potent and selective PDE2 inhibitors.

CompoundR GroupPDE2 IC₅₀ (nM)PDE10 IC₅₀ (nM)Selectivity (PDE10/PDE2)
9 n-butoxy43670917.5
12 (2-methoxyethoxy)methyl3 2450816.7
6 H2948016.6

Data synthesized from Hendrix et al., 2014.[8]

Key Insights from SAR:

  • Introduction of a linear, lipophilic moiety at the meta-position of the phenyl ring pending from the triazole core significantly increases selectivity for PDE2 over PDE10.[8]

  • Polar groups within the lipophilic chain are generally not well-tolerated for PDE2 activity.[8]

Neuroprotective Effects

While direct experimental data on the neuroprotective effects of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is not available, studies on other triazine derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's. One study demonstrated that a triazine derivative could improve spatial learning and increase the thickness of the CA1 pyramidal layer in an Alzheimer's rat model.[1][9] Another study showed that novel triazine derivatives could exert neuroprotective effects by activating the Wnt/β-catenin signaling pathway.[3] These findings suggest that the triazolopyrazine scaffold warrants further investigation for its neuroprotective potential.

Conclusion and Future Perspectives

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. As demonstrated, strategic modifications to this core structure can yield potent and selective inhibitors for a wide range of biological targets, including protein kinases, bacterial enzymes, and phosphodiesterases.

While this guide has highlighted the significant potential of various triazolopyrazine derivatives, the lack of publicly available data on 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine underscores the vast, unexplored chemical space within this compound class. Future research should focus on the systematic exploration of substitutions at the 3, 5, and 8 positions of the triazolopyrazine ring to further elucidate structure-activity relationships and unlock the full therapeutic potential of this privileged scaffold. The detailed experimental protocols provided herein offer a foundation for researchers to embark on this exciting endeavor.

References

  • Alipoor, F., et al. (2015). The neuroprotective effect of a triazine derivative in an Alzheimer's rat model. Advanced Biomedical Research, 4, 137. [Link]

  • Al-bogami, A. S., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6529. [Link]

  • Bhat, V. G., & Gokhale, M. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. [Link]

  • Sinha, A., et al. (2015). Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. Molecular Neurobiology, 52(1), 1-16. [Link]

  • Hendrix, M., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1136-1141. [Link]

  • Shafa, F., et al. (2015). The neuroprotective effect of a triazine derivative in an Alzheimer's rat model. Avicenna journal of neuro psycho physiology, 2(2), 43-48. [Link]

  • Zhao, L., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869401. [Link]

  • Al-bogami, A. S., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6529. [Link]

  • Various Authors. (n.d.). Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. ResearchGate. [Link]

  • Hendrix, M., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1136-1141. [Link]

  • Sun, L., et al. (2025). Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders. Neural Regeneration Research, 20(12), 1735-1743. [Link]

  • Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(14), 1896-1919. [Link]

  • Kłys, A., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. Molecules, 24(6), 1043. [Link]

  • Zhao, L., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869401. [Link]

  • Zhao, L., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Spectroscopic Data of Triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds, including the well-known anti-diabetic drug Sitagliptin.[4] Its rigid, planar structure and rich nitrogen content provide a unique framework for designing molecules with diverse pharmacological activities, such as antibacterial, anticancer, and antimalarial agents.[1][5][6] Accurate structural elucidation and characterization of novel analogs are paramount in the drug discovery process. This guide provides a comprehensive comparison of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for various triazolo[4,3-a]pyrazine derivatives, offering insights into the influence of substituents on their spectral properties.

The Logic of Spectroscopic Characterization

The unambiguous determination of a molecule's structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. For triazolo[4,3-a]pyrazine analogs, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers clues about the molecular formula and fragmentation patterns. Infrared spectroscopy identifies the presence of specific functional groups. The convergence of these data points provides a self-validating system for structural confirmation.

1H and 13C NMR Spectroscopy: Probing the Core Structure and Substituent Effects

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons and carbons in the triazolo[4,3-a]pyrazine ring system are highly sensitive to the electronic environment, making NMR an excellent technique for probing the effects of substitution.

The Unsubstituted Core and Characteristic Chemical Shifts

The parent[1][2][3]triazolo[4,3-a]pyrazine is a bicyclic aromatic system. The protons on the pyrazine ring typically appear as an AX or AB system, depending on the substitution pattern, while the proton on the triazole ring is also distinct.

Substituent Effects on Chemical Shifts

The introduction of substituents at various positions on the triazolo[4,3-a]pyrazine scaffold significantly influences the chemical shifts of the neighboring and even distant protons and carbons. Electron-donating groups (EDGs) like amino or alkoxy groups will generally shield the protons and carbons, causing their signals to shift to a lower frequency (upfield). Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups will deshield the nuclei, resulting in a downfield shift.

Table 1: Comparative 1H NMR Data (δ, ppm) for Selected Triazolo[4,3-a]pyrazine Analogs

Compound/SubstituentH-3H-5H-6H-8Other ProtonsSolventReference
Analog 1 (3-CF₃, 7-Boc-amino acid)-~4.12-4.62 (m)~3.74-3.91 (m)~3.26-3.56 (m)8.45 (s), 7.44 (d), 7.23–7.32 (m), 7.16 (s), 6.96–7.04 (m)CDCl₃[1]
Analog 2 (3-(4-chlorophenyl), 5-chloro)--7.92 (s)2.86 (s, -CH₃)7.74 (m), 7.63 (m)DMSO-d₆[7]
Analog 3 (3-(4-chlorophenyl), 8-phenethylamino)-7.76 (d)7.38 (d)-7.93 (m), 7.69 (m), 8.30 (t, NH), 3.74 (m), 2.98 (t)DMSO-d₆[8]

Table 2: Comparative 13C NMR Data (δ, ppm) for Selected Triazolo[4,3-a]pyrazine Analogs

Compound/SubstituentC-3C-5C-6C-8C-8aOther CarbonsSolventReference
Analog 1 (3-CF₃, 7-Boc-amino acid)~143.7~47.6~49.8~33.4~137.1170.9 (C=O), 152.8, 129.4, 128.7, 127.6, 126.6, 124.8, 122.8, 120.5, 119.1, 118.2, 112.6, 109.1, 63.2, 51.7, 30.6CDCl₃[1]
Analog 2 (3-(4-chlorophenyl), 5-chloro)147.2119.8128.5151.5146.7135.4, 133.1, 127.9, 126.3, 20.2 (-CH₃)DMSO-d₆[7]
Analog 3 (3-(4-chlorophenyl), 8-phenethylamino)~147.9~118.1~128.3-~139.7~136.9, ~129.2, ~127.8, ~126.2, ~56.5, ~47.5, ~38.3, ~33.2DMSO-d₆[8]

2D NMR Spectroscopy: Unambiguous Structural Assignment

For complex substituted analogs, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguous structural assignment.[8]

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

G cluster_0 2D NMR Workflow 1D_H_NMR 1D ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) 1D_H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1D_H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1D_H_NMR->HMBC 1D_C_NMR 1D ¹³C NMR (Carbon Signals) 1D_C_NMR->HSQC 1D_C_NMR->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structure elucidation using 2D NMR techniques.

Mass Spectrometry: Molecular Weight and Fragmentation Insights

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for these analogs, typically yielding the protonated molecule [M+H]⁺.

Molecular Ion and Isotopic Patterns

The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of elements with characteristic isotopic distributions, such as chlorine or bromine, will be evident in the mass spectrum.

Fragmentation Patterns

The fragmentation of the triazolo[4,3-a]pyrazine ring system is influenced by the nature and position of its substituents. Under electron ionization (EI), the parent compound has been reported to undergo decomposition through the loss of a nitrogen molecule from the molecular ion.[9] For 3-alkyl derivatives, the elimination of the corresponding alkyl cyanide from the five-membered ring is observed.[9] The introduction of a carbonyl or thiocarbonyl group at the 3-position can lead to the predominant loss of the triazole ring.[10]

fragmentation M+ [M]˙⁺ M-N2 [M-N₂]˙⁺ M+->M-N2 -N₂ (unsubstituted) M-RCN [M-RCN]˙⁺ M+->M-RCN -RCN (3-alkyl) Pyrazine_fragment Pyrazine fragment M+->Pyrazine_fragment -Triazole ring (3-C=O/S)

Sources

Efficacy of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine in Cancer Cell Lines: A Comparative Analysis and Future Outlook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Triazolo[4,3-a]pyrazine Scaffold in Oncology

The pursuit of novel small-molecule inhibitors for targeted cancer therapy is a cornerstone of modern drug discovery. Within this landscape, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities.[4] This guide provides a comprehensive analysis of the potential efficacy of a specific derivative, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, in cancer cell lines. In the absence of direct experimental data for this particular compound, this document will leverage a comparative approach, drawing insights from structurally related analogs with established anti-cancer properties.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth technical comparison, supported by experimental data from analogous compounds, to inform future research directions and hypothesis-driven experimentation. We will delve into the mechanistic rationale for targeting key oncogenic pathways, compare the performance of relevant compounds, and provide detailed experimental protocols to facilitate further investigation.

Mechanistic Insights: Targeting the c-Met and VEGFR-2 Signaling Axes

A significant breakthrough in the study of triazolo[4,3-a]pyrazine derivatives has been the identification of their potential to dually inhibit two critical receptor tyrosine kinases (RTKs): c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[4]

  • The c-Met Signaling Pathway: Aberrant c-Met signaling, often driven by overexpression or mutation, is a key driver of tumor growth, invasion, and metastasis in numerous cancers.[4] This pathway plays a crucial role in cell proliferation, survival, and angiogenesis.

  • The VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and dissemination.[4]

The dual inhibition of both c-Met and VEGFR-2 presents a powerful therapeutic strategy to simultaneously attack multiple facets of tumor biology.

Signaling_Pathways cluster_0 Tumor Cell cluster_1 Endothelial Cell HGF HGF c-Met c-Met HGF->c-Met Binds Proliferation Proliferation c-Met->Proliferation Invasion Invasion c-Met->Invasion Survival Survival c-Met->Survival VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Angiogenesis Angiogenesis VEGFR-2->Angiogenesis 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine (Proposed) 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine (Proposed) 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine (Proposed)->c-Met Inhibits 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine (Proposed)->VEGFR-2 Inhibits

Caption: Proposed dual inhibitory action of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine on c-Met and VEGFR-2 signaling pathways.

Comparative Efficacy Analysis

To project the potential efficacy of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, we will analyze the performance of two key comparators: a closely related experimental compound, Compound 17l , and an established multi-kinase inhibitor, Foretinib .

Comparator 1: Compound 17l - A Potent Triazolo[4,3-a]pyrazine Analog

A recent study highlighted a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met and VEGFR-2 inhibitors.[4] Among these, compound 17l emerged as a particularly promising candidate, exhibiting excellent antiproliferative activities against various cancer cell lines.[4]

Comparator 2: Foretinib - A Clinically Investigated Multi-Kinase Inhibitor

Foretinib is an orally available multi-kinase inhibitor that targets both c-Met and VEGFR-2, among other kinases.[2][5] It has been evaluated in clinical trials for various cancers and serves as a relevant benchmark for novel inhibitors targeting these pathways.[5]

Quantitative Performance Data

The following table summarizes the in vitro efficacy of Compound 17l and Foretinib against a panel of human cancer cell lines.

CompoundTarget(s)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Hela (Cervical) IC50 (µM)c-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)
Compound 17l c-Met, VEGFR-20.98 ± 0.08[4]1.05 ± 0.17[4]1.28 ± 0.25[4]26.00[4]2.6[4]
Foretinib c-Met, VEGFR-2, etc.Similar to 17l[4]Similar to 17l[4]Similar to 17l[4]--

Note: Specific IC50 values for Foretinib in these cell lines were stated as similar to Compound 17l in the source material.

The data clearly indicates that the triazolo[4,3-a]pyrazine scaffold, as exemplified by Compound 17l, can yield potent anti-proliferative agents with activity comparable to clinically evaluated inhibitors like Foretinib.

Projected Efficacy and Structure-Activity Relationship (SAR) of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

While direct experimental validation is pending, we can infer the potential of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine based on the structure-activity relationships of related compounds. The core triazolo[4,3-a]pyrazine is a recognized pharmacophore for anti-tumor activity.[4] The specific substitutions at the 8- and 3-positions are critical for potency and selectivity.

The 8-chloro substitution is a common feature in many biologically active heterocyclic compounds and can influence factors such as metabolic stability and target engagement. The 3-ethyl group, a small lipophilic moiety, will also contribute to the overall pharmacological profile. Based on the potent activity of Compound 17l, which features a more complex substitution at the 3-position, it is plausible that 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine will exhibit inhibitory activity against c-Met and/or VEGFR-2, warranting experimental investigation.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, the following standard experimental workflows are recommended.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plates Treat_Compound Treat with varying concentrations of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine Seed_Cells->Treat_Compound Incubate Incubate for 48-72 hours Treat_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, Hela) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine and treat the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Kinase Inhibition Assay

To confirm the direct inhibitory effect on c-Met and VEGFR-2, in vitro kinase assays are essential.

Step-by-Step Methodology:

  • Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) or a well-established in-house protocol.

  • Reaction Mixture: Prepare a reaction mixture containing the recombinant c-Met or VEGFR-2 kinase, a suitable substrate, ATP, and varying concentrations of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase activity.

  • Detection: Stop the reaction and measure the kinase activity according to the kit's instructions (e.g., by detecting the amount of ADP produced).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is crucial for investigating the impact of the compound on the downstream signaling pathways of c-Met and VEGFR-2.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total c-Met, VEGFR-2, and downstream effectors (e.g., Akt, ERK).

  • Detection: Incubate with a suitable secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to assess the changes in protein phosphorylation levels.

Conclusion and Future Directions

While direct experimental evidence for the anti-cancer efficacy of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine is currently lacking, a comparative analysis of structurally related compounds strongly suggests its potential as a dual inhibitor of c-Met and VEGFR-2. The potent activity of the analog, Compound 17l, provides a compelling rationale for the synthesis and evaluation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine.

  • In Vitro Efficacy Screening: Comprehensive screening against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Elucidation of its precise mechanism of action through kinase inhibition assays and western blotting.

  • In Vivo Studies: Evaluation of its anti-tumor efficacy and pharmacokinetic properties in preclinical animal models.

This guide serves as a foundational document to stimulate and guide further investigation into what could be a promising new agent in the arsenal of targeted cancer therapies.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Foretinib - Massive Bio. [Link]

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. National Institutes of Health. [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine Derivatives: In Vitro and In Vivo Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical assessment of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine and its derivatives. While specific experimental data for this exact molecule remains limited in publicly available literature, this document leverages extensive research on the broader triazolopyrazine scaffold to present a detailed roadmap for its evaluation. We will delve into the rationale behind experimental design, provide robust protocols, and compare this chemical series with relevant alternatives, ensuring a scientifically rigorous approach to drug discovery.

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives have shown promise as antimalarial, antibacterial, and anticancer agents.[1][4][5] This guide will focus on the potential anticancer and antimalarial applications, outlining key in vitro and in vivo studies to characterize the efficacy and mechanism of action of novel derivatives based on this scaffold.

Mechanistic Insights: Potential Signaling Pathways

A critical first step in the evaluation of any new chemical entity is to understand its potential mechanism of action. For triazolopyrazine derivatives, two primary pathways have been implicated based on studies of analogous compounds: inhibition of key kinases in cancer and disruption of ion homeostasis in malaria parasites.

Anticancer Activity: Targeting c-Met and VEGFR-2 Signaling

Several studies have identified[1][2][3]triazolo[4,3-a]pyrazine derivatives as potent inhibitors of receptor tyrosine kinases, particularly c-Met and VEGFR-2.[2][5] These kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Diagram 1: The c-Met Signaling Pathway

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 Autophosphorylation (Tyr1234/1235) cMet->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion & Metastasis Transcription->Invasion Angiogenesis_cMet Angiogenesis Transcription->Angiogenesis_cMet Inhibitor Triazolopyrazine Derivative Inhibitor->cMet Inhibition

Caption: The c-Met signaling cascade initiated by HGF binding.

Diagram 2: The VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream_vegfr Downstream Signaling cluster_outcomes_vegfr Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P2 Autophosphorylation VEGFR2->P2 PLCg PLCγ P2->PLCg PI3K_vegfr PI3K P2->PI3K_vegfr PKC PKC PLCg->PKC RAF_vegfr RAF PKC->RAF_vegfr MEK_vegfr MEK RAF_vegfr->MEK_vegfr ERK_vegfr ERK MEK_vegfr->ERK_vegfr Proliferation_vegfr Endothelial Cell Proliferation ERK_vegfr->Proliferation_vegfr Migration Migration ERK_vegfr->Migration AKT_vegfr AKT PI3K_vegfr->AKT_vegfr Survival_vegfr Endothelial Cell Survival AKT_vegfr->Survival_vegfr Permeability Vascular Permeability AKT_vegfr->Permeability Inhibitor_vegfr Triazolopyrazine Derivative Inhibitor_vegfr->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling cascade initiated by VEGF binding.

Antimalarial Activity: Targeting Plasmodium falciparum ATP4

Research from the Open Source Malaria consortium suggests that the antimalarial activity of the triazolopyrazine scaffold is due to the inhibition of the Plasmodium falciparum cation ATPase, PfATP4.[6] This enzyme is crucial for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of sodium ion homeostasis, resulting in parasite death.[6]

Diagram 3: Proposed Mechanism of Antimalarial Triazolopyrazines

PfATP4_Mechanism cluster_parasite Plasmodium falciparum cluster_inhibition Inhibition by Triazolopyrazine Na_in Na+ Influx (High Extracellular [Na+]) PfATP4 PfATP4 (Na+/H+ ATPase) Na_in->PfATP4 Na_out Na+ Efflux PfATP4->Na_out H_in H+ Influx PfATP4->H_in Inhibition Inhibition of PfATP4 Homeostasis Low Intracellular [Na+] Maintained Na_out->Homeostasis Inhibitor Triazolopyrazine Derivative Inhibitor->PfATP4 Disruption Disruption of Na+ Homeostasis Inhibition->Disruption Death Parasite Death Disruption->Death

Caption: Inhibition of PfATP4 by triazolopyrazine derivatives.

In Vitro Evaluation: A Tiered Approach

A systematic in vitro evaluation is essential to determine the potency, selectivity, and mechanism of action of novel 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine derivatives.

Primary Screening: Cell Viability Assays

The initial assessment of anticancer activity involves determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Table 1: Illustrative In Vitro Antiproliferative Activity of Triazolopyrazine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Derivative 17lA549 (Lung Carcinoma)0.98 ± 0.08ForetinibSimilar[2]
Derivative 17lMCF-7 (Breast Cancer)1.05 ± 0.17ForetinibSimilar[2]
Derivative 17lHeLa (Cervical Cancer)1.28 ± 0.25ForetinibSimilar[2]

For antimalarial screening, the activity against different strains of Plasmodium falciparum is determined.

Table 2: Illustrative In Vitro Antimalarial Activity of Triazolopyrazine Derivatives

CompoundP. falciparum StrainIC50 (µM)Cytotoxicity (HEK293) IC50 (µM)Citation
OSM Derivative3D7 (Chloroquine-sensitive)0.3 - >20>80[1]
OSM DerivativeDd2 (Multidrug-resistant)0.3 - >20>80[1]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol describes a standard MTT assay for determining the cytotoxic effects of the test compounds on cancer cell lines.

Diagram 4: In Vitro Cell Viability Assay Workflow

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add serial dilutions of triazolopyrazine derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine derivatives in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Evaluation: Assessing Efficacy and Safety

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

In Vivo Anticancer Efficacy Studies

Xenograft models in immunodeficient mice are the gold standard for preclinical evaluation of anticancer agents.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a typical study design for evaluating the in vivo antitumor activity of a triazolopyrazine derivative.

Diagram 5: In Vivo Anticancer Efficacy Study Workflow

Xenograft_Workflow start Start implant_cells Subcutaneously implant human cancer cells into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer triazolopyrazine derivative, vehicle, or positive control daily randomize->treatment monitor Monitor tumor volume and body weight bi-weekly treatment->monitor endpoint Continue treatment until tumor volume reaches predefined endpoint monitor->endpoint euthanize Euthanize mice and collect tumors for further analysis endpoint->euthanize end End euthanize->end

Caption: Workflow for a murine xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Drug Administration: Administer the 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine derivative and control agents via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size. Euthanize the animals, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition.

In Vivo Antimalarial Efficacy Studies

The 4-day suppressive test in mice infected with Plasmodium berghei is a standard model for evaluating the in vivo efficacy of antimalarial compounds.

Experimental Protocol: 4-Day Suppressive Test in a Murine Malaria Model

This protocol details the procedure for assessing the in vivo antimalarial activity of a test compound.

Step-by-Step Methodology:

  • Infection: Infect mice with an inoculum of Plasmodium berghei.

  • Treatment: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Determination: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Microscopic Examination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each treatment group compared to the vehicle control group.

Comparison with Alternatives

The therapeutic potential of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine derivatives should be benchmarked against existing and emerging therapies.

Table 3: Comparison of Triazolopyrazine Derivatives with Alternative Scaffolds

ScaffoldPotential AdvantagesPotential DisadvantagesRepresentative Examples
[1][2][3]Triazolo[4,3-a]pyrazine Broad spectrum of activity (anticancer, antimalarial, antibacterial), good pharmacokinetic properties reported for some derivatives.[2][4]Potential for off-target effects, limited in vivo data for specific derivatives.OSM Series 4 antimalarials, c-Met/VEGFR-2 inhibitors.[1][2]
Pyrazolo[4,3-e][1][2][3]triazine Demonstrated cytotoxic activity against various cancer cell lines, potential for development as selective anticancer agents.[7]In some cases, showed no antiproliferative activity in vitro, requiring further optimization.[8]Sulfonamide derivatives with antitumor activity.[7]
Triazolopyridine Potent BRD4 inhibitory activity, excellent in vitro anticancer activity, and good oral absorption reported for some derivatives.[3]Newer scaffold with less extensive research compared to triazolopyrazines.BRD4 inhibitors for cancer therapy.[3]
Ozonides (for malaria) Novel class of antimalarials with a different mechanism of action from traditional drugs.Concerns about efficacy against high parasite loads for some compounds.Artefenomel (OZ439).

Conclusion

The 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides a robust framework for the systematic in vitro and in vivo evaluation of its derivatives. By following a logical progression of experiments, from initial cell-based screening to comprehensive animal efficacy and safety studies, researchers can thoroughly characterize the potential of these compounds. A deep understanding of their mechanism of action, coupled with a comparative analysis against alternative therapies, will be crucial in advancing the most promising candidates toward clinical development.

References

  • Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868923. [Link]

  • Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114. [Link]

  • Li, P., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]

  • Sławiński, J., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(18), 4289. [Link]

  • Kirk, K., et al. (2014). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 4(3), 244-251. [Link]

  • Johnson, D. J. G., et al. (2021). Biological data for triazolopyrazines 1-18. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35093-35115. [Link]

  • Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed, 33919319. [Link]

  • El-Damasy, A. K., et al. (2021). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

  • Chemcd. (n.d.). 8-chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine, 140910-77-6. Retrieved from [Link]

  • Li, X., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. [Link]

  • Li, X., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-3679. [Link]

  • Sławiński, J., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. Acta Poloniae Pharmaceutica, 76(2), 271-277. [Link]

  • Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules, 26(6), 1648. [Link]

  • Sławiński, J., et al. (2018). Cytotoxic activity of some Pyrazolo[4,3-e][1][2][3]Triazines against human cancer cell lines. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868923. [Link]

  • Klátyik, S., et al. (2017). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. International Journal of Toxicology, 36(6), 435-449. [Link]

  • Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: analogs of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine. We will explore the synthetic routes to this core structure, the influence of substitutions on biological activity, and provide detailed experimental protocols for analog synthesis and evaluation.

The 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine Core: A Versatile Scaffold

The 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine moiety serves as a crucial starting point for the development of diverse analogs. The chlorine atom at the 8-position is a key functional handle, allowing for nucleophilic substitution to introduce a variety of functional groups. This strategic placement enables the exploration of the chemical space around the scaffold to optimize biological activity. The ethyl group at the 3-position also plays a role in modulating the compound's properties, contributing to its lipophilicity and potential interactions with biological targets.

Synthetic Strategy: Building the Core and Introducing Diversity

The synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine analogs typically begins with the construction of the core triazolopyrazine ring system, followed by functionalization at the 8-position. A general synthetic approach is outlined below.

Synthesis_of_8-Amino-3-ethyl-triazolo[4,3-a]pyrazine_Analogs A 2,3-Dichloropyrazine C 2-Chloro-3-hydrazinopyrazine A->C B Hydrazine Hydrate B->C E 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine C->E D Triethyl orthopropionate D->E G 8-Amino-3-ethyl-triazolo[4,3-a]pyrazine Analog E->G F Amine (R-NH2) F->G

Caption: General synthetic route to 8-amino-3-ethyl-triazolo[4,3-a]pyrazine analogs.

Experimental Protocol: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

This protocol describes a representative synthesis of the core scaffold.

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

  • To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-hydrazinopyrazine.

Step 2: Synthesis of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

  • Suspend 2-chloro-3-hydrazinopyrazine in triethyl orthopropionate.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the product will precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazolopyrazine analogs can be significantly influenced by the nature of the substituents at various positions of the heterocyclic core.

The Critical Role of the 8-Position

The 8-chloro group is an excellent leaving group, making it a prime site for introducing diversity. A common modification is its replacement with amino groups, which can lead to a significant enhancement of biological activity.

For instance, in a series of 3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, the conversion of the 8-chloro to an 8-amino or 8-(methylamino) group resulted in potent anticonvulsant activity.[6] This suggests that the introduction of a hydrogen bond donor at this position is crucial for interaction with the biological target.

Compound ID3-Substituent8-SubstituentAnticonvulsant Activity (MES, oral ED50, mg/kg)
1 2-Fluorobenzyl-ClInactive
2 2-Fluorobenzyl-NHCH33
3 2,6-Difluorobenzyl-ClInactive
4 2,6-Difluorobenzyl-NHCH33

Data adapted from Kelley et al., 1995.[6]

The data clearly demonstrates that the 8-amino substitution is a critical determinant of anticonvulsant activity in this series. The unsubstituted amino group and the methylamino group show comparable high potency, indicating that a small alkyl substituent is well-tolerated.

Influence of the 3-Position

The substituent at the 3-position also plays a significant role in modulating the pharmacological profile. While this guide focuses on the 3-ethyl scaffold, it is instructive to consider related series. For example, in the anticonvulsant series mentioned above, various substituted benzyl groups at the 3-position were explored.[6] The presence of fluorine atoms on the benzyl ring generally led to higher potency.

In other studies on triazolopyrazine derivatives as dual c-Met/VEGFR-2 inhibitors, a variety of complex aromatic and heterocyclic moieties at the 3-position were shown to be essential for potent kinase inhibition.[2][7] This highlights the importance of this position for tuning the selectivity and potency of these compounds towards different biological targets.

Comparative Analysis with Other Triazolopyrazine Analogs

While specific SAR data for a broad range of 8-substituted-3-ethyl-triazolo[4,3-a]pyrazine analogs is not extensively available in the public domain, we can draw valuable insights from related series.

  • Anticancer Activity: Several[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of kinases like c-Met and VEGFR-2, which are crucial targets in oncology.[2][7] In these analogs, the 8-position is often occupied by a substituted aniline or a similar aromatic group, which forms key hydrogen bonding interactions within the kinase ATP-binding pocket. This suggests that exploring aromatic and heteroaromatic substitutions at the 8-position of the 3-ethyl scaffold could yield potent anticancer agents.

  • Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have demonstrated promising antibacterial activity.[4][8] In some of these compounds, the core is functionalized with amino acid moieties, suggesting that the introduction of polar and potentially charged groups can be beneficial for antibacterial action.

Experimental Workflow for Analog Evaluation

A systematic evaluation of newly synthesized analogs is crucial for establishing a robust SAR. The following workflow provides a general framework.

Analog_Evaluation_Workflow A Synthesized Analogs B Primary Screening (e.g., Target-based assay, Cell-based assay) A->B C Dose-Response Studies (IC50/EC50 Determination) B->C D Lead Compound(s) C->D E Secondary Assays (e.g., Selectivity profiling, Mechanism of action studies) D->E F In vivo Efficacy Studies E->F G Preclinical Candidate F->G

Caption: A typical workflow for the biological evaluation of newly synthesized analogs.

Protocol: In Vitro Kinase Inhibition Assay (Example for Anticancer Screening)

This protocol provides a general method for assessing the inhibitory activity of analogs against a target kinase.

  • Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) which is proportional to the kinase activity.

    • Run appropriate controls (no enzyme, no compound).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The key to unlocking its full potential lies in the systematic exploration of the structure-activity relationships, particularly through modifications at the 8-position. The conversion of the 8-chloro group to various amino derivatives has proven to be a successful strategy for generating potent anticonvulsant agents.

Future research should focus on expanding the diversity of substituents at the 8-position, including a wider range of amines, as well as aryl, and heteroaryl groups. A comprehensive screening of these novel analogs against a panel of biological targets, including kinases, bacterial enzymes, and CNS receptors, will be crucial for identifying new lead compounds. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of triazolopyrazine-based therapeutics.

References

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. [Link]

  • Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Benchmarking Noveltriazolo[4,3-a]pyrazine Analogs: Evaluating 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine Against Established Kinase Inhibitors

A Researcher's Guide to Benchmarking Novel[1][2][3]triazolo[4,3-a]pyrazine Analogs: Evaluating 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine Against Established Kinase Inhibitors

Introduction: The Scientific Rationale

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a pharmacophore for potent kinase inhibitors.[1][4][5] Research has shown that derivatives of this core structure can effectively target key kinases involved in oncogenic signaling pathways, such as c-Met and VEGFR-2, leading to promising anti-proliferative activity in various cancer cell lines.[1][4] This guide focuses on a novel derivative, 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine (hereafter referred to as Compound T-83E ), and provides a comprehensive framework for its systematic evaluation against established, clinically relevant kinase inhibitors.

The objective of this guide is not merely to present data but to elucidate the process of rigorous benchmarking. For drug development professionals, establishing a clear, multi-faceted performance profile for a new chemical entity is paramount. This involves a tiered approach, beginning with broad, cell-free biochemical assays to determine potency and selectivity, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess functional outcomes.[6] By comparing Compound T-83E head-to-head with well-characterized inhibitors, we can contextualize its activity, identify potential therapeutic niches, and make informed decisions about its future development.

For this comparative analysis, we have selected a panel of inhibitors that target kinases frequently implicated in cancers where triazolopyrazine derivatives have shown promise. This allows for a robust assessment of both on-target potency and off-target selectivity.

Selected Benchmark Kinase Inhibitors:

InhibitorPrimary Target(s)Rationale for Inclusion
Foretinib c-Met, VEGFR-2Serves as a direct comparator for a known dual inhibitor of kinases targeted by the triazolopyrazine scaffold.[1][4]
Alisertib (MLN8237) Aurora AA highly selective and clinically evaluated inhibitor, providing a benchmark for specificity against a key mitotic kinase.[7][8]
Volasertib (BI 6727) PLK1A potent and well-characterized inhibitor of Polo-like kinase 1, another critical regulator of mitosis often overexpressed in tumors.[9]
PF-00477736 CDK2A representative inhibitor for Cyclin-Dependent Kinase 2, a key regulator of cell cycle progression.[10][]

Part 1: Biochemical Potency and Selectivity Profiling

The initial step in characterizing any novel inhibitor is to determine its intrinsic potency against purified enzymes. This cell-free approach removes the complexities of cellular uptake, metabolism, and efflux, providing a direct measure of enzyme-inhibitor interaction. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.[2][12]

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an industry-standard method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][14] This format is highly sensitive, scalable for high-throughput screening, and avoids the handling of radioactive materials.[2][15]

Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. This will contain the purified kinase of interest (e.g., c-Met, Aurora A, PLK1, CDK2) and its specific peptide substrate.

    • Prepare a 10-point serial dilution series (e.g., 3-fold dilutions) for Compound T-83E and each benchmark inhibitor in the appropriate solvent (e.g., DMSO). The concentration range should span from high nanomolar to micromolar to ensure a full dose-response curve.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed.[6][15]

  • Kinase Reaction:

    • Dispense 2.5 µL of the inhibitor dilutions (or DMSO for control wells) into a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data: Set the "no inhibitor" (DMSO only) wells as 100% activity and "no enzyme" wells as 0% activity.

    • Plot the normalized percent inhibition against the logarithmic concentration of the inhibitor.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[16]

Data Presentation: Comparative Biochemical IC50 Values

The results should be summarized in a clear, comparative table. Lower IC50 values indicate higher potency.

Table 1: Illustrative Biochemical IC50 Values (nM) for Compound T-83E and Benchmark Inhibitors

Inhibitor c-Met VEGFR-2 Aurora A PLK1 CDK2
Compound T-83E [Data] [Data] [Data] [Data] [Data]
Foretinib 26 2600 >10,000 >10,000 >10,000
Alisertib >10,000 >10,000 1.2 >10,000 396
Volasertib >10,000 >10,000 5 0.87 >10,000

| PF-00477736 | >10,000 | >10,000 | >10,000 | >10,000 | 9 |

Note: Data for benchmark inhibitors are representative values from public sources or previous studies.[4][7]

Visualization of Biochemical Assay Workflow

Gcluster_prep1. Reagent Preparationcluster_reaction2. Kinase Reactioncluster_detect3. ADP Detectioncluster_analysis4. Data Analysisp1Prepare 2X Kinase/Substrate Solutionr2Add Kinase/Substrate Mixp1->r2p2Create 10-Point SerialDilution of Inhibitorsr1Dispense Inhibitorsinto 384-well platep2->r1p3Prepare 2X ATP Solutionr3Initiate with ATP(Incubate 60 min)p3->r3r1->r2r2->r3d1Add ADP-Glo™ Reagent(Stop Reaction, Deplete ATP)r3->d1d2Add Kinase Detection Reagent(Convert ADP to ATP, Generate Light)d1->d2a1Measure Luminescenced2->a1a2Normalize Dataa1->a2a3Plot Dose-Response Curvea2->a3a4Calculate IC50 Valuea3->a4

Caption: Workflow for determining inhibitor IC50 values using a luminescence-based kinase assay.

Part 2: Cellular Efficacy and Functional Impact

While biochemical assays are crucial for determining direct inhibitory potency, they do not predict performance within the complex environment of a living cell.[6] Cellular assays are therefore essential to confirm that an inhibitor can cross the cell membrane, engage its intended target, and elicit a desired biological response.

Experimental Protocol: Cellular Target Phosphorylation via Western Blot

This assay directly measures the inhibition of a kinase's activity within a cell by assessing the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrate.

  • Cell Culture and Treatment:

    • Select an appropriate cancer cell line. For example, A549 (human lung adenocarcinoma) cells, which often exhibit c-Met signaling.[1][4]

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of Compound T-83E or benchmark inhibitors for 2 hours.

    • Stimulate the relevant pathway if necessary (e.g., with HGF for the c-Met pathway).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-c-Met) and an antibody for the total protein (e.g., anti-total-c-Met) as a loading control. An antibody against β-actin should also be used to ensure equal protein loading across all lanes.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Protocol: Cell Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., A549, HeLa) into 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of Compound T-83E and the benchmark inhibitors. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualization of Cellular Assay Workflow

Gcluster_culture1. Cell Culture & Treatmentcluster_wb2a. Target Phosphorylation Assaycluster_mtt2b. Cell Proliferation Assayc1Seed Cancer Cells(e.g., A549)c2Treat with Inhibitors(Dose-Response)c1->c2wb1Lyse Cells & Quantify Proteinc2->wb1mtt1Incubate Cells for 72hc2->mtt1wb2SDS-PAGE & Western Blotwb1->wb2wb3Probe with Phospho-Specific& Total Protein Antibodieswb2->wb3wb4Detect & AnalyzePhosphorylation Levelwb3->wb4mtt2Add MTT Reagentmtt1->mtt2mtt3Solubilize Formazan& Measure Absorbancemtt2->mtt3mtt4Calculate GI50 Valuemtt3->mtt4

Caption: Parallel workflows for assessing cellular target engagement and anti-proliferative effects.

Part 3: Mechanistic Insights and Pathway Analysis

Understanding where an inhibitor acts within a signaling cascade is critical for interpreting its biological effects. The HGF/c-Met signaling pathway is a key driver of tumor growth and invasion, making it a prime target for inhibitors based on the triazolopyrazine scaffold.[1][4]

Visualization of the HGF/c-Met Signaling Pathway

The following diagram illustrates the points of inhibition for Compound T-83E and the benchmark inhibitor Foretinib within this pathway.

Gcluster_pathwaysDownstream Signaling Cascadescluster_outcomesCellular OutcomesHGFHGF(Ligand)cMetc-Met ReceptorHGF->cMetBinds toP1Phosphorylation(Activation)cMet->P1Dimerization & AutophosphorylationRAS_RAFRAS/RAF/MEK/ERKPathwayP1->RAS_RAFPI3K_AKTPI3K/AKT/mTORPathwayP1->PI3K_AKTInvasionInvasion/MetastasisP1->InvasionProliferationCell ProliferationRAS_RAF->ProliferationSurvivalCell SurvivalPI3K_AKT->SurvivalInhibitorCompound T-83EForetinibInhibitor->P1 INHIBITS

Caption: Inhibition of the c-Met signaling pathway by Compound T-83E and Foretinib.

Conclusion: Synthesizing the Data for a Comprehensive Profile

This guide outlines a systematic, multi-tiered approach to benchmark the novel kinase inhibitor Compound T-83E (8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine) . By rigorously comparing its performance against well-characterized inhibitors like Foretinib, Alisertib, Volasertib, and PF-00477736, researchers can build a comprehensive profile of its potency, selectivity, and cellular activity.

The true measure of a novel inhibitor's potential lies in the convergence of data from these distinct experimental pillars. A potent IC50 in a biochemical assay must translate into effective inhibition of target phosphorylation in a cellular context, which in turn should lead to a measurable anti-proliferative effect. Discrepancies between these data points can be equally informative, pointing to potential issues with cell permeability, metabolic instability, or off-target effects that must be addressed in subsequent optimization cycles. This self-validating system ensures that only the most promising candidates, with a clear and consistent mechanism of action, are advanced in the drug discovery pipeline.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.[Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health.[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Triazolo[4,3-a]pyrazine Derivatives: A Review of Their Synthesis and Biological Activities. Molecules.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Kinase assays | BMG LABTECH. BMG LABTECH.[Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Molecular Modeling.[Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology.[Link]

  • Plk1 inhibitors in cancer therapy: From laboratory to clinics. Oncotarget.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate.[Link]

A Comparative Guide to the Antimalarial Potential of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been identified as a promising chemotype in antimalarial drug discovery, with extensive research, notably by the Open Source Malaria (OSM) consortium, highlighting its potential.[1][2][3] This guide provides a comparative analysis of the antimalarial activity of derivatives based on this scaffold, with a specific focus on the potential of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine. While direct experimental data for this specific derivative is not yet widely published, we can infer its potential activity based on the extensive structure-activity relationship (SAR) studies of analogous compounds.

The Triazolo[4,3-A]pyrazine Scaffold: A Privileged Structure in Antimalarial Research

The 1,2,4-triazolo[4,3-a]pyrazine core is an electron-deficient, nitrogen-rich heterocyclic system that has demonstrated a variety of biological activities.[4][5] Within the context of malaria, this scaffold has given rise to compounds with potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum, often in the low nanomolar to micromolar range.[3][6] Encouragingly, many of these derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable therapeutic window.[4][5]

Proposed Mechanism of Action: Targeting PfATP4

A significant body of evidence suggests that triazolo[4,3-a]pyrazine derivatives exert their antimalarial effect by inhibiting the P. falciparum cation ATPase, PfATP4.[1][2][6] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular Na+ concentrations by extruding Na+ in exchange for H+.[6][7] Disruption of this vital homeostatic process leads to an influx of Na+, an increase in intracellular acidity, and ultimately, parasite death.[2][6] This mechanism is distinct from those of many current antimalarials, making the triazolopyrazine scaffold a valuable tool against drug-resistant parasite strains. Recent studies have further elucidated that PfATP4 inhibition can block parasite egress from infected red blood cells.[8]

cluster_parasite Plasmodium falciparum Triazolo_Pyrazine Triazolo[4,3-A]pyrazine Derivative PfATP4 PfATP4 (Na+/H+ ATPase) Triazolo_Pyrazine->PfATP4 Inhibition Na_in Na+ Influx PfATP4->Na_in Leads to H_out H+ Efflux Blocked PfATP4->H_out Prevents Homeostasis_Disruption Disruption of Ion Homeostasis Na_in->Homeostasis_Disruption H_out->Homeostasis_Disruption Parasite_Death Parasite Death Homeostasis_Disruption->Parasite_Death Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of test compound Start->Prepare_Plates Add_Parasites Add synchronized P. falciparum culture (ring stage) to each well Prepare_Plates->Add_Parasites Incubate_72h Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) Add_Parasites->Incubate_72h Add_Lysis_Buffer Add Lysis Buffer containing SYBR Green I to each well Incubate_72h->Add_Lysis_Buffer Incubate_RT Incubate at room temperature in the dark for 1 hour Add_Lysis_Buffer->Incubate_RT Read_Fluorescence Read fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) Incubate_RT->Read_Fluorescence Calculate_IC50 Calculate IC50 values using non-linear regression analysis Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Step-by-Step Methodology:

  • Preparation of Drug Plates: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and add them to the wells of a 96-well microplate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Parasite Culture: Use synchronized P. falciparum cultures, typically at the ring stage, with a parasitemia of 0.5-1% and a hematocrit of 1-2%.

  • Incubation: Add the parasite culture to the drug-containing plates and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2). [1]4. Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. After the 72-hour incubation, add this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining. [1]Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. [1]6. Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy: The 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the efficacy of a potential antimalarial compound in a murine model, typically using Plasmodium berghei. [5][9]

Start Start Infect_Mice Infect mice intraperitoneally with P. berghei-infected erythrocytes Start->Infect_Mice Group_Mice Randomly divide mice into control and treatment groups Infect_Mice->Group_Mice Treat_Mice Administer test compound or vehicle orally or subcutaneously once daily for 4 consecutive days (Day 0 to Day 3) Group_Mice->Treat_Mice Monitor_Parasitemia On Day 4, prepare thin blood smears from the tail vein of each mouse Treat_Mice->Monitor_Parasitemia Stain_Smears Stain smears with Giemsa stain Monitor_Parasitemia->Stain_Smears Determine_Parasitemia Determine the percentage of parasitized red blood cells by microscopy Stain_Smears->Determine_Parasitemia Calculate_Suppression Calculate the percentage of parasitemia suppression relative to the vehicle-treated control group Determine_Parasitemia->Calculate_Suppression End End Calculate_Suppression->End

Caption: Workflow for the 4-day suppressive in vivo antimalarial test.

Step-by-Step Methodology:

  • Infection: Inoculate mice (e.g., Swiss albino) intraperitoneally with P. berghei-infected red blood cells. [10]2. Grouping and Treatment: Randomly assign the infected mice to different groups: a negative control group (receiving the vehicle), a positive control group (receiving a standard antimalarial like chloroquine), and test groups (receiving different doses of the compound under investigation). [5][9]3. Drug Administration: Administer the treatment (orally or subcutaneously) once daily for four consecutive days, starting a few hours after infection (Day 0 to Day 3). [5]4. Parasitemia Determination: On the fifth day (Day 4), collect blood from the tail of each mouse and prepare thin blood smears. [11]5. Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

  • Efficacy Calculation: Calculate the average percentage of parasitemia in each group and determine the percentage of suppression for the treated groups compared to the negative control group.

Conclusion

The 1,2,4-triazolo[4,3-a]pyrazine scaffold remains a highly promising starting point for the development of novel antimalarial drugs, primarily due to its potent activity against resistant parasite strains and its unique mechanism of action targeting PfATP4. While the specific derivative 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine has not been extensively studied, analysis of the existing structure-activity relationships for this class of compounds suggests that it may possess antimalarial properties, although its potency is likely to be influenced by the substitutions at the C3 and C8 positions. Further synthesis and rigorous evaluation using the standardized protocols outlined in this guide are essential to fully characterize its potential as a future antimalarial candidate.

References

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 18, 1126-1134. Available from: [Link]

  • Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]

  • Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114. Available from: [Link]

  • Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]

  • Smilkstein, M., et al. (2004). A SYBR Green I-based assay for high-throughput screening of antimalarial drugs. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available from: [Link]

  • Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available from: [Link]

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Archives. Available from: [Link]

  • ResearchGate. (n.d.). Biological data for triazolopyrazines 1-18. Available from: [Link]

  • Spielmann, T., et al. (2020). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry, 295(28), 9575-9586. Available from: [Link]

  • MalariaWorld. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Available from: [Link]

  • ResearchGate. (n.d.). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. Available from: [Link]

  • Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals. Available from: [Link]

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chincholkar, V. C., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(21), 6445. Available from: [Link]

  • Adugna, M., et al. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extract and Solvent Fractions in Plasmodium berghei-Infected Mice. Journal of Experimental Pharmacology, 13, 1-11. Available from: [Link]

  • Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Griffith University. Available from: [Link]

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. ResearchGate. Available from: [Link]

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Archives. Available from: [Link]

  • Keiser, J., et al. (2019). Activities of Quinoxaline, Nitroquinoxaline, andT[4][5][12]riazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 63(4), e02290-18. Available from: [Link]

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journals. Available from: [Link]

  • Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. Available from: [Link]

  • McNamara, C., et al. (2022). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology, 12, 1060202. Available from: [Link]

  • de Souza, M. V. N. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 25(27), 3246-3277. Available from: [Link]

  • Smith, H. S., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Archives. Available from: [Link]

  • Li, J., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6294. Available from: [Link]

Sources

A Researcher's Guide to the Antibacterial Evaluation of Compounds Featuring the Triazolo[4,3-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive overview for researchers on the synthesis, in vitro antibacterial evaluation, mechanism of action studies, and cytotoxicity assessment of novel compounds containing this promising heterocyclic core.

Synthesis of Triazolo[4,3-a]pyrazine Derivatives: A Step-by-Step Protocol

A crucial starting point for any antibacterial evaluation is the efficient synthesis of the compounds of interest. A representative synthesis for the core scaffold, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, is detailed below. This key intermediate can then be further functionalized to generate a library of derivatives for screening.[3][4][5][6]

Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride[3]

Materials:

  • Ethyl trifluoroacetate

  • Hydrazine hydrate (35% w/v)

  • Acetonitrile (CH3CN)

  • Sodium hydroxide (NaOH) solution (50% w/v)

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl3)

  • Ethylenediamine

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Formation of Trifluoroacetohydrazide: Dissolve ethyl trifluoroacetate in acetonitrile. At 20°C, add 35% hydrazine hydrate and stir for 1 hour.

  • Oxadiazole Formation: To the resulting solution, carefully add 50% sodium hydroxide solution and chloroacetyl chloride dropwise at 10°C. Stir for 3 hours.

  • Cyclization to Oxadiazole: Add phosphorus oxychloride to the reaction mixture and heat to 80°C for 24 hours.

  • Ring Opening and Recyclization: Cool the mixture to -20°C and add 3 equivalents of ethylenediamine in methanol. Stir for 1 hour.

  • Final Cyclization and Salt Formation: Add concentrated hydrochloric acid to the reaction mixture and heat to 55°C for 1 hour. Cool the solution and partially evaporate the solvent under reduced pressure to precipitate the product. Filter and dry the solid to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

cluster_synthesis Synthesis Workflow start Ethyl Trifluoroacetate hydrazide Trifluoroacetohydrazide Formation (Hydrazine Hydrate, CH3CN) start->hydrazide oxadiazole_formation Oxadiazole Precursor Formation (NaOH, ClCH2COCl) hydrazide->oxadiazole_formation oxadiazole_cyclization Oxadiazole Cyclization (POCl3) oxadiazole_formation->oxadiazole_cyclization ring_opening Ring Opening & Recyclization (Ethylenediamine, MeOH) oxadiazole_cyclization->ring_opening final_product 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl (Conc. HCl) ring_opening->final_product

Caption: Synthesis of the core triazolo[4,3-a]pyrazine scaffold.

In Vitro Antibacterial Evaluation: A Comparative Approach

The initial assessment of antibacterial potential is typically performed in vitro to determine the minimum concentration of the compound that affects bacterial growth. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds and control antibiotic (e.g., Ampicillin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the control antibiotic in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data

A recent study on novel triazolo[4,3-a]pyrazine derivatives provided the following MIC values against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][7]

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2e Specific substitution pattern32 16
1aVaried substitution64-25664-256
1fVaried substitution32-6416-32
1iVaried substitution32-6416-32
2cVaried substitution32-6464-256
Ampicillin (Positive Control)32 8

Data synthesized from Zhang et al. (2023).[1]

As the data indicates, compound 2e demonstrated superior antibacterial activity, comparable to the first-line antibiotic ampicillin.[1][7]

Determining Bactericidal vs. Bacteriostatic Activity: The MBC Assay

To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay is performed subsequent to the MIC test.

Protocol: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

cluster_antibacterial_eval Antibacterial Evaluation Workflow start Test Compound mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay disk_diffusion Disk Diffusion Assay (Qualitative Assessment) start->disk_diffusion mic_result MIC Value mic_assay->mic_result mbc_assay MBC Assay (Subculture from MIC wells) mic_result->mbc_assay mbc_result MBC Value mbc_assay->mbc_result bactericidal_static Bactericidal or Bacteriostatic? mbc_result->bactericidal_static zone_of_inhibition Zone of Inhibition disk_diffusion->zone_of_inhibition

Caption: Workflow for in vitro antibacterial assessment.

Elucidating the Mechanism of Action: Targeting DNA Gyrase

Understanding how a compound exerts its antibacterial effect is critical for further development. For many nitrogen-containing heterocycles, including the structurally related 1,2,4-triazolo[1,5-a]pyrimidines, a key target is DNA gyrase.[8][9] This enzyme is essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics.[9]

Protocol: DNA Gyrase Inhibition Assay (Fluorescence-Based)[10]

Principle: This assay measures the supercoiling activity of DNA gyrase. A fluorescently labeled DNA substrate is used, and its fluorescence is quenched upon supercoiling by the enzyme. An inhibitor will prevent this quenching.

Materials:

  • Purified bacterial DNA gyrase

  • Supercoiling-dependent fluorescence-quenched DNA substrate

  • Assay buffer

  • Test compounds and control inhibitor (e.g., Novobiocin)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, DNA gyrase, and the test compound at various concentrations.

  • Initiate Reaction: Add the fluorescent DNA substrate to initiate the supercoiling reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 120 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 484 nm and 520 nm, respectively).

  • Data Analysis: Calculate the percent inhibition of DNA gyrase activity for each compound concentration and determine the IC50 value.

cluster_moa Mechanism of Action (DNA Gyrase) Workflow start Test Compound assay_setup Set up DNA Gyrase Assay (Enzyme, DNA Substrate, Compound) start->assay_setup incubation Incubate at 37°C assay_setup->incubation fluorescence_reading Measure Fluorescence incubation->fluorescence_reading data_analysis Calculate % Inhibition & IC50 fluorescence_reading->data_analysis result DNA Gyrase Inhibitor? data_analysis->result

Caption: Workflow for DNA gyrase inhibition assay.

Cytotoxicity Assessment: Ensuring Selective Toxicity

An ideal antibacterial agent should exhibit high potency against bacterial pathogens while having minimal toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to assess the cytotoxicity of a compound.

Protocol: MTT Assay for Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).

cluster_cytotoxicity Cytotoxicity (MTT Assay) Workflow start Test Compound compound_treatment Treat Cells with Compound start->compound_treatment cell_seeding Seed Mammalian Cells cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability & IC50 absorbance_reading->data_analysis result Cytotoxicity Profile data_analysis->result

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Conclusion

The triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of new antibacterial agents. This guide provides a framework for the systematic evaluation of such compounds, from their synthesis to the assessment of their antibacterial activity, mechanism of action, and safety profile. By following these standardized protocols, researchers can generate robust and comparable data, accelerating the journey from a promising scaffold to a potential clinical candidate in the fight against infectious diseases.

References

  • Zhang, H., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Jethava, D., et al. (2019). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure, 1196, 735-756. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]

  • Filali, S., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(3). [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

  • Korsik, O., et al. (2019). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 15, 2736-2743. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868913. [Link]

  • Zhang, X., et al. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 45(38), 17809-17823. [Link]

  • Kumar, S., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 26(16), 4983. [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Elsherif, M. A., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]

  • Filali, S., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. ResearchGate. [Link]

  • Szychowska, A., et al. (2022). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-18. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. ResearchGate. [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 6(45), 30485-30501. [Link]

  • Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Combinatorial Science, 19(3), 161-171. [Link]

  • Cytotoxic Activity of Some Pyrazolo[4,3-e][1][2][3]Triazines Against Human Cancer Cell Lines. (2010). Acs.org.au. [Link]

  • Zhang, H., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. OUCI. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, a precise structural model is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against alternative methods.

The Imperative of Structural Confirmation

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities.[1][2] The specific substituents, in this case, a chloro group at the 8-position and an ethyl group at the 3-position, are expected to modulate the molecule's physicochemical properties and biological targets. While synthetic routes can strongly suggest the final structure, the possibility of isomeric byproducts or unexpected rearrangements necessitates definitive confirmation.[3][4] Techniques that provide direct, atomic-level spatial information are therefore indispensable.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline material.[5][6][7][8] It provides detailed, three-dimensional information, including bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding the compound's properties.[5]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.

Step 1: Crystal Growth - The Art and Science of Nucleation

The most challenging, yet critical, step is obtaining a high-quality single crystal.[9][10] The crystal must be of sufficient size (typically >0.1 mm), possess a regular internal structure, and be free from significant defects.[9][10] For a small organic molecule like 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, several crystallization techniques can be employed.[9][10]

  • Slow Evaporation: This is often the simplest and most effective method.[11]

    • Prepare a nearly saturated solution of the compound in a suitable solvent. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[12]

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment and allow crystals to form over several days to weeks.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[11]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals.[13]

Step 2: Data Collection - Illuminating the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[5][9] The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded by a detector.[5][9]

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using direct methods for small molecules.[9] This allows for the generation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly precise molecular structure.[9]

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine Purification Purification Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Indexing, Integration) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for confirming the structure of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine via X-ray crystallography.

Expected Crystallographic Data

A successful crystallographic analysis would yield a comprehensive set of data, which should be reported in a standardized format.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Calculated from unit cell parameters
ZNumber of molecules per unit cell
Density (calculated)g/cm³
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (typically < 0.05 for a good structure)
Bond Lengths & AnglesPrecise measurements with estimated standard deviations

A Comparative Look: Alternative Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic and computational methods offer complementary data and are often employed in a holistic approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[14][15] For a heterocyclic compound like 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide a wealth of information about the chemical environment of each atom.[14][15][16]

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns.

  • ¹³C NMR: Would indicate the number of unique carbon atoms.

  • 2D NMR: Would establish direct and long-range correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.[17][18][19] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[17]

  • Electron Ionization (EI): This "hard" ionization technique can lead to extensive fragmentation, providing a fingerprint of the molecule's structure.[17]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically keeps the molecule intact, providing a clear molecular ion peak.[17]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[20][21][22] These theoretical calculations can be compared with experimental data to support a proposed structure.[21]

Integrated Approach to Structural Confirmation

Integrated_Approach cluster_synthesis Synthesis & Initial Characterization cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of 8-Chloro-3-ethyl- triazolo[4,3-A]pyrazine MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS NMR NMR Spectroscopy (Connectivity) Synthesis->NMR XRay X-ray Crystallography (3D Structure) MS->XRay NMR->XRay Computational Computational Modeling (Theoretical Validation) XRay->Computational

Caption: An integrated workflow for the structural elucidation of a novel compound.

Performance Comparison of Structural Elucidation Techniques
TechniqueInformation ObtainedSample RequirementsDestructive?Key AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistrySingle crystal (0.1-0.3 mm)NoUnambiguous structural determinationCrystal growth can be a major bottleneck[6][23]
NMR Spectroscopy Atom connectivity, chemical environment, relative stereochemistrySoluble sample (mg scale)NoProvides detailed information in solutionDoes not provide absolute 3D structure; complex spectra can be difficult to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSmall amount of sample (µg-ng)YesHigh sensitivity, provides molecular formulaProvides indirect structural information
Computational Chemistry Theoretical 3D structure, predicted spectroscopic dataNone (in silico)N/ACan guide experimental work and validate results[24]Accuracy depends on the level of theory and basis set used; not a substitute for experimental data

Conclusion

For the definitive structural confirmation of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine, single-crystal X-ray crystallography is the unparalleled method of choice. It provides a direct and unambiguous three-dimensional view of the molecule at the atomic level, which is essential for drug design and materials science applications. While other techniques such as NMR and mass spectrometry provide crucial and complementary information about the molecule's connectivity and composition, they do not offer the same level of certainty as a crystal structure. An integrated approach, leveraging the strengths of each technique, represents the most robust strategy for the comprehensive characterization of novel chemical entities.

References

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Crystallization of small molecules. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? NSENS. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Single Crystal X-ray Diffractometers. Bruker. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Available at: [Link]

  • Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Available at: [Link]

  • X-ray Crystallography. Creative BioMart. Available at: [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. Available at: [Link]

  • Predicting Molecular Properties via Computational Chemistry. J-STAR Research. Available at: [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. Available at: [Link]

  • Computational Chemistry. Schrödinger. Available at: [Link]

  • Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • 6 ways computational chemistry can refine your drug discovery project. NuChem Sciences. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 8-Chloro-3-ethyl-triazolo[4,3-A]pyrazine

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine

For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. As this compound is a chlorinated heterocyclic molecule, it necessitates a cautious and informed approach to its end-of-life management.

The First Principle: Waste Characterization

Due to the presence of a chlorinated heterocyclic ring, this compound may be classified as a toxic hazardous waste. The prudent and compliant approach is to manage all waste containing 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine as hazardous waste until a formal characterization proves otherwise.

Table 1: Inferred Hazard Profile and RCRA Considerations

PropertyInferred HazardRCRA Implication
Acute Toxicity Potential skin, eye, and respiratory irritant.May meet the criteria for toxicity (D-listed waste) if it leaches specific constituents above regulatory limits.
Chronic Toxicity Data not available, but chlorinated organic compounds can have long-term health effects.Prudent to handle as a potentially toxic substance.
Ignitability Data not available.Assume non-ignitable unless mixed with flammable solvents.
Corrosivity Data not available.Assume non-corrosive unless in an acidic or basic solution.
Reactivity Data not available.Assume stable under normal laboratory conditions.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine from the point of generation to its final disposition.

Step 1: Segregation at the Source

Proper waste segregation is the cornerstone of safe and compliant laboratory practice.[1]

  • Solid Waste:

    • Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a designated, clearly labeled hazardous waste container.

    • Unused or expired pure compound should be kept in its original, tightly sealed container.

  • Liquid Waste:

    • Solutions containing 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine should be collected in a dedicated, leak-proof hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes. For example, avoid mixing with strong oxidizing or reducing agents unless the reaction has been intentionally quenched and neutralized.

    • Aqueous solutions should be segregated from organic solvent solutions.

Step 2: Containerization and Labeling

All hazardous waste containers must be in good condition and compatible with the chemical waste.[3]

  • Container Selection: Use containers made of materials that will not react with the waste. For organic solvent solutions, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Labeling: Every hazardous waste container must be labeled with the words "Hazardous Waste" and a clear description of the contents, including the full chemical name: "8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine".[4][5] The approximate concentration and any other components in the mixture must also be listed.

Step 3: Accumulation and Storage

Laboratories can accumulate hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[5]

  • SAA Requirements:

    • Keep waste containers tightly closed except when adding waste.

    • Store containers in a secondary containment bin to prevent spills.

    • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[5]

  • Central Accumulation Area (CAA): Once the SAA limits are reached, the waste must be moved to a designated Central Accumulation Area (CAA) within the facility. The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[4]

Disposal Decision Logic

The selection of the final disposal method is contingent on the nature of the waste and the capabilities of the licensed hazardous waste disposal facility. The following diagram illustrates the decision-making process.

DisposalWorkflowStartWaste Generation(Solid or Liquid)CharacterizeCharacterize asHazardous WasteStart->CharacterizeSegregateSegregate at SourceCharacterize->SegregateContainerizeProper Container &LabelingSegregate->ContainerizeStoreStore in SAA/CAAContainerize->StoreTransportLicensed HazardousWaste TransporterStore->TransportDisposalFinal Disposal MethodTransport->DisposalIncinerationHigh-TemperatureIncinerationDisposal->IncinerationPreferred MethodLandfillHazardous WasteLandfillDisposal->LandfillIf incineration is notavailable

Caption: Decision workflow for the disposal of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine waste.

Recommended Disposal Method: Incineration

For chlorinated organic compounds, high-temperature incineration at a licensed hazardous waste facility is the preferred and most environmentally sound disposal method.[4]

  • Mechanism: Incineration at temperatures typically exceeding 850°C, with a sufficient residence time, ensures the complete destruction of the organic molecule. The process breaks down the compound into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride.

  • Scrubbing: The incineration facility must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize the acidic gases (e.g., HCl) generated during the combustion of chlorinated waste.

In the event that incineration is not a viable option, the waste may be sent to a secure hazardous waste landfill. However, this is generally a less preferred option due to the long-term environmental liability associated with landfilling chemical waste.

Spill Management: Immediate Actions

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

    • For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

    • For solid spills, carefully sweep the material to avoid creating dust.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the principles of waste characterization, segregation, and proper disposal, researchers can ensure that the final chapter in the life of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine is one of safety and environmental stewardship. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from

Personal protective equipment for handling 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

Comprehensive Safety and Handling Guide for 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine

This guide provides essential safety protocols and operational directives for the handling and disposal of 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine (CAS No. 140910-77-6). As the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[4] This document is structured to empower researchers with the knowledge to manage this chemical safely, from initial risk assessment to final disposal, grounded in the principles of chemical causality and validated safety procedures.

Hazard Assessment: An Uncharacterized Profile Demands Caution

8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine is a halogenated heterocyclic compound. While specific toxicological data is unavailable, the structure shares features with compounds known to be irritants and flammable solids. Therefore, it is prudent to treat this chemical as hazardous.

Known and Inferred Hazards:

Hazard ClassEvidence and CausalityRecommended Precautions
Flammable Solid The related parent heterocycle, pyrazine, is classified as a flammable solid. The presence of an ethyl group may contribute to its flammability.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.
Skin and Eye Irritant A structurally similar compound, 8-Chloro[1][2][3]triazolo[4,3-a]pyridine, is known to cause skin and serious eye irritation.Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Respiratory Irritant The aforementioned analogue may also cause respiratory irritation.[4]Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.
Unknown Toxicity To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.Assume the compound is toxic and handle with appropriate care to minimize exposure.
Reactivity Likely incompatible with strong oxidizing agents, a common characteristic of such nitrogen-containing heterocycles.Store away from strong oxidizing agents.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in established safety standards.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when handling solutions or larger quantities. A face shield should be worn over goggles for splash hazards.Protects against dust particles and potential chemical splashes, which may cause serious eye irritation.
Hand Protection Nitrile gloves. Consider double-gloving for extended handling periods. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) under a heavy-duty, chemically resistant outer glove is recommended.Provides a barrier against skin contact, preventing potential irritation and absorption.
Body Protection A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves extended to the wrist.Protects against accidental spills and contact with flammable material.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If a fume hood is unavailable or there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Prevents inhalation of the compound, which may cause respiratory irritation.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: From Benchtop to Disposal

Handling and Storage Protocol

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Have a spill kit readily available, containing absorbent material suitable for flammable solids (e.g., sand, vermiculite).

    • Assemble all necessary equipment and PPE before handling the compound.

  • Dispensing:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use non-sparking spatulas and tools.

    • Keep the container tightly closed when not in use.

  • In Solution:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the solvent is flammable, conduct all operations in a fume hood and away from ignition sources.

Storage Requirements:

  • Store in a cool, dry, well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials, particularly strong oxidizing agents.

  • Ensure the storage area is clearly labeled with the compound's identity and hazard warnings.

Emergency Procedures: A Plan for the Unexpected
Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, cover the spill with a non-combustible absorbent material like sand or vermiculite. Scoop the material into a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Fire In case of a small fire, use a dry chemical, sand, or alcohol-resistant foam extinguisher. Do NOT use water, as it may spread the fire. For a larger fire, evacuate the area and contact emergency services.

Disposal Plan: Responsible Stewardship

As a chlorinated organic compound, 8-Chloro-3-ethyl-[1][2][3]triazolo[4,3-A]pyrazine requires careful disposal to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., excess reagent, contaminated absorbent material, used weighing paper) in a clearly labeled, sealed container. Label as "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is in a non-halogenated solvent, it should still be disposed of as halogenated waste. Collect in a designated, labeled container for "Halogenated Organic Liquid Waste."

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid waste container.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • The preferred method for the disposal of halogenated organic compounds is high-temperature incineration (around 1200 K or higher) to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[5]

  • Never dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow

The following diagrams illustrate the key decision-making processes for handling and disposal.

HandlingWorkflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & StoragestartStart: Need to handle the compoundassess_hazardsAssess Hazards (Flammable, Irritant, Unknown Toxicity)start->assess_hazardsgather_ppeGather Appropriate PPEassess_hazards->gather_ppeprep_workspacePrepare Workspace (Fume Hood, Spill Kit)gather_ppe->prep_workspaceweigh_solidWeigh Solid in Ventilated Enclosureprep_workspace->weigh_soliddissolveDissolve in Solventweigh_solid->dissolveexperimentPerform Experimentdissolve->experimentclean_areaClean Work Areaexperiment->clean_areastoreStore Properly or Proceed to Disposalclean_area->storeendEndstore->end

Caption: A streamlined workflow for the safe handling of the compound.

DisposalDecisionTreestartGenerated Waste Containing the Compoundis_solidIs the waste solid or liquid?start->is_solidsolid_wasteCollect in 'Halogenated Organic Solid Waste' containeris_solid->solid_wasteSolidliquid_wasteCollect in 'Halogenated Organic Liquid Waste' containeris_solid->liquid_wasteLiquidseal_labelSeal and Label Container Correctlysolid_waste->seal_labelliquid_waste->seal_labelcontact_ehsContact Environmental Health & Safety for Pickupseal_label->contact_ehsincinerationHigh-Temperature Incineration by Licensed Vendorcontact_ehs->incineration

Caption: A decision tree for the proper disposal of waste.

References

  • UNL Environmental Health and Safety. Flammable Solids Hazards & Risk Minimization. (2022-11). [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017-06-04). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.